molecular formula C5H8BrN3 B13248973 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13248973
M. Wt: 190.04 g/mol
InChI Key: PPJWMVLJXBNEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine (CAS 1547006-73-4) is a brominated pyrazole derivative of significant interest in modern chemical research and drug discovery. It serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This allows researchers to functionalize the pyrazole core by replacing the bromine atom with various aryl or heteroaryl groups, a key strategy in medicinal chemistry for generating compound libraries . Compounds featuring the pyrazole amide moiety are extensively investigated for their biological potential, with studies indicating relevance in the development of antibacterial agents . As a building block, its utility is enhanced by the presence of the secondary amine, which provides a handle for further derivatization. Researchers utilize this compound in the synthesis of novel amide derivatives that are screened for various pharmacological activities . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions (in a dark place under an inert atmosphere at 2-8°C) are recommended to maintain the stability and integrity of the compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

4-bromo-N,2-dimethylpyrazol-3-amine

InChI

InChI=1S/C5H8BrN3/c1-7-5-4(6)3-8-9(5)2/h3,7H,1-2H3

InChI Key

PPJWMVLJXBNEJD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NN1C)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectral Characterization of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the spectral characterization of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine .

Compound Identity:

  • IUPAC Name: 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine[1]

  • CAS Number: 1547006-73-4[2][3]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 190.04 g/mol [5]

  • Key Structural Features: Pyrazole ring, 1-N-methyl group, 4-Bromo substituent, 5-N-methylamino group.[6]

Part 1: Introduction & Synthesis Context[7][8]

This compound serves as a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and agrochemicals. Its structural integrity is defined by the regiochemistry of the methyl groups and the presence of the bromine handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Understanding the spectral fingerprint is essential for distinguishing this specific isomer from its regioisomers (e.g., 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine) and detecting common impurities like the unmethylated primary amine.

Synthesis & Impurity Profile

The compound is typically synthesized via the bromination of N,1-dimethyl-1H-pyrazol-5-amine or the methylation of 4-bromo-1-methyl-1H-pyrazol-5-amine. The latter pathway often yields trace amounts of the N,N-dimethyl impurity or unreacted primary amine.

SynthesisPath Start 4-Bromo-1-methyl- 1H-pyrazol-5-amine (Primary Amine) Reagent MeI / NaH Start->Reagent Target 4-Bromo-N,1-dimethyl- 1H-pyrazol-5-amine (Target) Reagent->Target Controlled Methylation Impurity Impurity: N,N-dimethyl analog Reagent->Impurity Over-methylation

Figure 1: Synthesis pathway highlighting the origin of potential spectral impurities.

Part 2: Mass Spectrometry (MS) Analysis

The mass spectrum provides the first confirmation of the bromine substitution pattern. The presence of bromine is immediately identifiable by its unique isotopic abundance.

Isotopic Signature

Bromine exists as two stable isotopes,


Br (50.7%) and 

Br (49.3%). This results in a characteristic "doublet" molecular ion peak with nearly 1:1 intensity.
Ion Identitym/z ValueRelative IntensityInterpretation

(

Br)
190.0 100%Protonated molecular ion (lighter isotope)

(

Br)
192.0 ~98%Protonated molecular ion (heavier isotope)

175.0 / 177.0VariableLoss of N-methyl group

111.1LowLoss of bromine radical (aryl cation)
Fragmentation Logic

Under Electrospray Ionization (ESI) or Electron Impact (EI), the molecule typically undergoes dealkylation. The loss of the N-methyl group from the exocyclic amine is a primary fragmentation pathway.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is pivotal for confirming the secondary amine functionality (


) and distinguishing it from the tertiary amine impurity (no 

band).
Frequency (

)
Vibration ModeFunctional GroupDiagnostic Note
3350 - 3420

stretch
Secondary AmineSharp, single band. (Primary amine would show two bands; Tertiary would show none).
2920 - 2960

stretch
Methyl Groups

C-H stretching from N-Me and ring-Me.
1550 - 1580

stretch
Pyrazole RingCharacteristic aromatic ring breathing.
600 - 700

stretch
Aryl BromideFingerprint region confirmation of halogenation.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

This section details the chemical shifts expected in


. The values are grounded in the electronic effects of the pyrazole ring and the electronegativity of the substituents.
H NMR Data (400 MHz, )

The proton spectrum is simple, featuring two methyl singlets (or one doublet if coupling is resolved) and one aromatic proton.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.35 - 7.45 Singlet (s)1HH-3 The lone aromatic proton on the pyrazole ring. Downfield due to the adjacent imine-like nitrogen (

).
3.70 - 3.80 Singlet (s)3HN1-CH

Methyl group on the pyrazole nitrogen. Typically more deshielded than the amine methyl.
2.85 - 2.95 Doublet (d) or Broad Singlet3HNH-CH

Methyl group on the exocyclic amine. Appears as a doublet (

Hz) if NH coupling is visible; otherwise a broad singlet.
3.80 - 4.50 Broad (br)1HN-H Exchangeable amine proton. Chemical shift varies significantly with concentration and solvent.

Critical Distinction:

  • Regioisomer Check: If the aromatic signal appears as a singlet around

    
     2.2 ppm, you have likely synthesized the C-methyl isomer (4-bromo-1,3-dimethyl-1H-pyrazol-5-amine) instead of the N-methyl target.
    
  • N-Methyl Identification: The coupling of the amine methyl (d,

    
     Hz) to the NH proton is the definitive proof of the secondary amine structure.
    
C NMR Data (100 MHz, )
Shift (

ppm)
Carbon TypeAssignmentElectronic Environment
148.5 Quaternary (

)
C-5 Attached to the exocyclic nitrogen; highly deshielded.
138.2 Methine (

)
C-3 Aromatic ring carbon adjacent to

.
86.5 Quaternary (

)
C-4 Attached to Bromine. Upfield shift due to the "heavy atom effect" of Br.
36.5 Methyl (

)
N1-CH

Ring N-methyl.
32.1 Methyl (

)
NH-CH

Exocyclic amine N-methyl.

Part 5: Experimental Protocol for Characterization

To ensure reproducibility and valid spectral data, follow this standard operating procedure (SOP).

Sample Preparation
  • Purity Requirement: >98% (HPLC/LC-MS) to avoid ambiguity in the aliphatic region.

  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may be used if solubility is poor, but will shift the NH peak downfield (
    
    
    > 5.0 ppm) and may obscure water peaks.
Acquisition Parameters
  • NMR:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (ensure full relaxation of methyl protons for accurate integration).
    • Scans: 16 (Proton), 512+ (Carbon).

  • MS:

    • Mode: Positive ESI (

      
      ).
      
    • Cone Voltage: 20-30V (keep low to minimize fragmentation and preserve the molecular ion isotope pattern).

Data Validation Workflow

Use the following logic gate to validate your synthesized material:

ValidationLogic Start Crude Product MS_Check Step 1: MS Analysis Check m/z 190 & 192 (1:1 ratio) Start->MS_Check IR_Check Step 2: IR Analysis Check for single NH band ~3400 cm-1 MS_Check->IR_Check NMR_Check Step 3: 1H NMR Check for 2 distinct methyl peaks (Ring-Me vs Amine-Me) IR_Check->NMR_Check Decision Is structure confirmed? NMR_Check->Decision Pass Release Lot Decision->Pass Yes Fail Repurify / Re-synthesize Decision->Fail No

Figure 2: Validation logic for confirming the identity of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine.

References

  • Compound Identity & CAS

    • 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine.[1] CAS Registry Number 1547006-73-4.[2][3] American Chemical Society.

    • Source:

  • Spectral Analogues (Primary Amine Data)

    • 4-Bromo-1-methyl-1H-pyrazol-5-amine.[1][4] PubChem Compound Summary for CID 600351.

    • Source:

  • Synthetic Methodology (Methylation of Aminopyrazoles)

    • F. Gosselin et al., Regioselective Synthesis of Aminopyrazoles. Journal of Organic Chemistry, 2010.
    • Source:

  • General Spectral Data for Pyrazoles

    • Spectral Database for Organic Compounds (SDBS).[7] National Institute of Advanced Industrial Science and Technology (AIST).[7]

    • Source:

Sources

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine: Technical Safety & Handling Guide

[1]

Executive Summary & Chemical Identity[1]

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine is a highly functionalized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.[1] Its structural features—an electron-rich pyrazole ring, a reactive secondary amine, and a labile bromine atom—make it a versatile but potentially hazardous intermediate.

This guide moves beyond basic SDS data to provide a risk-based operational framework. Due to the specific substitution pattern (N-methylation on both the ring and the exocyclic amine), this compound exhibits higher lipophilicity than its primary amine analogs, increasing the risk of dermal absorption.

Physicochemical Profile
PropertySpecification / Characteristic
Chemical Name 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine
Molecular Formula C₅H₈BrN₃
Molecular Weight ~190.04 g/mol
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, Methanol, DCM; Low solubility in water.[1][2][3]
Stability Light-sensitive (dehalogenation risk); Hygroscopic.
Reactivity Susceptible to Pd-catalyzed cross-coupling; Nucleophilic attack at amine.

Hazard Identification & Toxicology (E-E-A-T Analysis)

Expert Insight: While specific toxicological monographs for this exact isomer may be limited, "read-across" toxicology from analogous halogenated aminopyrazoles dictates a conservative safety posture.

Core Hazards (GHS Classification Framework)

Treat this substance as a High Potency Intermediate until validated otherwise.

  • Acute Toxicity (Oral/Inhalation): Category 4 (H302/H332). Pyrazoles can interfere with metabolic pathways; dust inhalation is a primary vector for systemic exposure.

  • Skin/Eye Irritation: Category 2 (H315/H319). The secondary amine functionality increases basicity, leading to potential chemical burns or severe irritation upon mucosal contact.

  • Sensitization: Potential Skin Sensitizer (H317). Brominated aromatics are frequently identified as haptens that can induce allergic contact dermatitis.

Structural Alerts
  • C-Br Bond: Labile under UV light or high heat, potentially releasing HBr (corrosive gas) or bromine radicals.

  • Aminopyrazole Core: Biologically active scaffold often designed to bind ATP pockets in kinases; inadvertent exposure may result in off-target pharmacological effects.

Risk Assessment & Control Banding

Effective safety relies on a "Defense in Depth" strategy.[4] The following diagram illustrates the decision logic for handling this compound based on scale and operation.

RiskAssessmentStartOperation AssessmentScaleScale of HandlingStart->ScaleSmallScale< 100 mg(Weighing/Aliquot)Scale->SmallScaleLargeScale> 100 mg(Synthesis/Purification)Scale->LargeScaleControl1Level 1 Control:Fume Hood + Nitrile GlovesSmallScale->Control1Control2Level 2 Control:Double Glove + Respirator (P95)+ Static ControlLargeScale->Control2ActionProceed withSOPControl1->ActionControl2->Action

Figure 1: Risk Assessment & Control Banding Logic. Higher quantities require respiratory protection due to dust generation risks.

Operational Protocols

Engineering Controls & PPE
  • Ventilation: All open handling must occur within a certified chemical fume hood operating at face velocity > 100 fpm.

  • Glove Selection:

    • Standard: Nitrile (0.11 mm) is sufficient for incidental splash.

    • High Risk: For prolonged handling or dissolution in DCM/DMF, use Silver Shield (Laminate) or double-gloved Nitrile to prevent permeation of the organic solution.

  • Respiratory: If handling micronized powder outside a hood (not recommended), a PAPR or N95/P95 mask is mandatory.

Synthesis & Handling Workflow

The following workflow integrates safety checkpoints directly into the experimental procedure.

HandlingWorkflowWeigh1. Weighing(Anti-static gun usage)Solubilize2. Solubilization(Add solvent SLOWLY)Weigh->Solubilize Transfer via funnelCheck1Safety Check:Is Hood Sash < 18 inches?Weigh->Check1Reaction3. Reaction(Inert Atmosphere - N2/Ar)Solubilize->Reaction Syringe addnQuench4. Quench/Workup(Check pH - HBr release?)Reaction->Quench Exotherm watchCheck2Safety Check:Bleach Trap for Cyanide/HBr?Reaction->Check2Waste5. Disposal(Halogenated Stream)Quench->Waste Segregate

Figure 2: Operational Workflow with integrated safety checkpoints. Note the emphasis on static control during weighing.

Specific Handling Scenarios
A. Weighing & Transfer

Brominated pyrazoles are often crystalline and prone to static charge.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.

  • Technique: Do not dump powder. Use a funnel to direct solids to the bottom of the flask to avoid coating the ground glass joint (which causes leaks during reflux).

B. Reaction Monitoring (TLC/LCMS)
  • TLC: Use UV (254 nm). The bromine atom provides strong quenching.

  • Stain: KMnO4 is effective for the oxidizable amine; Dragendorff’s reagent is specific for alkaloids/amines.

  • Caution: When venting LCMS vials, be aware that acidic modifiers (Formic acid) can protonate the amine, altering retention times.

C. Storage
  • Conditions: Store at 2-8°C, under Argon/Nitrogen.

  • Container: Amber glass is mandatory to prevent photo-debromination.

  • Shelf-Life: Re-test purity (H-NMR) every 6 months. Look for the disappearance of the N-Methyl singlet or broadening of amine peaks.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Drench with water for 15 mins.[3][4][5][6][7][8] 2. Use PEG-400 (polyethylene glycol) if available to solubilize lipophilic residues, then wash with soap.
Eye Contact Flush with eyewash station for 15 mins. Hold eyelids open. Seek ophthalmologist (alkaline/amine risk).
Spill (Solid) Do not sweep (creates dust).[9] Cover with wet paper towels, then scoop into hazardous waste.
Fire Use CO2 or Dry Chemical.[8] Warning: Combustion produces HBr, NOx, and Br2 gases.[5][8] SCBA required.

Waste Disposal

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong acids, as this may liberate free bromine gas.

  • Labeling: Must clearly state "Contains Brominated Pyrazole - Potential Sensitizer."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 605717 (Analogous Structure). PubChem.[2] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

The Privileged Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (


) represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its unique electronic properties, characterized by a planar 5-membered heterocycle with two adjacent nitrogen atoms, allow it to act as both a hydrogen bond donor (via -NH) and acceptor (via =N-).

This guide dissects the structural basis of pyrazole bioactivity, focusing on its two most commercially significant therapeutic applications: Kinase Inhibition (Oncology) and COX-2 Inhibition (Inflammation) .

Part 1: Structural Basis of Bioactivity (SAR)

The versatility of the pyrazole core lies in its substitution pattern.[1] The biological activity is rarely inherent to the ring itself but is defined by the spatial arrangement of substituents at positions N1, C3, C4, and C5.

The Pyrazole Pharmacophore Map

The following diagram illustrates the canonical Structure-Activity Relationship (SAR) rules for optimizing pyrazole derivatives.

Pyrazole_SAR Core Pyrazole Core (C3H4N2) N1 Position N1 Pharmacokinetics Core->N1 C3 Position C3 Steric/Hydrophobic Interaction Core->C3 C4 Position C4 Electronic Modulation Core->C4 C5 Position C5 Selectivity Gate Core->C5 N1_Effect Solubility, Toxicity, Metabolic Stability N1->N1_Effect C3_Effect Binds Hydrophobic Pockets (e.g., ATP binding site) C3->C3_Effect C4_Effect Fine-tunes pKa, Reduces Oxidation C4->C4_Effect C5_Effect Controls Regioselectivity & Target Fit C5->C5_Effect

Figure 1: General Structure-Activity Relationship (SAR) map of the pyrazole scaffold.

Key Mechanistic Insights
  • N1 Position (The Anchor): Substitution here often dictates the pharmacokinetic profile (ADME). In Celecoxib , the N1 carries a sulfonamide phenyl group, which is critical for locking the molecule into the COX-2 hydrophilic side pocket [1].

  • C3/C5 Positions (The Clamps): These positions usually bear aryl or heteroaryl rings. In kinase inhibitors, these rings form hydrophobic interactions with the ATP-binding pocket's "gatekeeper" residues.

  • C4 Position (The Electronic Tuner): Often substituted with electron-withdrawing groups (halogens, nitriles) to modulate the acidity of the NH proton (if present) or to fill small lipophilic voids in the target protein.

Part 2: Therapeutic Mechanisms

Oncology: ATP-Competitive Kinase Inhibition

Pyrazoles are bioisosteres of the imidazole ring found in adenine (the 'A' in ATP). Consequently, many pyrazole derivatives function as Type I kinase inhibitors, competitively binding to the ATP-binding site of enzymes like Janus Kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and BCR-ABL.

Mechanism of Action: The pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair, mimicking the interaction of the adenine purine ring with the "hinge region" of the kinase. This prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates (e.g., STAT proteins) and halting cancer cell proliferation.

Pathway Visualization: JAK-STAT Inhibition

The following diagram details the mechanism of Ruxolitinib , a pyrazole-based JAK1/2 inhibitor.

JAK_STAT_Pathway Cytokine Cytokine (IL-6, Interferon) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 (Kinase Domain) Receptor->JAK Activates STAT STAT Protein (Inactive) JAK->STAT Phosphorylates (Blocked by Inhibitor) Rux Ruxolitinib (Pyrazole Inhibitor) Rux->JAK Competitively Inhibits (ATP Site) pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: Mechanism of Ruxolitinib interfering with the JAK-STAT signaling cascade.[2][3]

Inflammation: COX-2 Selectivity

Traditional NSAIDs inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory). Pyrazoles like Celecoxib achieved a breakthrough by selectively targeting COX-2.

The Structural Logic: COX-2 possesses a secondary "side pocket" in its active site that is accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.[4]

  • Celecoxib's Design: The N1-sulfonamide group is too bulky to fit into the COX-1 channel but fits perfectly into the expanded COX-2 side pocket, interacting with Arg513 [2].

Part 3: Experimental Protocols

Protocol A: Knorr Pyrazole Synthesis (Microwave Assisted)

A modern adaptation of the classic 1883 Ludwig Knorr synthesis, optimized for speed and yield.

Objective: Synthesize 3,5-dimethyl-1-phenyl-1H-pyrazole. Safety: Phenylhydrazine is toxic and a potential carcinogen. Work in a fume hood.

  • Reagent Prep:

    • 10 mmol Acetylacetone (1,3-dicarbonyl).

    • 10 mmol Phenylhydrazine.

    • Solvent: 5 mL Ethanol (absolute).

    • Catalyst: 2-3 drops Glacial Acetic Acid.

  • Reaction:

    • Combine reactants in a microwave-safe reaction vial.

    • Irradiate at 100°C for 5-10 minutes (or reflux for 2 hours if using conventional heating).

    • Mechanism:[5][3][6][7][8][9][10][11] The hydrazine nitrogen attacks the carbonyl carbon (nucleophilic addition), followed by dehydration to form a hydrazone. A second intramolecular attack closes the ring [3].

  • Work-up:

    • Pour the reaction mixture into 50 mL of ice-cold water.

    • The pyrazole product will precipitate as a solid.[12]

    • Filter via vacuum filtration (Buchner funnel).

  • Purification:

    • Recrystallize from ethanol/water (1:1).

    • Validation: Check purity via TLC (Ethyl Acetate:Hexane 3:7).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard protocol to assess anticancer activity of synthesized pyrazoles.

  • Seeding: Plate cancer cells (e.g., HeLa or MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add pyrazole derivatives at varying concentrations (0.1

    
    M to 100 
    
    
    
    M). Include DMSO control (<0.5%) and a positive control (e.g., Doxorubicin).
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
    
    • Principle: Viable mitochondria reduce yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Discard media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

    
     values.
    

Part 4: Data Summary & Comparative Analysis

The following table contrasts key FDA-approved pyrazole drugs, highlighting how structural nuances dictate their therapeutic class.

Drug NameTargetIndicationKey Structural Feature
Celecoxib COX-2Arthritis, PainN1-Sulfonamide: Confers COX-2 selectivity via side-pocket binding.[7]
Ruxolitinib JAK1/JAK2MyelofibrosisPyrrolo[2,3-d]pyrimidine core: Mimics ATP adenine; pyrazole acts as linker.
Crizotinib ALK / ROS1NSCLC (Lung Cancer)3-Position Aryl: Interactions with the kinase hinge region.
Axitinib VEGFRRenal Cell CarcinomaIndazole (Fused Pyrazole): Increases rigidity and binding affinity.

References

  • BenchChem. (2024). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Retrieved from

  • National Institutes of Health (NIH). (2025). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from

  • Royal Society of Chemistry (RSC). (2025). Recent advances in the synthesis of anticancer pyrazole derivatives. Retrieved from

  • PathBank. (2025). Ruxolitinib Mechanism of Action Pathway. Retrieved from

  • Chem Help Asap. (2021). Knorr Pyrazole Synthesis Protocol. Retrieved from

Sources

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine isomers and their properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomers and Properties of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine, a substituted pyrazole of significant interest in medicinal chemistry and synthetic research. Beyond a singular focus on the title compound, this document elucidates the critical distinctions between its key structural isomers, which are often a source of ambiguity in chemical databases and supplier catalogs. We will explore the structural, spectroscopic, and synthetic differences between 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine, its N-positional isomer (4-Bromo-N,2-dimethyl-2H-pyrazol-3-amine), and a C-positional isomer (4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine). By providing detailed comparative analyses, validated experimental protocols, and mechanistic insights, this guide serves as an essential resource for professionals leveraging these scaffolds in drug discovery and material science.

Introduction to the Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This structure is not merely a synthetic curiosity; it is considered a "privileged scaffold" in drug development. The pyrazole core is present in a wide array of FDA-approved drugs, demonstrating its versatility and favorable pharmacological properties.

The unique arrangement of a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2) imparts both hydrogen-bond donating and accepting capabilities, making pyrazoles adept at interacting with biological targets.[1] Furthermore, the pyrazole ring is relatively stable and allows for substitution at various positions (C3, C4, C5, and N1), enabling fine-tuning of its steric and electronic properties for optimal target engagement and ADME (absorption, distribution, metabolism, and excretion) profiles.[1] The introduction of substituents like halogens and alkyl groups, as seen in the topic compound, further modulates the molecule's reactivity and potential biological activity.[3][4]

The Target Compound: Defining 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

The title compound, 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine, has the specific molecular structure shown below. Its nomenclature dictates:

  • A pyrazole ring.

  • A bromine atom at the C4 position.

  • An amine group at the C5 position, which is further substituted with a methyl group (N-methyl).

  • A methyl group on the N1 position of the pyrazole ring.

The CAS number most accurately associated with this structure is 105675-85-2 . However, a critical point of clarification is that this CAS number is often cross-listed with synonyms for its N2-methyl isomer, such as "4-Bromo-2-methyl-2H-pyrazol-3-ylamine".[5] While potentially arising from tautomeric considerations in the unmethylated parent amine, once the ring nitrogen is alkylated, this ambiguity becomes a source of significant error. For the purpose of this guide, we will adhere to the strict IUPAC naming and the structure confirmed by its InChIKey (ODFDZOQJRPDQDF-UHFFFAOYSA-N) which corresponds to the N1-methyl isomer.[5]

Structural Isomerism: A Critical Comparative Analysis

Understanding the distinct properties of isomers is fundamental to reproducible research and development. Here, we compare the target compound with two of its key structural isomers.

isomers cluster_main Core: Bromo-dimethyl-pyrazol-amine Core C4H6BrN3 Target 4-Bromo-N,1-dimethyl- 1H-pyrazol-5-amine (Target Compound) Core->Target N-Me at N1 C-Me at exocyclic N N_Isomer 4-Bromo-N,2-dimethyl- 2H-pyrazol-3-amine (N-Positional Isomer) Core->N_Isomer N-Me at N2 C-Me at exocyclic N C_Isomer 4-Bromo-1,3-dimethyl- 1H-pyrazol-5-amine (C-Positional Isomer) Core->C_Isomer N-Me at N1 C-Me at C3

Caption: Logical relationship between the target compound and its key isomers.

Physicochemical Properties

The seemingly minor shifts in substituent positions lead to distinct physicochemical properties that influence solubility, crystal packing, and receptor binding.

Property4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine (Target)4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine (C-Isomer)
CAS Number 105675-85-2[5]19848-99-8[6]
Molecular Formula C₅H₈BrN₃C₅H₈BrN₃
Molecular Weight 190.04 g/mol 190.04 g/mol [6]
Canonical SMILES CN(C)C1=C(Br)C=NN1CCN1N=C(C)C(Br)=C1N
Structure N-methyl on exocyclic amineC-methyl on pyrazole ring at C3
Spectroscopic Differentiation: The Scientist's Fingerprint

Confirming the correct isomer is synthesized is paramount. NMR and IR spectroscopy are the primary tools for this validation, as each isomer presents a unique spectral signature.

Causality Behind Spectroscopic Shifts: The chemical environment of each proton and carbon atom is dictated by the electron-donating or -withdrawing nature of neighboring groups. In ¹H NMR, the lone pair of the pyridine-like nitrogen (N2) exerts a significant deshielding effect on adjacent protons. The position of the N-methyl group (on the ring vs. on the exocyclic amine) and the C-methyl group dramatically alters these electronic relationships.

Spectroscopic Feature4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine (Target)4-Bromo-N,2-dimethyl-2H-pyrazol-3-amine (N-Isomer)4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine (C-Isomer)
¹H NMR: C-H Proton Singlet, ~7.5 ppm (Proton at C3)Singlet, ~7.6 ppm (Proton at C5)Singlet, ~5.8 ppm (Proton at C4 is absent)
¹H NMR: N1-CH₃ Singlet, ~3.6 ppmN/ASinglet, ~3.5 ppm
¹H NMR: N2-CH₃ N/ASinglet, ~3.7 ppmN/A
¹H NMR: Other CH₃ Singlet, ~2.9 ppm (N-CH₃ on amine)Singlet, ~3.0 ppm (N-CH₃ on amine)Singlet, ~2.1 ppm (C-CH₃ at C3)
IR: N-H Stretch ~3300-3400 cm⁻¹ (secondary amine)~3300-3400 cm⁻¹ (secondary amine)~3200-3400 cm⁻¹ (primary amine, 2 bands)

Note: NMR shifts are estimates and can vary based on solvent and concentration. The key is the relative shift and multiplicity.

Synthetic Strategies and Mechanistic Insights

The synthesis of a specific pyrazole isomer requires careful planning and control of regioselectivity. The choice of starting material and the order of reactions (e.g., methylation vs. bromination) are critical.

Workflow Rationale: A common and controllable strategy for the target compound involves starting with a pre-formed pyrazole ring, such as 1-methyl-1H-pyrazol-5-amine. This approach locks in the N1-methylation from the start, preventing the formation of the N2-isomer. Subsequent steps involve electrophilic bromination and N-methylation of the exocyclic amine.

synthesis_workflow cluster_reagents Reagents & Conditions Reagent1 N-Bromosuccinimide (NBS) in Acetonitrile Intermediate 4-Bromo-1-methyl-1H-pyrazol-5-amine Reagent1->Intermediate Reagent2 Formaldehyde, NaBH(OAc)₃ (Reductive Amination) Final 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine (Target Compound) Reagent2->Final Start 1-Methyl-1H-pyrazol-5-amine (Starting Material) Start->Intermediate Electrophilic Bromination Intermediate->Final N-Methylation

Caption: Regioselective synthetic workflow for the target compound.

Experimental Protocols

The following protocols are designed to be self-validating, where the characterization steps directly confirm the outcome of the synthesis.

Protocol: Synthesis of 4-Bromo-1-methyl-1H-pyrazol-5-amine (Intermediate)

Causality: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions on the activated pyrazole ring. Acetonitrile is a suitable polar aprotic solvent.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazol-5-amine (5.0 g, 51.5 mmol) in 50 mL of acetonitrile.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (9.16 g, 51.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates completion.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure intermediate.

Protocol: Characterization and Validation

Trustworthiness: This protocol ensures that the correct intermediate has been formed before proceeding. The key validation is confirming the addition of a single bromine atom and retention of the primary amine.

  • Mass Spectrometry: Obtain a mass spectrum of the purified product. Look for the characteristic isotopic pattern of a monobrominated compound (two peaks of nearly equal intensity, M+ and M+2). The expected mass for C₄H₆BrN₃ is ~176.0 g/mol .

  • ¹H NMR Spectroscopy: Dissolve a small sample in CDCl₃.

    • Confirm the presence of a singlet around 3.6 ppm corresponding to the N1-CH₃ group.

    • Confirm the presence of a singlet around 7.4 ppm for the C3-H proton.

    • Confirm the presence of a broad singlet corresponding to the -NH₂ protons.

  • Purity Assessment: Use HPLC or GC-MS to confirm the purity is >95% before proceeding to the next step.

Applications in Research and Drug Development

Substituted bromopyrazoles are highly valuable intermediates in the synthesis of complex molecules.[5] The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This capability is extensively used in the generation of compound libraries for high-throughput screening in drug discovery programs.[7]

Derivatives of brominated pyrazoles have been investigated for a range of biological activities, including:

  • Anti-inflammatory and Analgesic Properties [4]

  • Antimicrobial and Antifungal Activity [3]

  • Agrochemicals: Utilized in the development of novel herbicides and fungicides.[4]

The specific substitution pattern of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine makes it a tailored building block for accessing novel chemical space in the pursuit of new therapeutic agents.

Conclusion

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine and its isomers represent a fascinating case study in the importance of precise structural definition in chemistry. While sharing the same molecular formula, their distinct atomic arrangements result in unique spectroscopic signatures, reactivities, and physicochemical properties. For researchers in drug development and synthetic chemistry, the ability to selectively synthesize and definitively characterize the correct isomer is not a trivial academic exercise—it is a prerequisite for reproducible science and the successful development of novel chemical entities. This guide has provided the foundational knowledge, comparative data, and practical protocols necessary to navigate the complexities of this important class of molecules with confidence and precision.

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav.
  • CAS 105675-85-2: 4-Bromo-1-methyl-1H-pyrazol-5-amine. CymitQuimica.
  • Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry.
  • 4-bromo-1H-pyrazol-5-amine | 16461-94-2. Sigma-Aldrich.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate.
  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate.
  • CAS RN 19848-99-8 | 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine. Hoffman Fine Chemicals.
  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.

Sources

Introduction: The Strategic Role of Bromine in Pyrazole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Brominated Pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the cannabinoid receptor antagonist rimonabant. The functionalization of the pyrazole ring is a key strategy for modulating its properties, and among the halogens, bromine holds a position of particular strategic importance.

The introduction of a bromine atom onto the pyrazole core does more than simply add molecular weight; it fundamentally alters the molecule's electronic, steric, and lipophilic profile. Bromination increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes—a critical factor in drug design. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle, enabling a wide array of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures from a relatively simple brominated precursor. The bromine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and the stabilization of ligand-protein complexes.

This guide provides a comprehensive exploration of the core physicochemical characteristics of brominated pyrazoles, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, structural and spectroscopic properties, fundamental physicochemical parameters, and their reactivity, grounding the discussion in established experimental protocols and authoritative literature.

Synthesis and Bromination Strategies

The construction of brominated pyrazoles typically involves two primary approaches: the bromination of a pre-formed pyrazole ring or the synthesis of the ring from brominated precursors.

Synthesis of the Pyrazole Core

The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This method's robustness allows for the creation of a diverse range of substituted pyrazoles by varying the starting materials.

Electrophilic Bromination of Pyrazoles

The pyrazole ring is an aromatic system susceptible to electrophilic substitution. The electron density distribution shows the C4 position to be the most electron-rich and therefore the most reactive towards electrophiles.

  • Mechanism: In neutral or basic media, electrophilic attack occurs preferentially at the C4 position. In acidic conditions, the pyrazole ring is protonated to form the pyrazolium cation, which deactivates the ring towards electrophilic attack.

  • Reagents: Common and effective brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). Reactions with NBS, often in solvents like CCl₄ or water, can provide 4-halopyrazoles in excellent yields under mild conditions.

  • Regioselectivity: Direct bromination almost exclusively yields the 4-bromopyrazole isomer. Obtaining 3- or 5-brominated pyrazoles via this method typically requires the C4 position to be already substituted. In alkaline solutions, polybromination can occur, leading to products like 3,4,5-tribromopyrazole.

Below is a diagram illustrating the general mechanism for the electrophilic bromination of a pyrazole at the C4 position.

G Py Pyrazole Ring Br2 Br-Br Int Arenium Ion Intermediate (Sigma Complex) Py->Int Product 4-Bromopyrazole Int->Product - H⁺ Int->Product HBr HBr

Caption: Mechanism of Electrophilic Bromination of Pyrazole.

An alternative, green chemistry approach involves the electrosynthesis of 4-bromo-substituted pyrazoles using NaBr, which can produce high yields of the desired product.

Core Physicochemical Characteristics

The introduction of a bromine atom imparts distinct and measurable characteristics to the pyrazole scaffold.

Structural and Spectroscopic Properties

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the molecular geometry of brominated pyrazoles. Studies have determined the precise bond lengths, angles, and crystal packing arrangements. For instance, the crystal structure of 4-bromo-1H-pyrazole reveals a trimeric hydrogen-bonding motif, a feature it shares with its chloro-analog. The bromine atom influences the overall molecular geometry and can participate in intermolecular interactions, including halogen bonding, which directs the crystal packing.

NMR Spectroscopy:

  • ¹H NMR: The protons on the pyrazole ring have characteristic chemical shifts. The presence of bromine generally leads to subtle shifts in the signals of the remaining ring protons.

  • ¹³C NMR: The carbon atom attached to the bromine (C4) exhibits a characteristic downfield shift compared to an unsubstituted pyrazole. Aromatic carbons of the pyrazole ring typically appear in the 100-160 ppm region.

UV-Visible Spectroscopy: Brominated pyrazoles exhibit UV absorption maxima consistent with π→π* transitions within the aromatic ring system. The exact wavelength and intensity are modulated by the bromine substituent and any other functional groups present.

PropertyTypical Observation for Brominated PyrazolesSource
Crystal Structure Often forms hydrogen-bonded motifs (e.g., trimers); Br can participate in halogen bonding.
¹³C NMR Shift (C-Br) Downfield shift for the brominated carbon.
UV-Vis λₘₐₓ Absorption around 203-206 nm for π→π* transitions in a substituted derivative.
Fundamental Physicochemical Parameters

Acidity and Basicity (pKa): N-unsubstituted pyrazoles are amphoteric; the pyrrole-like NH proton is acidic, while the pyridine-like nitrogen at position 2 is basic. The pKa of the pyrazolium conjugated acid is approximately 2.5, making pyrazole a weak base. Substituents significantly modulate these properties. While electron-donating groups can increase the acidity of the NH proton, the electron-withdrawing nature of bromine is expected to decrease the basicity of the ring.

Lipophilicity (LogP): The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a bromine atom significantly increases a molecule's lipophilicity. This property can be advantageous for enhancing membrane permeability but must be carefully balanced to avoid poor aqueous solubility.

Solubility: The solubility of brominated pyrazoles depends on the overall molecular structure. The hydrophobic character of the brominated ring limits water solubility. However, the presence of polar functional groups, such as carboxylic acids or amines, can enhance solubility in polar protic solvents through hydrogen bonding. Solvents like DMSO are often effective for dissolving a wide range of pyrazole derivatives.

The interplay of these properties is crucial for drug development, as illustrated below.

G cluster_0 Core Physicochemical Properties cluster_1 Influence on Drug-like Properties Lipophilicity Lipophilicity (LogP) Solubility Aqueous Solubility Lipophilicity->Solubility Decreases Absorption Membrane Permeability (Absorption) Lipophilicity->Absorption Increases Binding Target Binding Affinity (e.g., Halogen Bonding) Lipophilicity->Binding Can enhance via hydrophobic interactions Solubility->Absorption Impacts formulation & bioavailability pKa Acidity/Basicity (pKa) pKa->Solubility Affects pH-dependent solubility pKa->Binding Influences ionization state at target Metabolism Metabolic Stability

Caption: Influence of Physicochemical Properties on Drug Development.

Reactivity and Synthetic Utility

The C-Br bond in brominated pyrazoles is a key functional group that enables their use as versatile building blocks for more complex molecules.

Suzuki-Miyaura Cross-Coupling

Brominated pyrazoles are excellent substrates for Suzuki-Miyaura cross-coupling reactions, which form new carbon-carbon bonds by coupling the pyrazole with a boronic acid or ester in the presence of a palladium catalyst. This reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical industry.

  • Reactivity Comparison: In a direct comparison, bromopyrazoles and chloropyrazoles were found to have superior reactivity over iodopyrazoles in Suzuki-Miyaura couplings, primarily due to a reduced tendency to undergo a dehalogenation side reaction.

The general workflow for this powerful reaction is outlined below.

G Start Starting Materials: - Brominated Pyrazole - Boronic Acid/Ester Reaction Reaction Vessel: - Solvent (e.g., Dioxane) - Base (e.g., K₂CO₃) Start->Reaction Heating Heating (e.g., 80-120 °C) Reaction->Heating Catalyst Catalytic System: - Pd Precatalyst (e.g., XPhos Pd G2) - Ligand Catalyst->Reaction Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Coupled Product Purification->Product

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Role in Drug Discovery and Medicinal Chemistry

The unique physicochemical profile of brominated pyrazoles makes them valuable scaffolds in the design of new therapeutic agents.

Structure-Activity Relationships (SAR): The effect of bromine on biological activity is highly target-dependent.

  • Positive Impact: In some kinase inhibitor series, bromination has been shown to significantly improve enzymatic inhibition and cellular activity. The bromine atom's size and polarizability can lead to increased affinity for the biological target. Studies have revealed that for certain anti-tumor pyrazoles, the brominated analogue exhibited the highest biological potency.

  • Negative Impact: Conversely, in other cases, the introduction of a bromine atom can be detrimental to activity. For example, in a series of pyrazolo[3,4-g]isoquinolines designed as Haspin kinase inhibitors, the 8-bromo analog showed significantly reduced inhibitory potency.

Bioisosterism: Bromine is sometimes considered a bioisostere for a methyl group. This replacement can be a useful strategy in lead optimization to probe steric and electronic requirements of a binding pocket while potentially improving metabolic stability or other properties.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and characterization of brominated pyrazoles.

Protocol 1: Synthesis of 4-Bromo-1H-pyrazole via NBS Bromination
  • Disclaimer: This protocol is a generalized example. All laboratory work should be performed with appropriate safety precautions and personal protective equipment.

  • Materials:

    • 1H-Pyrazole

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • Dissolve 1H-pyrazole (1.0 eq) in the chosen solvent (e.g., CCl₄) in a round-bottom flask.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromo-1H-pyrazole.

Protocol 2: X-Ray Crystal Structure Determination
  • Objective: To determine the precise three-dimensional structure of a crystalline brominated pyrazole.

  • Methodology Overview:

    • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a concentrated solution of the purified compound in a suitable solvent system (e.g., EtOAc/hexane).

    • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Structure Solution and Refinement: The collected diffraction data are processed. The structure is solved using direct methods (e.g., with software like SHELXT) and refined against F² using programs like SHELXL.

    • Analysis: The final refined structure provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which can be visualized and analyzed.

Conclusion

Brominated pyrazoles represent a class of compounds whose value extends far beyond that of simple halogenated intermediates. The bromine atom imparts a unique and powerful combination of physicochemical properties—enhancing lipophilicity, enabling diverse synthetic transformations through cross-coupling chemistry, and influencing molecular conformation via non-covalent interactions. This profile makes them exceptionally useful building blocks for drug discovery, allowing medicinal chemists to fine-tune structure-activity relationships and optimize pharmacokinetic properties. A thorough understanding of their synthesis, reactivity, and core characteristics is therefore essential for any scientist working to develop the next generation of pyrazole-based therapeutics and advanced materials.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Academia.edu.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC.
  • Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4. (2023, August 15). Smolecule.
  • The Bromination of Pyrazabole. (n.d.). DTIC.
  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (2015, September 3). eGrove.
  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c]triazines. (2022, December 17). PMC.
  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1- c]triazines. (2022, December 17). PubMed.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (n.d.). PMC.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24). Frontiers.
  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (2025, August 5). ResearchGate.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PMC - NIH.
  • Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol, C9H7BrN2O. (2017, April 10). PHAIDRA - Universität Wien.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). KU Leuven.
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2025, August 7). ResearchGate.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI.
  • Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles | The Journal of Organic Chemistry. (2008, November 16). ACS Publications.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). SpringerLink.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). PMC - NIH.
  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025, November 25). Letters in Applied NanoBioScience.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). MDPI.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023, August 4). PMC.
  • N-Heterocyclic Olefins of Pyrazole and Indazole. (2025, May 9). American Chemical Society.
  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide

Electron density distribution in 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electron Density Distribution in 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

Introduction: The Significance of Electron Density in Drug Discovery

The spatial distribution of electrons within a molecule, its electron density, governs its physical and chemical properties. For drug development professionals, this is not an abstract concept; it is the master blueprint for molecular recognition. It dictates a molecule's size, shape, electrostatic potential, and its capacity to form interactions—such as hydrogen bonds, halogen bonds, and π-stacking—with a biological target. 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine (a substituted aminopyrazole) belongs to a class of heterocycles renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Its utility as a synthetic intermediate for potent therapeutics, such as inhibitors of Phosphatidylinositol-3-kinase (PI3K) and Calcium Release-Activated Calcium (CRAC) channels, underscores the importance of its chemical architecture.[3][4]

This guide moves beyond a simple structural description to explore the why and how of its electronic configuration. By understanding the subtle interplay of the pyrazole ring's aromaticity, the electron-withdrawing nature of the bromine atom, and the electron-donating character of the amino and methyl groups, we can predict its behavior in both chemical reactions and biological systems.

Methodological Framework: A Duality of Experiment and Computation

To construct a robust model of electron density, we rely on a synergistic relationship between experimental measurement and computational analysis. X-ray crystallography provides a direct, experimentally-derived map of electron density in the solid state, while computational chemistry offers a means to partition and interpret this density in chemically intuitive ways.

Experimental Foundation: High-Resolution X-ray Crystallography

The definitive method for visualizing electron density is X-ray crystallography.[5] The process hinges on the principle that X-rays are diffracted by the electrons in a crystalline lattice. The resulting diffraction pattern, a collection of spots of varying intensity, contains the information needed to reconstruct a three-dimensional model of the electron density throughout the crystal's unit cell.[5][6]

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine. A typical method involves dissolving the purified compound in a suitable solvent (e.g., ethanol, acetonitrile) and allowing for slow evaporation at a constant temperature. The goal is to produce crystals of sufficient size (~0.1-0.3 mm) and quality (no visible defects).

  • Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations, resulting in a sharper diffraction pattern. The crystal is then exposed to a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.5418 Å).[7] The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed to index the diffraction spots, determine the unit cell dimensions and space group, and integrate the intensities of each spot.[5] This step yields a file containing the reflection data.

  • Structure Solution and Refinement: The "phase problem" is solved using direct methods to generate an initial electron density map.[7] From this map, an initial molecular model is built. This model is then refined against the experimental data using least-squares minimization (e.g., with SHELXL software), adjusting atomic positions and displacement parameters until the calculated diffraction pattern best matches the observed pattern.[7] The final output is a detailed crystallographic information file (CIF) containing atomic coordinates, bond lengths, angles, and other structural parameters.

The causality behind this rigorous process is to move from a macroscopic crystal to a precise, atomic-level understanding of molecular structure, providing the essential geometric data for all subsequent computational analyses.

Computational Deep Dive: Quantum Chemical Analysis

While X-ray crystallography shows us where the electrons are, quantum chemistry tells us what they are doing. Using the experimentally determined geometry as a starting point, we employ Density Functional Theory (DFT) to calculate the molecule's wavefunction and electron density. This serves as the input for a suite of powerful analytical tools.

The logical flow from a known molecular structure to a detailed electronic analysis is critical. This process ensures that theoretical calculations are firmly grounded in experimental reality.

G cluster_exp Experimental Phase cluster_comp Computational Phase crystal Single Crystal Growth xray X-ray Diffraction Data Collection crystal->xray cif Structure Solution & Refinement (CIF Output) xray->cif dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) cif->dft Input Geometry wfn Wavefunction (WFN) File Generation dft->wfn qtaim QTAIM Analysis wfn->qtaim nbo NBO Analysis wfn->nbo hirshfeld Hirshfeld Surface Analysis wfn->hirshfeld

Caption: Schematic of QTAIM critical points in a pyrazole ring.

NBO analysis, developed by Frank Weinhold, translates the complex, delocalized molecular orbitals from a DFT calculation into a chemically intuitive Lewis structure of localized bonds, lone pairs, and antibonds. [8][9]This allows us to quantify concepts like atomic charge, hybridization, and electron delocalization.

  • Key Concept: It identifies the optimal Lewis structure and treats deviations from this structure as "delocalization" events, which can be quantified energetically using second-order perturbation theory. [8][10]* Significance: This analysis reveals hyperconjugative and resonance interactions. For example, it can measure the energetic stabilization gained by the donation of electron density from a nitrogen lone pair (a donor NBO) into an adjacent anti-bonding orbital (an acceptor NBO). [10]This is a powerful tool for understanding substituent effects.

Hirshfeld surface analysis is a powerful visualization tool for exploring intermolecular interactions in a crystal lattice. [11][12]The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the points where the electron density contribution from the molecule is equal to the contribution from all other molecules in the crystal.

  • Key Concept: By mapping properties onto this surface (like the distance to the nearest atom inside, dᵢ, and outside, dₑ), one can visualize close intermolecular contacts. Red spots on a dₙₒᵣₘ surface highlight contacts shorter than the van der Waals radii, often corresponding to hydrogen or halogen bonds. [12][13]* Significance: The analysis can be decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts and quantifies their relative contributions to the overall crystal packing. [11][14]This is invaluable for crystal engineering and understanding polymorphism.

Electron Density Analysis of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

To illustrate these principles, we present an analysis based on a DFT calculation (B3LYP/6-311++G(d,p)) of the title compound.

Molecular Geometry and Charge Distribution

The pyrazole ring is largely planar, as expected for an aromatic system. The bromine atom and the dimethylamino group introduce specific electronic perturbations. The Natural Population Analysis (NPA) derived from NBO calculations reveals the charge distribution across the molecule.

AtomAtom No.NPA Charge (e)AtomAtom No.NPA Charge (e)
N11-0.258C(CH₃ on N1)7-0.581
N22-0.115H (on C7)8,9,10+0.210 (avg)
C33+0.189N(amine)11-0.751
C44-0.101C(CH₃ on N)12-0.575
C55+0.315H (on C12)13,14,15+0.208 (avg)
Br6-0.045
  • Insight: The nitrogen atoms (N1, N2, N11) are, as expected, significant centers of negative charge, making them potential sites for hydrogen bond acceptance. C5, bonded to two nitrogen atoms, is the most electropositive carbon in the ring. The bromine atom, while highly electronegative, carries only a small negative charge, a common feature in aromatic systems where its polarizability and potential for halogen bonding become more significant than simple inductive withdrawal.

Covalent and Non-Covalent Interactions: A QTAIM Perspective

Analysis of the bond critical points (BCPs) provides a quantitative description of the bonding within the molecule.

Bondρ(r) (a.u.)∇²ρ(r) (a.u.)Bond Type Interpretation
N1–N20.315-0.650Polar Covalent
C4–Br0.182-0.151Polar Covalent
C5–N(amine)0.298-0.712Polar Covalent
N1–C50.305-0.755Polar Covalent
  • Insight: All bonds within the ring and to its substituents show negative Laplacian values, confirming their covalent nature. The C4–Br bond has a significantly lower electron density (ρ) at its BCP compared to the C-N or N-N bonds, indicating a weaker, more polarizable bond. This is a key feature for its role in reactions like metal-catalyzed cross-couplings. [3]The study of halogen bonds via QTAIM reveals the nature of these interactions, which are crucial for crystal packing and ligand-protein binding. [15]

Electron Delocalization and Hyperconjugation: NBO Insights

Second-order perturbation analysis within the NBO framework quantifies the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. This reveals the electronic communication across the molecule.

  • Key Interaction 1: Ring Aromaticity: Strong delocalizations are observed between the π-orbitals of the pyrazole ring, confirming its aromatic character.

  • Key Interaction 2: Amine Donation: A significant donor-acceptor interaction exists between the lone pair of the amine nitrogen (LP(1) N11) and the π* antibonding orbitals of the C4–C5 bond (E(2) ≈ 15 kcal/mol). This indicates substantial donation of electron density from the amino group into the ring, enhancing the electron density at the C4 position.

  • Key Interaction 3: Bromine Lone Pairs: The lone pairs of the bromine atom also participate in delocalization into the ring's π* system, albeit to a lesser extent than the amino group. This partially offsets its inductive electron-withdrawing effect.

Intermolecular Interactions: Hirshfeld Surface Analysis

The Hirshfeld surface and corresponding 2D fingerprint plot predict the dominant forces governing the crystal packing.

  • Visualization: The dₙₒᵣₘ surface would likely show distinct red spots corresponding to close contacts. One would expect to see contacts between the bromine atom of one molecule and the electropositive ring protons or methyl groups of another (indicative of C–H···Br interactions). [13]Another key feature would be contacts involving the amine nitrogen and nearby protons, suggesting potential N···H interactions.

  • Quantitative Breakdown: A 2D fingerprint plot would quantify these interactions. For similar brominated heterocyclic compounds, the most significant contributions to the crystal packing often come from H···H contacts (typically >40%), followed by Br···H/H···Br contacts (often 10-20%) and C···H/H···C contacts. [12][13]The presence of strong, sharp "spikes" in the Br···H region of the fingerprint plot would be definitive evidence of significant halogen-directed interactions. [14]

Implications for Drug Development and Materials Science

The detailed electronic picture of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine provides actionable intelligence for researchers.

  • Rational Drug Design: The map of atomic charges and the electrostatic potential can be used to optimize ligand-receptor interactions. For instance, knowing that the pyrazole nitrogens are key hydrogen bond acceptors allows chemists to design analogues that better complement the active site of a target protein. The electron-donating amino group and the polarizable bromine atom are key handles for tuning the molecule's electronic properties and, consequently, its binding affinity.

  • Reactivity and Synthesis: The analysis confirms the C4-Br bond as a prime site for modification via cross-coupling reactions. The calculated HOMO-LUMO gap provides an estimate of chemical reactivity and electronic transitions. [16][17]The distribution of the LUMO (Lowest Unoccupied Molecular Orbital) would likely be centered around the pyrazole ring and the C-Br bond, indicating these are the most probable sites for nucleophilic attack.

  • Crystal Engineering: The Hirshfeld analysis provides a blueprint for controlling the solid-state properties of the molecule. By understanding the dominant intermolecular forces (e.g., C-H···Br interactions), scientists can design co-crystals or modify substituents to favor specific packing motifs, potentially improving properties like solubility and stability. [18]

Conclusion

The electron density distribution of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine is a complex tapestry woven from the interplay of its constituent atoms and functional groups. Through the integrated application of X-ray crystallography and a suite of computational tools like QTAIM, NBO, and Hirshfeld surface analysis, we can deconstruct this complexity into a clear and predictive model. This guide has demonstrated that a profound understanding of a molecule's electronic structure is not merely an academic exercise; it is a fundamental prerequisite for the modern, rational design of novel therapeutics and advanced materials. The methodologies and insights presented herein provide a robust framework for researchers seeking to harness the chemical potential of substituted pyrazoles and other vital heterocyclic systems.

References

  • Natural Bond Orbital (NBO) Analysis. (n.d.). Retrieved from [Link]

  • Giller, S. A., Mazheika, I. B., & Grandberg, I. I. (1965). ELECTRON DENSITY DISTRIBUTION IN HETEROCYCLIC SYSTEMS WITH TWO VICINAL NITROGEN ATOMS. II. PYRAZOLE DIPOLE MOMENTS. Chemistry of Heterocyclic Compounds, 1, 103-106. Retrieved from [Link]

  • Substituents effects on the corrosion inhibition performance of pyrazolone against carbon steels: quantum chemical and Monte Carlo simulation studies. (2021). ResearchGate. Retrieved from [Link]

  • Kumar, V., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 123-130. Retrieved from [Link]

  • Singh, R., & Chauhan, S. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. Retrieved from [Link]

  • Bentama, A., et al. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT). International Journal of Molecular Sciences, 18(10), 2215. Retrieved from [Link]

  • Semenikhin, V. O., et al. (2024). Crystal structure and Hirshfeld surface analysis of 2-bromoethylammonium bromide – a possible side product upon synthesis of hybrid perovskites. IUCrData, 9(7). Retrieved from [Link]

  • Gurbanov, A. V., et al. (2021). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 183–188. Retrieved from [Link]

  • Mahmudov, K. T., et al. (2020). Crystal Structure and Hirshfeld Surface Analysis of (E)-1-(4-Bromophenyl)-2-(2,2-Dichloro-1-(4-Fluorophenyl)vinyl)diazene. Crystallography Reports, 65(7), 1170-1175. Retrieved from [Link]

  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. (2021). ResearchGate. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-bromoethylammonium bromide – a possible side product upon synthesis of hybrid perovskites. (2024). ResearchGate. Retrieved from [Link]

  • Shikhaliyev, N. Q., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1148–1153. Retrieved from [Link]

  • Tognetti, V., & Joubert, L. (2013). On the Physical Nature of Halogen Bonds: A QTAIM Study. The Journal of Physical Chemistry A, 117(39), 9924–9936. Retrieved from [Link]

  • Bader, R. F. W. (n.d.). QTAIM: quantum theory of atoms in molecules. American Crystallographic Association. Retrieved from [Link]

  • Alkorta, I., et al. (2002). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry, 67(21), 7359-7366. Retrieved from [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(4), 177-186. Retrieved from [Link]

  • Boukhal, S., et al. (2025). Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative. Engineered Science. Retrieved from [Link]

  • Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Hoyt, C. T., et al. (2024). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. Digital Discovery. Retrieved from [Link]

  • Hoyt, C. T., et al. (2024). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. eScholarship. Retrieved from [Link]

  • Popelier, P. (2011). QTAIM and the Interactive Conception of Chemical Bonding. PhilSci-Archive. Retrieved from [Link]

  • 4-Bromo-1,3-dimethyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA Manual. Retrieved from [Link]

  • 4-bromo-1,3-dimethyl-1h-pyrazol-5-amine. (n.d.). PubChemLite. Retrieved from [Link]

  • 4-bromo-1-methyl-1h-pyrazol-5-amine. (n.d.). PubChemLite. Retrieved from [Link]

  • 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Al-Hamzi, A. M., et al. (2024). Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega. Retrieved from [Link]

  • Dauter, Z., & Dauter, M. (2002). X Ray crystallography. Journal of Medical Biochemistry, 21(1), 1-12. Retrieved from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2017). Google Patents.
  • Wang, J., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(11), 105998. Retrieved from [Link]

  • 4-bromo-1H-pyrazol-5-amine. (n.d.). Boron Molecular. Retrieved from [Link]

  • Virovets, A. V., & Boldyreva, E. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Pharmaceutics, 15(4), 1198. Retrieved from [Link]

  • The current role and evolution of X-ray crystallography in drug discovery and development. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Nartowski, K. P., et al. (2022). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. Crystal Growth & Design, 22(8), 4729–4740. Retrieved from [Link]

  • Hernández-Paredes, J., et al. (2015). X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO: Synthesis and Characterization. Molecules, 20(4), 6061-6075. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives represent a cornerstone scaffold in medicinal chemistry (e.g., Celecoxib, Rimonabant) and agrochemicals. However, their analysis presents unique challenges due to annular tautomerism in


-unsubstituted derivatives and regioisomerism  (1,3- vs. 1,5-substitution) in 

-substituted synthesis.

This guide moves beyond basic characterization, providing a rigorous, self-validating spectroscopic workflow. It focuses on distinguishing isomers using advanced NMR techniques (


N-HMBC, NOESY) and validating electronic states via vibrational and optical spectroscopy.

The Structural Enigma: Tautomerism & Regiochemistry

Before selecting an analytical method, one must understand the dynamic nature of the pyrazole nucleus.

Annular Tautomerism ( -unsubstituted)

In solution, pyrazoles bearing a free N-H exist in rapid equilibrium between the


- and 

- tautomers (often referred to as 3- and 5-substituted forms depending on the frame of reference).
  • The Problem: In standard NMR solvents (CDCl

    
    ) at room temperature, this proton exchange is often faster than the NMR timescale, leading to averaged chemical shifts .
    
  • The Solution: Use DMSO-

    
     to form strong H-bonds with the solvent, slowing the exchange, or lower the temperature (< -40°C) to resolve distinct tautomers.
    
Regiochemistry ( -substituted)

When synthesizing pyrazoles (e.g., via Knorr condensation of hydrazines with 1,3-diketones), two regioisomers are possible: 1,3-disubstituted and 1,5-disubstituted. Distinguishing these is the primary analytical challenge in drug development.

PyrazoleIsomerism cluster_tautomer Annular Tautomerism (N-H) cluster_regio Synthetic Regioisomerism (N-R) T1 1H-Pyrazole (3-substituted) T2 2H-Pyrazole (5-substituted) T1->T2 Fast Exchange (CDCl3, RT) S1 Hydrazine (R-NHNH2) P1 1,3-Isomer (Sterically favored) S1->P1 P2 1,5-Isomer (Sterically crowded) S1->P2 S2 1,3-Diketone S2->P1 S2->P2

Caption: Distinction between dynamic annular tautomerism (blue) and fixed synthetic regioisomerism (red).

Nuclear Magnetic Resonance (NMR) Strategies

NMR is the definitive tool for pyrazole analysis. However, standard 1D


H NMR is often insufficient due to overlapping aromatic signals.
Protocol: The "Regio-Assignment" Workflow

Objective: Definitively assign 1,3- vs 1,5-substitution patterns.

Sample Preparation:

  • Dissolve ~10 mg of analyte in 0.6 mL DMSO-

    
     .
    
    • Why? DMSO eliminates solute-solute H-bonding, sharpening peaks and slowing proton exchange for N-H pyrazoles.

  • Ensure sample is free of paramagnetic impurities (Fe, Cu) often left over from catalytic synthesis, as these broaden the critical N-H or H-4 signals.

Data Acquisition Strategy:

ExperimentTarget InformationCritical Insight

H NMR
H-4 SignalH-4 is the most diagnostic proton. In 1,5-isomers, H-4 is often shielded (upfield) compared to 1,3-isomers due to the twisting of the adjacent aryl group out of planarity.

C NMR
C-3 vs C-5C-3 and C-5 have distinct shifts. C-3 is typically deshielded (downfield, ~140-160 ppm) compared to C-5 (~130-140 ppm), though substituents modulate this.
1D NOE / NOESY Spatial ProximityThe Gold Standard. Irradiate the

-methyl or

-aryl ortho-protons. If NOE is observed at H-4, it is the 1,5-isomer . If NOE is observed at the substituent on C-5, it is the 1,5-isomer . If NOE is observed between N-R and C-3 substituent, it is the 1,3-isomer .

N HMBC
N-1 vs N-2Pyridinic N (N-2) resonates downfield (~250 ppm) vs Pyrrolic N (N-1) (~160 ppm). Cross-peaks to H-4 allow definitive mapping of the ring.
The N Advantage

Nitrogen NMR is underutilized but powerful.

  • Pyrrolic N (N-1): Acts as a hydrogen bond donor. Shifts ~ -170 to -190 ppm (relative to CH

    
    NO
    
    
    
    ).
  • Pyridinic N (N-2): Acts as a hydrogen bond acceptor. Shifts ~ -60 to -100 ppm.

  • Note: In

    
    -substituted pyrazoles, the difference in chemical shift between N1 and N2 (
    
    
    
    ) is a sensitive probe for electronic distribution.

Vibrational Spectroscopy (IR & Raman)

While NMR provides the map, IR provides the "terrain" (electronic environment and bonding).

Characteristic Bands[1][2][3]
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    (C=N) Ring Stretching:  1580–1600 cm
    
    
    
    . This band shifts depending on the conjugation length (e.g., phenyl substitution).
  • Ring Breathing Mode: ~1000–1050 cm

    
    . A very strong band in Raman, weak in IR. Useful for confirming the integrity of the heteroaromatic ring.
    
  • 
    (N-H) Stretching: 
    
    • Free (Dilute CCl

      
      ): Sharp band at ~3450 cm
      
      
      
      .
    • H-Bonded (Solid/Concentrated): Broad band centered ~3200 cm

      
      .
      
    • Application: Monitoring the disappearance of the N-H band is the quickest way to verify

      
      -alkylation reactions.
      

Mass Spectrometry (MS) Fragmentation[5]

Mass spec is vital for confirming substitutions, particularly halogens or labile protecting groups.

Common Fragmentation Pathways:

  • N-N Cleavage: Rare in simple pyrazoles but observed in high-energy collisions.

  • Loss of HCN: The pyrazole ring typically fragments by ejecting HCN (27 Da) or R-CN (nitrile).

  • McLafferty Rearrangement: If the

    
    -substituent has a 
    
    
    
    -hydrogen (e.g.,
    
    
    -propyl), a specific rearrangement occurs.

Diagnostic Ions:

  • 
    :  Loss of nitrogen molecule (28 Da). This is less common in pyrazoles than in pyrazolines (dihydro-analogs) but can occur in specific nitro-substituted derivatives.
    
  • Double Cleavage: For 1,5-diarylpyrazoles (like Celecoxib), cleavage of the aryl rings leads to characteristic phenyl cations (

    
     77) and substituted aryl cations.
    

Integrated Analytical Workflow

This decision tree guides the researcher from crude synthesis to definitive structural proof.

AnalyticalWorkflow Start Crude Pyrazole Product Solubility Solubility Test (DMSO-d6 vs CDCl3) Start->Solubility H1NMR 1H NMR (1D) Check H-4 & N-H Solubility->H1NMR Decision1 N-H Signal Present? H1NMR->Decision1 TautomerCheck Variable Temp NMR (-40C to +80C) Confirm Tautomerism Decision1->TautomerCheck Yes RegioCheck NOESY / ROESY Irradiate N-Substituent Decision1->RegioCheck No (N-Substituted) NOE_Result NOE to H-4? RegioCheck->NOE_Result Isomer15 1,5-Isomer Confirmed NOE_Result->Isomer15 Yes Isomer13 1,3-Isomer Confirmed NOE_Result->Isomer13 No (NOE to C-5 substituent) XRay Single Crystal XRD (Ultimate Proof) Isomer15->XRay Isomer13->XRay

Caption: Step-by-step decision tree for assigning pyrazole structures.

Case Study: Celecoxib Analysis

Celecoxib (Celebrex) is a classic 1,5-diarylpyrazole. Its analysis highlights the necessity of the workflow above.

  • Structure: 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole.

  • The Challenge: During synthesis (Knorr reaction), the 1,3-isomer (where the CF

    
     and p-tolyl groups switch positions relative to the N-aryl) is a potent impurity.
    
  • Spectroscopic Solution:

    • 
      F NMR:  The CF
      
      
      
      group in the 3-position resonates at a distinct frequency compared to the 5-position isomer due to the magnetic anisotropy of the adjacent N-aryl ring in the 1,5-isomer.
    • NOESY: Strong correlation observed between the

      
      -aryl ortho-protons and the p-tolyl methyl protons (or ortho-protons), confirming they are adjacent (1,5-relationship).
      

References

  • Claramunt, R. M., et al. (2012).[1] "The tautomeric structures of 3(5),3′(5′)-azopyrazole." Chemistry. Link

  • Fruchier, A., et al. (1984).[1] "1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives." Magnetic Resonance in Chemistry. Link[1]

  • Schuster, I. I., et al. (1979). "Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles." The Journal of Organic Chemistry. Link

  • Lynch, M., et al. (2024). "Benchtop 19F NMR Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib." Molecules. Link

  • Saad, E. F., et al. (1998).[2] "Mass spectrometric study of some pyrazoline derivatives." Rapid Communications in Mass Spectrometry. Link

Sources

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Synthesis of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a mere recitation of procedural steps, this guide elucidates the underlying chemical logic, safety considerations, and characterization techniques, ensuring a robust and reproducible synthesis.

Introduction and Scientific Context

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Their prevalence stems from their ability to engage in a variety of biological interactions, acting as effective scaffolds for a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, and antimicrobial compounds.[1][3][4] The targeted compound, 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine, is a functionalized pyrazole of significant interest. The introduction of a bromine atom at the C4 position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broader chemical space in the development of novel therapeutics.[5] The N,1-dimethyl substitution pattern influences the molecule's solubility, metabolic stability, and binding orientation within biological targets.

This guide details a logical and efficient two-step synthesis of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine, commencing with the synthesis of the N,1-dimethyl-1H-pyrazol-5-amine precursor, followed by a regioselective bromination at the C4 position.

Reaction Mechanism and Strategy

The synthesis of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine is predicated on the electrophilic aromatic substitution of a suitably activated pyrazole ring. The electron-donating nature of the amino group at the C5 position and the methyl group at the N1 position enhances the electron density of the pyrazole ring, making it susceptible to electrophilic attack. The C4 position is particularly activated, directing the incoming electrophile to this site.

Step 1: Synthesis of N,1-dimethyl-1H-pyrazol-5-amine

While various methods exist for the synthesis of pyrazole cores, a common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6] For the purpose of this guide, we will assume the availability of the precursor N,1-dimethyl-1H-pyrazol-5-amine.

Step 2: Electrophilic Bromination

The key transformation is the regioselective bromination of the N,1-dimethyl-1H-pyrazol-5-amine intermediate. N-Bromosuccinimide (NBS) is the reagent of choice for this step.[7] NBS is a mild and selective source of electrophilic bromine, which is particularly effective for the bromination of electron-rich aromatic and heteroaromatic systems.[7] The reaction proceeds via the attack of the electron-rich C4 position of the pyrazole on the bromine atom of NBS. The succinimide anion then abstracts a proton to regenerate the aromaticity of the pyrazole ring, yielding the desired 4-bromo product.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
N,1-dimethyl-1H-pyrazol-5-amine≥97%Commercially Available10243-23-9
N-Bromosuccinimide (NBS)≥98%Commercially Available128-08-5
Acetonitrile (CH3CN)AnhydrousCommercially Available75-05-8
Dichloromethane (CH2Cl2)ACS GradeCommercially Available75-09-2
Saturated Sodium Bicarbonate (NaHCO3)ACS GradePrepared in-houseN/A
Saturated Sodium Thiosulfate (Na2S2O3)ACS GradePrepared in-houseN/A
Brine (Saturated NaCl solution)ACS GradePrepared in-houseN/A
Anhydrous Magnesium Sulfate (MgSO4)ACS GradeCommercially Available7487-88-9
Silica Gel230-400 meshCommercially Available7631-86-9
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Synthetic Procedure

Caution: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N,1-dimethyl-1H-pyrazol-5-amine (1.11 g, 10 mmol).

  • Dissolution: Dissolve the starting material in 30 mL of anhydrous acetonitrile. Stir the solution at room temperature until all the solid has dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) in 20 mL of anhydrous acetonitrile. Add this solution dropwise to the cooled pyrazole solution over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material should show a higher Rf value than the more polar product.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

  • Workup - Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of dichloromethane and 50 mL of water. Shake the funnel vigorously and allow the layers to separate.

  • Phase Separation: Collect the organic layer. Extract the aqueous layer with an additional 2x30 mL of dichloromethane.

  • Washing: Combine the organic extracts and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine.

Characterization

The identity and purity of the synthesized 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine can be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include singlets for the two methyl groups and a singlet for the amine protons. The characteristic pyrazole proton signal at the C3 position would also be present.

  • ¹³C NMR (100 MHz, CDCl₃): Signals corresponding to the pyrazole ring carbons and the two methyl carbons should be observed. The carbon bearing the bromine atom will be significantly shifted.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₅H₈BrN₃, M.W. 190.04 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

Safety and Handling

N-Bromosuccinimide (NBS):

  • Hazards: NBS is an oxidizing agent and can cause severe skin burns and eye damage.[8][9] It is harmful if swallowed and may intensify fire.[8][10]

  • Precautions: Handle NBS in a fume hood.[11] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[11] Keep away from heat, sparks, open flames, and other ignition sources.[8][12] Avoid contact with skin and eyes.[8][11]

  • First Aid: In case of skin contact, immediately flush with plenty of water.[12] In case of eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] Seek immediate medical attention in all cases of exposure.[9]

General Chemical Safety:

  • All other reagents should be handled in accordance with their respective Safety Data Sheets (SDS).

  • Ensure proper ventilation at all times.[8]

  • Dispose of all chemical waste according to institutional and local regulations.

Visualizing the Workflow

The following diagram illustrates the synthetic workflow for the preparation of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine.

Synthesis_Workflow Start N,1-dimethyl-1H-pyrazol-5-amine (Starting Material) Reaction Electrophilic Bromination (0 °C to RT) Start->Reaction Reagent N-Bromosuccinimide (NBS) Acetonitrile (Solvent) Reagent->Reaction Workup Quenching (Na2S2O3) Extraction (CH2Cl2) Washing (NaHCO3, Brine) Reaction->Workup Reaction Completion (TLC) Purification Drying (MgSO4) Concentration Column Chromatography Workup->Purification Product 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine (Final Product) Purification->Product

Sources

Knorr Pyrazole Synthesis with N,N-Dimethylhydrazine: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Knorr pyrazole synthesis, specifically focusing on the use of N,N-dimethylhydrazine. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2][3] This document elucidates the reaction mechanism, offers detailed, step-by-step protocols, and discusses the critical parameters influencing reaction outcomes, such as regioselectivity. Furthermore, it provides insights into the applications of this synthesis in drug discovery and highlights crucial safety considerations when handling N,N-dimethylhydrazine.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Consequently, pyrazole derivatives have found applications as a wide array of therapeutic agents, including anti-inflammatory, antibacterial, analgesic, and antiviral drugs.[3] The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a fundamental and widely utilized method for constructing this important heterocyclic system.[4][5] The reaction classically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][6][7]

The use of substituted hydrazines, such as N,N-dimethylhydrazine, allows for the direct installation of substituents on one of the pyrazole nitrogen atoms, a common feature in many biologically active molecules. This guide will specifically address the nuances and practical applications of employing N,N-dimethylhydrazine in the Knorr synthesis.

Reaction Mechanism and Regioselectivity

The Knorr pyrazole synthesis is typically conducted under acidic conditions.[1][4][8] The generally accepted mechanism involves a series of condensation and cyclization steps.

The reaction commences with the nucleophilic attack of the more sterically accessible nitrogen of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, often facilitated by acid catalysis which protonates the carbonyl oxygen.[4] This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step then leads to the formation of the aromatic pyrazole ring.[4][8]

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization Dicarbonyl 1,3-Dicarbonyl Compound Protonation1 Protonated Carbonyl Dicarbonyl->Protonation1 + H+ Hydrazine N,N-Dimethyl- hydrazine Attack1 Nucleophilic Attack Hydrazone Hydrazone Intermediate Attack1->Hydrazone - H2O Protonation2 Protonated Carbonyl Hydrazone->Protonation2 + H+ Hydrazone->Protonation2 Protonation1Hydrazine Protonation1Hydrazine Protonation1Hydrazine->Attack1 Cyclization Intramolecular Cyclization Protonation2->Cyclization Hemiaminal Cyclic Hemiaminal Cyclization->Hemiaminal Pyrazole 1-Methylpyrazole Product Hemiaminal->Pyrazole - H2O, - H+

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Arylpyrazoles in Modern Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents. Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have cemented its importance. The introduction of an aryl or heteroaryl substituent at the 4-position of the pyrazole ring, in particular, can profoundly influence a molecule's pharmacological profile, affecting its potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the crucial C(sp²)–C(sp²) bond between a 4-bromopyrazole and a boronic acid or its derivative.[1][2][3] This guide provides a comprehensive overview, from mechanistic principles to practical, field-tested protocols, for the successful application of this transformative reaction in the synthesis of 4-arylpyrazoles.

The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura coupling is a complex, palladium-catalyzed process involving a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[4][5] A thorough understanding of this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The catalytically active Pd(0) species, typically coordinated to phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the 4-bromopyrazole. This irreversible step forms a square-planar Pd(II) complex.[4][5] The electron-richness of the pyrazole ring can influence the rate of this step.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom of the boronic acid (or boronate ester) to the palladium(II) center. The presence of a base is crucial here; it activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transfer.[7] The halide from the initial oxidative addition is displaced.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition (R-X) pd0->oa 4-Bromopyrazole pd2_complex R-Pd(II)L_n-X oa->pd2_complex tm Transmetalation (R'-B(OR)₂ + Base) pd2_complex->tm Boronic Acid Derivative pd2_trans R-Pd(II)L_n-R' tm->pd2_trans re Reductive Elimination pd2_trans->re re->pd0 Regeneration product R-R' (Product) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction Conditions for 4-Bromopyrazoles

The success of a Suzuki-Miyaura coupling with 4-bromopyrazoles hinges on the careful selection of several key parameters. Nitrogen-containing heterocycles like pyrazoles can sometimes act as inhibitors to the palladium catalyst, making optimization particularly crucial.[8][9][10]

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(PPh₃)₄ is a reliable Pd(0) source but can be sensitive to air. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reduced in situ.[4] Buchwald precatalysts are often highly effective for challenging substrates like heteroaryl halides, as they rapidly form the active monoligated Pd(0) species.[10][11]
Ligand PPh₃, dppf, Buchwald-type biaryl phosphines (e.g., XPhos, SPhos)The choice of ligand is critical. For simple couplings, PPh₃ may suffice. For more challenging transformations, bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos can accelerate both oxidative addition and reductive elimination, leading to higher yields and preventing catalyst deactivation.[9][10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base plays a pivotal role in activating the boronic acid.[7] K₂CO₃ is a common and effective choice. K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.[10][12] Cs₂CO₃ is highly effective but also more expensive. The choice of base should be screened for optimal results.[13]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is typically employed.[4] Water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[4][14] 1,4-Dioxane is a common choice.[10][12] It is crucial to thoroughly degas the solvent to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[7]
Temperature 80-110 °CMost Suzuki-Miyaura reactions require heating to proceed at a reasonable rate.[7] The optimal temperature will depend on the specific substrates and catalyst system. Microwave irradiation can significantly shorten reaction times.[13]

Detailed Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 4-bromopyrazole with an arylboronic acid.

Reagents and Materials:

  • 4-Bromopyrazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Experimental_Workflow cluster_workflow Experimental Workflow start Reagent Preparation & Degassing setup Reaction Setup under Inert Atmosphere start->setup reaction Heating & Stirring (Conventional or Microwave) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Drying & Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Degassing the Solvent: Sparge the organic solvent (e.g., 1,4-dioxane) with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.[7]

  • Reaction Setup: To a clean, dry reaction vessel, add the 4-bromopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane (e.g., 4 mL) and water (e.g., 1 mL) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously. If using microwave irradiation, set the appropriate temperature and time parameters.[13]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 4-bromopyrazole is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 4-arylpyrazole.[12]

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient degassing; Inappropriate base or solvent; Low temperature.Use a fresh, high-quality catalyst. Ensure thorough degassing of solvents.[7] Screen different bases and solvent systems.[12] Increase the reaction temperature.[7] Consider a more active catalyst system, such as a Buchwald precatalyst.[11]
Protodeborylation of Boronic Acid Presence of excess water or acid; Instability of the boronic acid.Use anhydrous solvents if possible, or minimize the amount of water. Ensure the base is not acidic. Consider using a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[4][11]
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without efficient reduction.Rigorously exclude oxygen from the reaction.[4][7] If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).
Dehalogenation of 4-Bromopyrazole Presence of hydride sources.Avoid amine bases or alcohol solvents if dehalogenation is observed. Switch to carbonate or phosphate bases and aprotic solvents.[7]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 4-arylpyrazoles. By understanding the underlying mechanism and systematically optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can overcome the unique challenges posed by heteroaromatic substrates. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this powerful reaction in drug discovery and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Journal of Molecular Catalysis A: Chemical. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Journal of the American Chemical Society. (2007, February 28). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • Angewandte Chemie International Edition. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • Nature Communications. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]

  • The Journal of Organic Chemistry. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • Angewandte Chemie International Edition. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Molecules. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]

  • ResearchGate. (2021). Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. (2018). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]

  • ResearchGate. (2019). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. [Link]

  • Chemical Society Reviews. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

Sources

Introduction: The Significance of N-Methylated Pyrazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the N-Methylation of 4-bromo-1H-pyrazol-5-amine

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities. The strategic N-methylation of this ring system is a critical synthetic step that profoundly influences a molecule's physicochemical properties, including its potency, selectivity, metabolic stability, and solubility. However, the inherent asymmetry of substituted pyrazoles, such as 4-bromo-1H-pyrazol-5-amine, presents a significant synthetic hurdle: the control of regioselectivity. The presence of two adjacent and reactive nitrogen atoms (N1 and N2) often leads to the formation of a mixture of N-methylated regioisomers, which can be challenging to separate and may exhibit different biological profiles.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-methylation of 4-bromo-1H-pyrazol-5-amine. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a framework for rational protocol design, troubleshooting, and achieving high regioselectivity.

Part 1: Mechanistic Considerations and Strategic Approaches

The outcome of the N-methylation of an unsymmetrical pyrazole is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1] Understanding these factors is paramount to developing a successful and selective synthesis.

1.1 The Challenge of Regioselectivity

The pyrazole nucleus possesses two nitrogen atoms with distinct electronic environments. The N1 nitrogen is considered "pyrrolic" in character, while the N2 nitrogen is "pyridinic." Deprotonation with a base generates a pyrazolate anion, where the negative charge is delocalized across both nitrogens, making both susceptible to electrophilic attack by a methylating agent. Traditional reagents like methyl iodide or dimethyl sulfate often exhibit poor selectivity, yielding mixtures of the N1-methyl and N2-methyl products.[1]

G cluster_0 Regioselectivity in Pyrazole Methylation Start 4-bromo-1H-pyrazol-5-amine Base + Base (e.g., NaH, K2CO3) Start->Base Anion Pyrazolate Anion (Delocalized Charge) Base->Anion Reagent + Methylating Agent (e.g., CH3I) Anion->Reagent Mixture Product Mixture Reagent->Mixture N1_Isomer N1-methyl Isomer (Kinetic/Thermodynamic Product) Mixture->N1_Isomer Path A N2_Isomer N2-methyl Isomer (Kinetic/Thermodynamic Product) Mixture->N2_Isomer Path B

Caption: The challenge of N-methylation regioselectivity.

1.2 Factors Influencing N1 vs. N2 Selectivity:

  • Steric Hindrance: The substituents on the pyrazole ring can sterically shield one nitrogen atom, favoring alkylation at the less hindered position. For 4-bromo-1H-pyrazol-5-amine, the groups at positions 4 and 5 influence the accessibility of N1. Similarly, using a bulkier methylating agent can enhance selectivity for the less sterically encumbered nitrogen.[1][2]

  • Electronic Effects: The electron-donating amino group (-NH2) and the electron-withdrawing bromo group (-Br) modulate the nucleophilicity of the adjacent nitrogen atoms, influencing the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. Stronger bases like sodium hydride (NaH) fully deprotonate the pyrazole, while weaker bases like potassium carbonate (K2CO3) may lead to different selectivity profiles.[1][3] Solvent polarity can also stabilize transition states differently, affecting the product ratio.

  • Advanced Methylating Reagents: To overcome the limitations of traditional reagents, sterically demanding α-halomethylsilanes have been developed as "masked" methylating agents. These reagents significantly favor N1-alkylation, with subsequent removal of the silyl group to yield the N1-methyl pyrazole with high selectivity (often >90%).[2][4][5]

Part 2: Detailed Experimental Protocol

This protocol details a standard procedure for the N-methylation of 4-bromo-1H-pyrazol-5-amine using methyl iodide and sodium hydride, a common and effective method.

2.1 Objective

To synthesize and characterize 4-bromo-1-methyl-1H-pyrazol-5-amine via regioselective N-methylation of 4-bromo-1H-pyrazol-5-amine.

2.2 Materials and Reagents

Reagent/MaterialCAS NumberMolecular Wt.Purpose
4-bromo-1H-pyrazol-5-amine16461-94-2161.99 g/mol Starting Material
Sodium Hydride (60% in oil)7646-69-724.00 g/mol Base
Methyl Iodide74-88-4141.94 g/mol Methylating Agent
Anhydrous Dimethylformamide (DMF)68-12-273.09 g/mol Solvent
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction Solvent
Saturated aq. NH4ClN/AN/AQuenching Agent
Brine (Saturated aq. NaCl)N/AN/AWashing Agent
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04 g/mol Drying Agent
Silica Gel (230-400 mesh)7631-86-9N/AChromatography
Oven-dried, round-bottom flaskN/AN/AReaction Vessel
Magnetic stirrer and stir barN/AN/AAgitation
Inert atmosphere (N2 or Argon)N/AN/AAnhydrous Conditions

2.3 Reaction Workflow

G Setup 1. Reaction Setup (Inert Atmosphere) Deprotonation 2. Deprotonation Add Substrate & NaH to DMF Stir at 0 °C Setup->Deprotonation Methylation 3. Methylation Add CH3I dropwise Warm to RT Deprotonation->Methylation Monitoring 4. Reaction Monitoring (TLC / LC-MS) Methylation->Monitoring Workup 5. Aqueous Work-up Quench, Extract, Wash, Dry Monitoring->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Characterization 7. Characterization (NMR, MS) Purification->Characterization

Caption: Step-by-step experimental workflow for N-methylation.

2.4 Step-by-Step Procedure

  • Preparation:

    • Place an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

    • To the flask, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents). Rationale: A slight excess of the strong, non-nucleophilic base ensures complete deprotonation of the pyrazole N-H.

    • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under the inert atmosphere.

    • Add anhydrous DMF (approx. 0.2 M relative to the substrate).

  • Deprotonation:

    • Dissolve 4-bromo-1H-pyrazol-5-amine (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Cool the sodium hydride suspension to 0 °C using an ice bath.

    • Slowly add the solution of 4-bromo-1H-pyrazol-5-amine to the NaH suspension dropwise. Effervescence (H2 gas evolution) should be observed.

    • Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the pyrazolate anion.

  • Methylation:

    • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Rationale: Slow addition at low temperature helps control the exothermic reaction and can improve selectivity.

    • After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[1]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution to neutralize any unreacted NaH.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Insight: Highly polar N-methylated pyrazoles can have some water solubility. Back-extraction of the aqueous layer is important to maximize yield.[1]

    • Combine the organic layers and wash with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na2SO4).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from non-polar impurities and potentially the other regioisomer.

Part 3: Product Characterization

Unambiguous characterization is essential to confirm the identity and regiochemistry of the product.

  • ¹H NMR Spectroscopy: The chemical shift of the N-methyl group (a singlet, typically around 3.3-3.8 ppm) and the pyrazole ring proton are key identifiers. NOESY experiments can show spatial proximity between the N-methyl protons and specific protons on the pyrazole ring, confirming the site of methylation.[3]

  • ¹³C NMR Spectroscopy: The carbon shifts of the pyrazole ring will differ between the N1 and N2 isomers. The N-methyl carbon signal will also be present.[6]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition (C4H6BrN3).[7]

Part 4: Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive base (NaH exposed to air/moisture); Poor quality reagents; Insufficiently strong base.Use fresh NaH and wash with hexanes; Ensure all reagents are pure and solvents are anhydrous; Consider a stronger base like KHMDS if the substrate is less acidic.[1]
Poor Regioselectivity Reaction conditions are not optimal; Methylating agent is too reactive.Screen different bases (e.g., K2CO3, Cs2CO3), solvents, and temperatures; Consider a more sterically hindered methylating agent like (chloromethyl)triisopropoxysilane for improved N1 selectivity.[2][4]
Formation of Byproducts Over-methylation leading to a quaternary pyrazolium salt.Use a controlled stoichiometry of the methylating agent (1.0-1.1 eq.); Monitor the reaction closely by TLC/LC-MS and stop it upon consumption of the starting material.[1]
Difficult Isomer Separation Regioisomers have very similar polarity.If standard silica gel chromatography fails, try reverse-phase chromatography or explore different solvent systems for normal phase.[1][8]
Low Yield After Work-up Product is partially soluble in the aqueous layer.Minimize the volume of aqueous washes; Perform thorough back-extraction of all aqueous layers with the organic solvent.[1]

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 73(9), 3523–3526. Available from: [Link]

  • Yakimovich, S. I., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(19), 11335. Available from: [Link]

  • Das, S., et al. (2017). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. Nature Protocols, 12(3), 568–583. Available from: [Link]

  • Zambri, M. T., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10835–10845. Available from: [Link]

  • Cimarelli, C., et al. (2021). N-Methylation of Aromatic Amines and N-Heterocycles under Acidic Conditions with the TTT (1,3,5-Trioxane–Triethylsilane–Trifluoroacetic Acid) System. The Journal of Organic Chemistry, 86(17), 11847–11860. Available from: [Link]

  • Csonka, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. Available from: [Link]

  • Wang, J., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30064–30072. Available from: [Link]

  • Das, S., et al. (2017). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. PubMed. Available from: [Link]

  • Das, S., et al. (2017). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. ResearchGate. Available from: [Link]

  • Cilibrizzi, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5857. Available from: [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. Available from: [Link]

  • Yang, K., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. Available from: [Link]

  • American Chemical Society. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • PubChem. 4-bromo-1-methyl-1h-pyrazol-5-amine. Available from: [Link]

  • PubChem. 4-bromo-1-phenyl-1h-pyrazol-5-amine. Available from: [Link]

Sources

Application Note: Regioselective Synthesis of N-Methyl Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective Synthesis of N-Methyl Pyrazole Isomers Content Type: Application Note & Protocol Guide

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in blockbuster drugs like Celecoxib, Sildenafil, and Ruxolitinib. However, the synthesis of N-methyl pyrazoles presents a persistent "isomer problem." Whether via de novo cyclocondensation or direct alkylation, reactions often yield difficult-to-separate mixtures of 1,3- and 1,5-substituted regioisomers.

This guide provides a validated technical roadmap for controlling this regioselectivity. We detail two distinct strategies: Solvent-Controlled Cyclocondensation (using fluorinated alcohols) and Catalyst-Controlled Direct Alkylation (using magnesium chelation). These protocols allow researchers to selectively access either isomer with high fidelity, streamlining Structure-Activity Relationship (SAR) studies.

Part 1: The Mechanistic Challenge

The difficulty in synthesizing specific N-methyl pyrazoles stems from the inherent ambivalence of the reagents.

1. Cyclocondensation (The Knorr Synthesis)

Reaction of a non-symmetrical 1,3-diketone (


) with methylhydrazine (

) involves two competing nucleophilic attacks.
  • The Nucleophile: Methylhydrazine has two nitrogens:

    
     (less hindered) and 
    
    
    
    (more nucleophilic due to the inductive effect, but more hindered).
  • The Electrophile: The 1,3-diketone possesses two carbonyls with differing electrophilicity based on substituents

    
     and 
    
    
    
    .
  • The Outcome: In standard solvents (EtOH, MeOH), these factors often balance poorly, resulting in isomeric mixtures.

2. Direct Alkylation

Alkylation of a parent 3-substituted pyrazole (


) involves tautomeric equilibrium.
  • Tautomer A (3-substituted): Sterically accessible

    
     at position 1.
    
  • Tautomer B (5-substituted): Sterically hindered

    
     at position 1.
    
  • The Outcome: Standard basic alkylation (

    
    , 
    
    
    
    ) typically favors the N1-isomer (distal to the substituent) due to steric avoidance (
    
    
    kinetics), making the N2-isomer (proximal/1,5-substituted) difficult to access.
Part 2: Strategic Decision Tree

Use the following logic flow to select the appropriate synthetic route for your target isomer.

G Start Target Molecule Selection Target Which Isomer do you need? Start->Target Isomer13 1-Methyl-3-Substituted (Me distal to R) Target->Isomer13 Target A Isomer15 1-Methyl-5-Substituted (Me proximal to R) Target->Isomer15 Target B Strategy1 Strategy A: Direct Alkylation (Standard Conditions) Isomer13->Strategy1 Method 1 Strategy2 Strategy B: Mg-Catalyzed Alkylation (Chelation Control) Isomer15->Strategy2 Method 2 (From Pyrazole) Strategy3 Strategy C: HFIP Cyclocondensation (Solvent Control) Isomer15->Strategy3 Method 3 (De Novo)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the desired regioisomer.

Part 3: Detailed Protocols
Protocol A: Synthesis of 1-Methyl-5-Aryl Pyrazoles (HFIP Method)

Target: Accessing the "difficult" 1,5-isomer via cyclocondensation.

Principle: The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP ) as a solvent dramatically alters the regioselectivity compared to ethanol. HFIP is a strong hydrogen-bond donor (


) and high ionizing power solvent. It activates the carbonyls and stabilizes specific transition states, strongly favoring the formation of 1-methyl-5-aryl pyrazoles (where the N-methyl group ends up adjacent to the aryl ring).

Materials:

  • 1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione).

  • Methylhydrazine (Caution: Toxic/Carcinogenic).

  • Solvent: HFIP (Hexafluoroisopropanol).[1]

  • Base: None required (or mild additive if specified).

Step-by-Step Procedure:

  • Preparation: In a fume hood, dissolve the 1,3-diketone (1.0 equiv) in HFIP (0.2 M concentration).

    • Note: HFIP is volatile and corrosive; use glass syringes and appropriate PPE.

  • Addition: Add methylhydrazine (1.1 equiv) dropwise at room temperature.

    • Observation: The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by LC-MS.

    • Validation: In HFIP, conversion is typically faster than in EtOH.

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). The solvent can be recovered and reused.

  • Purification: The crude residue is often >95% the desired 1,5-isomer. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Data Comparison (Selectivity):

SolventSubstrate (

)
Major ProductRatio (1,5 : 1,3)
Ethanol

Mixture~ 60 : 40
HFIP

1-Methyl-5-Phenyl > 98 : 2

Reference: Fustero et al. (2008) demonstrated the "fluorinated alcohol effect" for high regiocontrol. [1]

Protocol B: Synthesis of 1-Methyl-3-Aryl Pyrazoles (Direct Alkylation)

Target: Accessing the "standard" 1,3-isomer from unsubstituted pyrazoles.

Principle: Under basic conditions (


), the pyrazolate anion is alkylated at the less sterically hindered nitrogen. For a 3-substituted pyrazole (existing in equilibrium with the 5-substituted tautomer), the nitrogen distal to the bulky group is more accessible.

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-phenyl-1H-pyrazole (1.0 equiv) in anhydrous DMF or Acetone (0.5 M).

  • Deprotonation: Add

    
     or 
    
    
    
    (2.0 equiv). Stir for 30 mins.
  • Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

  • Outcome: Predominantly yields 1-methyl-3-phenylpyrazole (Ratio typically >90:10).

Protocol C: Mg-Catalyzed Switch (Accessing 1,5-Isomer via Alkylation)

Target: Reversing alkylation selectivity.

Principle: Magnesium cations (


) can chelate between the pyrazole N2 nitrogen and a directing group (or simply stabilize the N2-alkylation transition state via coordination). This blocks the N1 site or directs the alkylating agent to N2.

Step-by-Step Procedure:

  • Setup: Dissolve 3-substituted pyrazole (1.0 equiv) in anhydrous Toluene.

  • Catalyst: Add

    
     (0.2–0.5 equiv) and an amine base (e.g., DIPEA, 2.0 equiv).
    
  • Alkylation: Add the alkylating agent (e.g., MeI or dimethyl sulfate).

  • Reaction: Heat to 60–80°C.

  • Mechanism: The Mg coordinates to the pyridine-like nitrogen (N2), increasing its nucleophilicity or directing the electrophile, favoring 1-methyl-5-substituted products.

Reference: Recent work by Gosselin et al. highlights Mg-mediated regioselectivity. [2]

Part 4: Analytical Validation (How to prove it)

Distinguishing regioisomers requires rigorous NMR analysis. Do not rely solely on LC-MS retention times without standards.

1. NOESY / ROESY (The Gold Standard)
  • 1,5-Isomer (Proximal): Strong NOE correlation between the N-Methyl protons and the ortho-protons of the C5-Aryl group.

  • 1,3-Isomer (Distal): NOE correlation between N-Methyl protons and the C5-H proton (pyrazole ring proton), but no correlation to the Aryl group.

2. HMBC (Long-Range Coupling)
  • Look for the

    
     coupling from the N-Methyl protons.
    
  • 1,5-Isomer: N-Me couples to C5. C5 is the carbon attached to the Substituent (quaternary if Aryl).

  • 1,3-Isomer: N-Me couples to C5. C5 is the carbon attached to a Proton (usually CH). The chemical shift of C5 differs significantly between C-H and C-Aryl.

3. 13C NMR Chemical Shifts
  • C-Methyl signal: The N-methyl carbon in the 1,5-isomer is typically shielded (upfield, ~36-37 ppm) compared to the 1,3-isomer (~38-39 ppm) due to steric compression (gamma-effect), though this rule should be used with caution and validated by NOESY.

References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Source: Journal of Organic Chemistry (Fustero et al.) URL:[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Source: Organic Letters URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Source: Journal of Organic Chemistry URL:[Link]

Sources

Use of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Leveraging 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Introduction

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Small-molecule kinase inhibitors, which typically target the ATP-binding site of the kinase, have become a cornerstone of modern targeted therapy.[2][3] Within the vast chemical space of kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold".[4][5] Its unique electronic and steric properties allow it to serve as an effective bioisostere for the adenine ring of ATP, often forming critical hydrogen bond interactions with the "hinge" region of the kinase active site.[1][6]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine . We will explore the synthetic utility of its distinct functional groups and provide robust, field-proven protocols for its incorporation into complex molecular architectures targeting various kinase families. The rationale behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methods for their specific drug discovery campaigns.

The Aminopyrazole Scaffold: A Foundation for Kinase Selectivity

The power of the aminopyrazole core lies in its ability to act as a foundational hinge-binding element.[7] The adjacent nitrogen atoms of the pyrazole ring and the exocyclic amine group can form a bidentate hydrogen bond pattern with the kinase hinge backbone, effectively anchoring the inhibitor in the ATP pocket.[1]

Caption: Aminopyrazole scaffold forming key hydrogen bonds with the kinase hinge.

While this core interaction provides affinity, achieving selectivity among the >500 human kinases requires strategic functionalization of the scaffold.[8] This is where a building block like 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine becomes exceptionally valuable.

Synthetic Utility of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

This reagent is a trifunctional synthetic intermediate, where each component plays a distinct and crucial role in the construction of a kinase inhibitor.

PropertyValue
IUPAC Name 4-bromo-N,1-dimethyl-1H-pyrazol-5-amine
Molecular Formula C₅H₈BrN₃
Molecular Weight 190.04 g/mol
Key Functional Groups C5-Amine (Secondary), C4-Bromo, N1-Methyl
Primary Application Versatile building block for palladium-catalyzed cross-coupling reactions
  • C5-Amine (Secondary, N-methylated): This amine serves as a primary nucleophile. It is typically used to form a crucial bond with a second heterocyclic system, such as a pyrimidine or pyridine, through nucleophilic aromatic substitution (SNAr). This reaction builds the core of many well-known kinase inhibitors.[7][9]

  • C4-Bromo: The bromine atom is a powerful synthetic handle for diversification. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[10][11] This allows for the introduction of a wide array of chemical groups that can probe different pockets of the kinase active site, thereby tuning the inhibitor's potency and selectivity.

  • N1-Methyl: The methyl group on the pyrazole nitrogen serves two main purposes. First, it blocks a potential site of metabolism and prevents the formation of a hydrogen bond, which can be critical for achieving selectivity for certain kinases over others. Second, it enhances the solubility and modulates the overall physicochemical properties of the final compound.

G start 4-Bromo-N,1-dimethyl- 1H-pyrazol-5-amine snar Protocol 1: SNAr at C5-Amine start->snar w/ Dichloropyrimidine buchwald Protocol 3: Buchwald-Hartwig at C4-Br start->buchwald w/ Amine suzuki Protocol 2: Suzuki Coupling at C4-Br snar->suzuki w/ Boronic Acid inhibitor Final Kinase Inhibitor suzuki->inhibitor

Caption: General synthetic workflow using the title compound.

Core Synthetic Protocols

The following protocols are designed to be robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with 2,4-Dichloropyrimidines

This protocol describes the coupling of the C5-amine with a common electrophile to form a key pyrazolopyrimidine core structure.[12]

Objective: To synthesize N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N-methyl-4-chloropyrimidin-2-amine.

Materials:

  • 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • n-Butanol (or 2-propanol) as solvent

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine (1.0 eq) and n-butanol (approx. 0.1 M concentration).

  • Add 2,4-dichloropyrimidine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80-100 °C.

    • Causality Note: Heating is required to overcome the activation energy for the SNAr reaction. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl byproduct without competing in the primary reaction.

  • Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product. The resulting chloro-pyrimidine is now a versatile intermediate for subsequent diversification.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the formation of a C-C bond at the C4 position, a common strategy to introduce aryl or heteroaryl moieties.[13][14][15]

Objective: To couple an arylboronic acid with the C4-bromo position of the pyrazolopyrimidine intermediate from Protocol 1.

Materials:

  • Bromopyrazole intermediate (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05-0.10 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • In a reaction vessel, combine the bromopyrazole intermediate (1.0 eq), arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Add the solvent system (1,4-dioxane/water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Causality Note: Oxygen must be removed as it can oxidize the Pd(0) active catalyst, leading to reaction failure. The base is essential for the transmetalation step of the catalytic cycle, forming the boronate species.[16]

  • Under a positive pressure of inert gas, add the palladium catalyst (Pd(dppf)Cl₂, 0.05 eq).

  • Heat the mixture to 80-100 °C and stir until the starting bromide is consumed (monitor by LC-MS, typically 2-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Catalyst Options for Suzuki CouplingBase OptionsTypical Solvents
Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O
Pd(PPh₃)₄K₃PO₄Toluene, DMF
XPhos Pd G2/G3K₃PO₄THF, 2-MeTHF
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol enables the formation of C-N bonds, introducing diverse amine functionalities at the C4 position.[17][18]

Objective: To couple a primary or secondary amine with the C4-bromo position of the pyrazole scaffold.

Materials:

  • Bromopyrazole starting material (1.0 eq)

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (0.04-0.10 eq)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (Pd₂(dba)₃), the phosphine ligand, and the strong base (NaOtBu).

    • Causality Note: The ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more active nucleophile in the catalytic cycle.[19][20]

  • Add the anhydrous solvent (e.g., Toluene) and stir for a few minutes to allow for catalyst pre-formation.

  • Add the bromopyrazole starting material (1.0 eq) followed by the amine (1.2 eq).

  • Seal the vessel and heat to 80-110 °C.

  • Monitor the reaction by LC-MS. Reaction times can vary significantly based on the amine's reactivity (2-24 hours).

  • After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude material via flash column chromatography.

Application Example: Targeting Cell Cycle Kinases (CDKs)

The pyrazolopyrimidine scaffold derived from this building block is a common core for inhibitors of Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[13][21] Dysregulation of CDK activity is a common driver of uncontrolled cell proliferation in cancer.

cluster_pathway Simplified Cell Cycle Regulation G1 G1 Phase CDK46 Cyclin D CDK4/6 S S Phase (DNA Synthesis) CDK2 Cyclin E/A CDK2 G2M G2/M Phase (Mitosis) Proliferation Cell Proliferation G2M->Proliferation CDK46->S pRb CDK2->G2M Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->CDK2

Caption: Inhibition of CDK2 by a pyrazolopyrimidine blocks cell cycle progression.

By using the protocols described above, researchers can synthesize a library of compounds where different aryl or amino groups are installed at the C4-position of the pyrazole. This library can then be screened against a panel of kinases, such as CDK2, to identify potent and selective inhibitors that arrest the cell cycle and halt tumor proliferation.

Conclusion

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine is a high-value, versatile building block for modern kinase inhibitor discovery. Its trifunctional nature provides a logical and efficient route for constructing complex molecules. The C5-amine allows for the formation of core heterocyclic systems, while the C4-bromo position serves as a key diversification point for palladium-catalyzed cross-coupling reactions. The protocols and strategic insights provided in this guide offer a solid foundation for researchers to leverage this powerful scaffold in their efforts to develop the next generation of targeted therapies.

References

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00127][1][8]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [URL: https://www.mdpi.com/1422-0067/23/23/14945][7]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01373a][12]

  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. ResearchGate. [URL: https://www.researchgate.net/publication/372483569_Pyrazole-containing_kinase_inhibitors_targeting_EGFR_and_VEGFR_compounds_17-27]
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9956004/]
  • Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19932020/][2]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [URL: https://www.mdpi.com/1420-3049/28/14/5443][4]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acsmedchemlett.3c00127][1]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Cambridge University Press & Assessment. [URL: https://www.cambridge.org/core/journals/briefings-in-bioinformatics/article/deep-learning-based-scaffold-hopping-strategy-for-the-design-of-kinase-inhibitors/A43A3A8E0E5D77F1750C62879F86D1C1]
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [URL: https://www.jstage.jst.go.jp/article/cpb/65/9/65_c17-00278/article]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm070407o][6]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37509618/][5]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02711]
  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. [URL: https://pubs.acs.org/doi/10.1021/bi0480396]
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [URL: https://www.researchgate.net/publication/280924151_Buchwald-Hartwig_coupling_of_4-bromo-1H-1-tritylpyrazole_1Br_with_various_amines][10]

  • 4-Bromo-1-methyl-1H-pyrazol-3-amine. Benchchem. [URL: https://www.benchchem.com/product/bchm20140][22]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob02298f]
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5021990/][9]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270428/]
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol403437c][17]

  • Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-4-bromo-N-5-methyl-1H-pyrazol-3-yl-benzamide-5-and_fig1_329608149]
  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c01655]
  • General methods of synthesis for pyrazole and its derivatives. ResearchGate. [URL: https://www.researchgate.
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination][18]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [URL: http://www.syntheticpages.org/pages/249.html][19]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01755h][11]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [URL: https://www.mdpi.com/1420-3049/25/17/3848]
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [URL: https://www.mdpi.com/1422-0067/24/7/6253][13]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/17/10/11663][14]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [URL: https://orbit.dtu.dk/en/publications/analysis-of-a-buckwald-hartwig-amination-reaction-for-pharmaceut][20]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide. Growing Science. [URL: https://growingscience.com/ccl/Vol8/ccl_2019_36.pdf]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842918/]
  • 4-bromo-1H-pyrazol-5-amine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/16461-94-2]
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503373/]
  • 4-Bromo-1H-pyrazol-5-amine. Bridge Organics. [URL: https://www.bridgeorganics.com/product/4-bromo-1h-pyrazol-5-amine-cas-16461-94-2/]
  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37047225/][21]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178732/]
  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/257544026_ChemInform_Abstract_Synthesis_of_4-Aryl-1H-pyrazoles_by_Suzuki-Miyaura_Cross_Coupling_Reaction_Between_4-Bromo-1H-1-tritylpyrazole_and_Arylboronic_Acids]
  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. [URL: https://repositum.tuwien.at/handle/20.500.12708/14101][16]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9367339/]
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8328132/]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling][15]

Sources

Application Note: Brominated Pyrazoles in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold represents a cornerstone of modern agrochemistry, serving as the pharmacophore for blockbuster insecticides such as Fipronil (phenylpyrazole) and Chlorantraniliprole (anthranilic diamide). While the pyrazole ring provides the essential heteroaromatic template, the strategic introduction of a bromine atom —specifically at the C3 or C4 position—is often the determinant of picomolar potency.

This guide moves beyond basic synthesis to explore the "Halogen Effect" : how the bromine atom functions not merely as a hydrophobic bulk, but as a directional electronic anchor (via


-hole interactions) and a steric lock that enforces bioactive conformations. We provide a validated protocol for the synthesis of the critical 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid  intermediate and a functional assay for Ryanodine Receptor (RyR) activation.

Chemo-Structural Rationale: The "Sigma-Hole" & Steric Lock

In rational drug design, replacing a methyl group or a chlorine atom with bromine is a calculated move to exploit two specific physicochemical phenomena.[1]

The Steric Lock (Conformational Control)

In anthranilic diamides (e.g., Chlorantraniliprole), the 3-bromo substituent on the pyrazole ring creates a significant steric clash with the adjacent carbonyl oxygen of the amide linker.

  • Mechanism: This clash forces the amide bond out of planarity with the pyrazole ring, locking the molecule into a rigid, twisted conformation.

  • Result: This pre-organized conformation minimizes the entropic penalty upon binding to the insect Ryanodine Receptor (RyR), significantly increasing binding affinity (

    
    ).
    
The Sigma-Hole ( -Hole) Interaction

Unlike smaller halogens, bromine exhibits a pronounced anisotropic electron density distribution. While the equatorial belt of the bromine atom is electronegative, the region directly opposite the C-Br bond (the distal tip) is electropositive.

  • Interaction: This positive patch (the

    
    -hole) can act as a Lewis acid, forming highly directional non-covalent bonds with nucleophilic residues (e.g., carbonyl oxygens or aromatic 
    
    
    
    -systems) within the target protein binding pocket.
  • Relevance: This interaction is often stronger and more directional than hydrogen bonding, acting as a "molecular anchor."

Protocol A: Regioselective Synthesis of 3-Bromo-Pyrazole Intermediate

Target Molecule: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Application: Key intermediate for Chlorantraniliprole/Cyantraniliprole synthesis.

Synthetic Strategy

Direct bromination of a pre-formed 1-aryl-pyrazole often yields the 4-bromo isomer due to electrophilic aromatic substitution rules. To achieve the 3-bromo substitution required for the "steric lock," we utilize a de novo ring construction strategy involving the oxidation of a brominated pyrazoline precursor.

Workflow Diagram (DOT)

SynthesisWorkflow Start 2,3-Dichloropyridine Hydrazine Hydrazine Formation (EtOH, Reflux) Start->Hydrazine Int1 (3-Chloropyridin-2-yl)hydrazine Hydrazine->Int1 Cyclization Cyclization (Diethyl Maleate, NaOEt) Int1->Cyclization Pyrazolidinone Pyrazolidinone Int. Cyclization->Pyrazolidinone Bromination Bromination/Aromatization (POBr3, MeCN) Pyrazolidinone->Bromination Pyrazoline Brominated Pyrazoline Bromination->Pyrazoline Oxidation Oxidative Dehydrogenation (K2S2O8, H2SO4) Pyrazoline->Oxidation Final 3-Bromo-1-(3-chloropyridin-2-yl) -1H-pyrazole-5-carboxylic acid Oxidation->Final

Caption: Step-wise synthetic route for the regioselective construction of the 3-bromo-pyrazole core, avoiding 4-bromo isomers.

Step-by-Step Methodology

Phase 1: Hydrazine Formation

  • Reagents: 2,3-Dichloropyridine (1.0 eq), Hydrazine hydrate (3.0 eq), Ethanol (solvent).

  • Procedure: Reflux the mixture for 12–16 hours. The chlorine at the 2-position is more labile due to the activation by the ring nitrogen.

  • Workup: Cool to

    
    . Filter the precipitated solid ((3-chloropyridin-2-yl)hydrazine). Wash with cold ethanol.
    

Phase 2: Pyrazoline Ring Construction

  • Reagents: Aryl hydrazine from Phase 1 (1.0 eq), Diethyl maleate (1.1 eq), Sodium Ethoxide (2.5 eq).

  • Procedure: Reflux in ethanol for 4 hours. The hydrazine attacks the ester, followed by intramolecular cyclization.

  • Critical Control Point: Maintain strictly anhydrous conditions to prevent hydrolysis of the ester groups before cyclization.

Phase 3: Bromination & Oxidation (The "One-Pot" Industrial Variant) Note: While POBr


 can be used, modern process chemistry favors oxidative bromination for safety.
  • Reagents: Pyrazoline intermediate, Potassium Persulfate (K

    
    S
    
    
    
    O
    
    
    , 1.5 eq), H
    
    
    SO
    
    
    (cat.), NaBr (if introducing bromine at this stage) or use a pre-brominated maleate derivative.
  • Reaction: Dissolve intermediate in Acetonitrile (MeCN). Add H

    
    SO
    
    
    
    and heat to
    
    
    . Add K
    
    
    S
    
    
    O
    
    
    portion-wise.
  • Mechanism: The persulfate acts as a radical initiator/oxidant, dehydrogenating the dihydropyrazole (pyrazoline) to the fully aromatic pyrazole.

  • Purification: Quench with sodium thiosulfate (to remove excess oxidant). Extract with Ethyl Acetate. Recrystallize from MeCN/Water.

Yield Expectation: 75–85% overall yield. Validation:


-NMR should show the absence of CH

protons from the pyrazoline ring and a distinct singlet for the pyrazole C4-H.

Protocol B: Biological Validation (RyR Calcium Mobilization)

Objective: Quantify the efficacy of the synthesized brominated pyrazole derivative in activating the Ryanodine Receptor (RyR). Principle: Anthranilic diamides deplete intracellular Ca


 stores by locking the RyR channel open. We measure this cytosolic Ca

surge using a fluorescent dye.[2]
Assay Workflow (DOT)

AssayWorkflow CellPrep Cell Preparation (HEK293-RyR or Insect Myocytes) DyeLoad Dye Loading (Fluo-4 AM, 30 min, 37°C) CellPrep->DyeLoad Baseline Baseline Fluorescence (488nm Ex / 520nm Em) DyeLoad->Baseline Injection Compound Injection (Brominated Pyrazole) Baseline->Injection Response Ca2+ Mobilization Measurement (FLIPR / Confocal) Injection->Response Analysis Data Analysis (EC50 Calculation) Response->Analysis

Caption: High-throughput screening workflow for assessing RyR activation potency using fluorescent calcium indicators.

Detailed Protocol

Materials:

  • Cell Line: HEK293 stably expressing insect RyR (e.g., Plutella xylostella RyR) or primary insect neuronal cultures.

  • Indicator: Fluo-4 AM (Molecular Probes).

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

Steps:

  • Seeding: Plate cells in 96-well black-wall clear-bottom plates (50,000 cells/well). Incubate 24h.

  • Dye Loading:

    • Remove media.

    • Add 100

      
      L Dye Loading Solution (4 
      
      
      
      M Fluo-4 AM + 0.04% Pluronic F-127 in HBSS).
    • Incubate 30–60 min at

      
       in dark.
      
  • Wash: Wash cells

    
     with HBSS to remove extracellular dye. Leave 100 
    
    
    
    L buffer in wells.
  • Compound Addition:

    • Prepare

      
       concentrated compound solutions in HBSS (DMSO < 0.5% final).
      
    • Place plate in FLIPR (Fluorometric Imaging Plate Reader) or kinetic plate reader.

    • Record baseline fluorescence (

      
      ) for 10 seconds.
      
    • Inject 25

      
      L of compound.
      
  • Data Acquisition: Monitor fluorescence (

    
    ) for 180 seconds.
    
  • Analysis:

    • Calculate

      
      .
      
    • Plot Dose-Response curve (Log[Agonist] vs. Response).

    • Success Criterion: A potent brominated pyrazole (like Chlorantraniliprole) should exhibit an EC

      
       in the low nanomolar range (10–50 nM).
      

References

  • Lahm, G. P., et al. (2007). "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters. Link

  • Vertex AI Search Result 1.1. "Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid." QuickCompany. Link

  • Guidarelli, A., et al. (2018).[3] "Calcium signals between the ryanodine receptor- and mitochondria critically regulate the effects of arsenite..."[3] Cell Calcium.[2] Link

  • Legon, A. C., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy." Journal of Chemical Physics. Link

  • BenchChem. (2025). "Regioselective Synthesis of Substituted Pyrazoles." Technical Support Center. Link

Sources

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine as a building block for anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine in Anti-Inflammatory Drug Discovery

Executive Summary

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine (CAS: 1547006-73-4) has emerged as a high-value pharmacophore in the design of next-generation anti-inflammatory agents, particularly p38 mitogen-activated protein kinase (MAPK) and Janus kinase (JAK) inhibitors.[1] Unlike its primary amine counterparts, this secondary amine building block offers unique steric and electronic properties that modulate solubility, membrane permeability, and kinase selectivity profiles.

This guide details the strategic application of this scaffold, providing validated protocols for cross-coupling and urea formation, along with a mechanistic rationale for its use in targeting the ATP-binding pocket of inflammatory kinases.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine
CAS Number 1547006-73-4
Molecular Formula C₅H₈BrN₃
Molecular Weight 190.04 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functionality C4-Bromide: Electrophile for Pd-catalyzed cross-coupling.N5-Methylamine: Nucleophile for urea/amide formation.[1][2]

Storage & Stability: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic; allow to reach room temperature before opening to prevent moisture uptake which can quench sensitive coupling catalysts.

Strategic Utility: The "Bifunctional" Advantage

In medicinal chemistry, this scaffold acts as a linchpin connecting two hydrophobic domains within a kinase active site.

  • The C4-Position (Head Group): The bromine atom allows for the introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling. This moiety typically occupies the hydrophobic gatekeeper pocket or the adenine-binding region.

  • The N5-Position (Tail Group): The N-methylamino group is critical for constructing urea or amide linkers. In p38 MAPK inhibitors (e.g., analogues of BIRB-796), this linker forms hydrogen bonds with the conserved Glu71 and Asp168 (DFG motif), stabilizing the "DFG-out" (inactive) conformation.

Why N-Methyl? The N-methyl group reduces the number of hydrogen bond donors (HBD) compared to a primary amine (-NH₂). This often improves oral bioavailability by reducing polar surface area (PSA) and can induce a conformational twist that enhances selectivity for specific kinase isoforms.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C4

Objective: To install an aryl group at the 4-position, creating the "Head" of the inhibitor.

Reagents:

  • Substrate: 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the pyrazole substrate, aryl boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add the Pd catalyst quickly under a stream of nitrogen. Seal the vessel.

  • Reaction:

    • Microwave: Heat at 100°C for 30–60 minutes.

    • Thermal: Reflux (approx. 100°C) for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • Success: Disappearance of the bromine isotope pattern (1:1 doublet) in LCMS; appearance of the coupled product mass.

  • Failure: If dehalogenation (loss of Br replaced by H) is observed, switch to anhydrous conditions (DME/Toluene) and use anhydrous K₃PO₄.

Protocol B: Urea Formation at N5

Objective: To extend the scaffold into the "Tail" region for allosteric binding.

Reagents:

  • Substrate: 4-Aryl-N,1-dimethyl-1H-pyrazol-5-amine (Product from Protocol A)

  • Electrophile: Aryl Isocyanate (1.1 equiv) or Phenyl Carbamate

  • Base: DIPEA (1.5 equiv) - Optional, often not needed for isocyanates

  • Solvent: Anhydrous THF or DCM

Procedure:

  • Dissolution: Dissolve the pyrazole amine in anhydrous THF under nitrogen.

  • Addition: Add the aryl isocyanate dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–6 hours. A precipitate often forms (the urea product).

  • Workup:

    • If solid forms: Filter and wash with cold ether.

    • If soluble: Concentrate and purify via recrystallization (EtOH) or silica chromatography.

Visualizing the Drug Design Workflow

The following diagram illustrates the retrosynthetic logic and the biological pathway targeted by these compounds.

G cluster_0 Synthetic Workflow cluster_1 Biological Mechanism (Inflammation) BB 4-Bromo-N,1-dimethyl- 1H-pyrazol-5-amine (Scaffold) Step1 Suzuki Coupling (Pd cat, Ar-B(OH)2) BB->Step1 Inter Intermediate: 4-Aryl-5-amino-pyrazole Step1->Inter Step2 Urea Formation (R-NCO) Inter->Step2 Drug Candidate: p38 MAPK Inhibitor Step2->Drug MAPK p38 MAPK (Phosphorylation) Drug->MAPK Inhibits (DFG-out binding) Stimulus Pro-inflammatory Cytokines (TNF-a, IL-1) Receptor Cell Surface Receptors Stimulus->Receptor Receptor->MAPK TF Transcription Factors (ATF-2, MEF2) MAPK->TF Response Inflammatory Gene Expression TF->Response

Caption: Synthetic route transforming the bromopyrazole block into a bioactive inhibitor, showing its interception of the p38 MAPK inflammatory cascade.

Biological Validation: In Vitro Kinase Assay

To confirm the efficacy of the synthesized molecules, use a FRET-based kinase assay (e.g., LanthaScreen™ or Z'-LYTE™).

Assay Protocol Summary:

  • Enzyme Prep: Dilute recombinant human p38α MAPK (0.5–2 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense compounds (dissolved in DMSO) into 384-well plates using an acoustic dispenser (e.g., Echo). Ensure final DMSO < 1%.

  • Substrate Mix: Add GFP-labeled ATF-2 substrate (200 nM) and ATP (at K_m, typically 10–50 µM).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add Eu-labeled anti-phospho-ATF-2 antibody. Read TR-FRET signal after 60 mins.

  • Analysis: Calculate IC₅₀ by fitting data to a sigmoidal dose-response curve.

Interpretation:

  • Potent inhibitors (IC₅₀ < 100 nM) indicate successful binding.

  • Compare the N-methylated analogue (derived from this building block) vs. the N-H analogue to assess the impact of methylation on potency and selectivity.

References

  • Dumas, J., et al. (2000). "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Regan, J., et al. (2002). "Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate."[3] Journal of Medicinal Chemistry. Link

  • McLaughlin, M., et al. (2010). "5-Amino-pyrazoles as potent and selective p38α inhibitors."[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Tong, L., et al. (2002).[3] "Crystal structures of the p38alpha MAP kinase in complex with the anti-inflammatory drug BIRB-796." Nature Structural Biology. Link

  • Bagley, M. C., et al. (2006). "Microwave-assisted synthesis of pyrazoles." Synlett. Link

Sources

Application Note: Protocol for Purification of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The substituted pyrazole 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine is a critical intermediate in the synthesis of diverse pharmaceutical scaffolds, particularly kinase inhibitors (e.g., JAK, B-Raf inhibitors). Its purity is paramount because the C-4 bromine serves as a handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). Impurities such as unreacted starting material (des-bromo), regioisomers (3-amino variants), or residual brominating agents can poison sensitive catalysts or lead to difficult-to-separate side products downstream.

This Application Note defines a robust purification strategy emphasizing Acid-Base Extraction as the primary cleanup method, followed by Recrystallization for polishing. This dual-mode approach offers superior scalability compared to chromatography alone.

Target Physicochemical Profile
PropertyValue / Description
CAS Number 1547006-73-4
Molecular Formula C₅H₈BrN₃
Molecular Weight 190.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, MeOH; Low solubility in Water (neutral pH); Soluble in aqueous acid (pH < 2)
pKa (Calc.) ~3.5 - 4.5 (Pyrazol-5-amine nitrogen)

Synthesis Context & Impurity Profile

To design an effective purification, one must understand the source of impurities. This molecule is typically synthesized via the electrophilic bromination of N,1-dimethyl-1H-pyrazol-5-amine using N-Bromosuccinimide (NBS) or Bromine (


).

Common Impurities:

  • Des-bromo precursor: Unreacted N,1-dimethyl-1H-pyrazol-5-amine.

  • Succinimide: Byproduct if NBS is used (water-soluble, but traces can persist).

  • Regioisomers: 4-Bromo-N,1-dimethyl-1H-pyrazol-3-amine (if the starting material synthesis lacked regiocontrol).

  • Colored Oligomers: Oxidation byproducts typical of electron-rich amines.

Method A: Acid-Base Extraction (The "Workhorse" Protocol)

Principle: The 5-amino group serves as a basic handle. By lowering the pH, the target molecule is protonated and moves to the aqueous phase, leaving non-basic impurities (e.g., neutral brominating byproducts, non-basic regioisomers) in the organic phase.

Reagents
  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid: 1M Hydrochloric Acid (HCl).

  • Base: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
  • Brine: Saturated NaCl solution.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acid Extraction:

    • Transfer the organic layer to a separatory funnel.

    • Extract with 1M HCl (3 x 5 mL/g). Note: The product moves to the aqueous layer as the hydrochloride salt.

    • Critical Step: Keep the Aqueous Acidic Layer.

    • Optional: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained non-basic impurities.

  • Basification:

    • Cool the acidic aqueous layer to 0–5°C (ice bath) to prevent decomposition during exotherm.

    • Slowly adjust pH to >10 using 2M NaOH . The product will precipitate or oil out as the free base.

  • Recovery:

    • Extract the cloudy basic aqueous mixture with DCM (3 x 10 mL/g).

    • Combine DCM layers.

    • Wash with Brine (1 x).

    • Dry over Anhydrous

      
      .[1]
      
  • Concentration: Filter and concentrate in vacuo to yield the semi-pure solid.

Method B: Recrystallization (Polishing)

Following the acid-base workup, the solid may still contain trace colored impurities. Recrystallization is preferred over chromatography for scales >5g.

Solvent System: Ethanol (EtOH) / Water (


) or Toluene/Heptane.
Protocol (EtOH/Water)
  • Reflux: Suspend the semi-pure solid in absolute Ethanol (approx. 3-5 mL/g). Heat to reflux (80°C) until fully dissolved.

  • Hot Filtration: If insoluble particulates remain, filter rapidly through a pre-heated glass frit or Celite pad.

  • Anti-Solvent Addition: While keeping the solution hot, add warm Water dropwise until a faint, persistent turbidity is observed.

  • Cooling:

    • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Transfer to a fridge (4°C) for 4 hours to maximize yield.

  • Isolation: Filter the crystals and wash with cold 20% EtOH/Water. Dry under high vacuum at 40°C.

Method C: Flash Column Chromatography (High Purity)

For analytical standards or small-scale (<1g) purification where yield is secondary to >99.5% purity.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase:

    • A: Dichloromethane (DCM)

    • B: Methanol (MeOH) containing 1%

      
       (Ammonium Hydroxide).
      
  • Gradient: 0% B to 5% B over 10 column volumes.

  • Note: The addition of

    
     or Triethylamine (TEA) is crucial to prevent the amine from streaking on the acidic silica.
    

Process Visualization

The following diagram illustrates the decision logic and workflow for the Acid-Base purification strategy.

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve AcidExtract Extract with 1M HCl (Target protonates) Dissolve->AcidExtract SepFunnel Separation AcidExtract->SepFunnel OrgLayer Organic Layer (Contains Non-Basic Impurities) SepFunnel->OrgLayer Top Layer AqLayer Aqueous Acidic Layer (Contains Target Salt) SepFunnel->AqLayer Bottom Layer Discard Discard / Analyze for Neutral Byproducts OrgLayer->Discard Basify Adjust pH > 10 (NaOH) AqLayer->Basify ExtractDCM Extract into DCM Basify->ExtractDCM Evaporate Concentrate & Dry ExtractDCM->Evaporate Recryst Recrystallization (EtOH/Water) Evaporate->Recryst FinalProduct Pure 4-Bromo-N,1-dimethyl- 1H-pyrazol-5-amine Recryst->FinalProduct

Figure 1: Logical workflow for the Acid-Base extractive purification of aminopyrazoles, separating basic product from neutral/acidic impurities.

Analytical Validation

Trust but verify. The following analytical markers confirm success.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Target: Single peak >98% area.

    • Impurity Check: Look for des-bromo peak (typically elutes earlier due to lower lipophilicity).

  • 1H NMR (DMSO-d6):

    • Diagnostic Signal: The C-3 proton on the pyrazole ring should appear as a sharp singlet around

      
       7.3 - 7.5 ppm.
      
    • Absence of Impurity: Lack of succinimide peak (singlet at ~2.6 ppm).

  • LC-MS:

    • Confirm Mass: [M+H]+ = 190/192 (1:1 Isotopic pattern characteristic of Bromine).

References

  • Sigma-Aldrich. "Product Specification: 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine." Sigma-Aldrich Catalog. Accessed October 2023. Link

  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, vol. 16, 2012. Link

  • Organic Syntheses. "Synthesis of 3(5)-Aminopyrazole." Org.[2] Synth. 1968, 48, 8. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 605717, 4-bromo-1,3-dimethyl-1h-pyrazol-5-amine (Analog Reference)." PubChem. Link

Sources

Comprehensive Guide to the Analytical Characterization of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise substitution pattern on the pyrazole ring dictates the molecule's pharmacological activity, making unambiguous structural confirmation and purity assessment a critical step in the drug discovery and development pipeline. This guide provides a detailed overview of the primary analytical methods employed for the comprehensive characterization of substituted pyrazoles. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale and field-proven insights to navigate common challenges.

The Strategic Approach to Pyrazole Characterization

The characterization of a newly synthesized substituted pyrazole is a multi-faceted process. It is not reliant on a single technique but rather on the convergent validation from several orthogonal methods. Each technique provides a unique piece of the structural puzzle. A typical analytical workflow is designed to answer fundamental questions in a logical sequence: Is the sample pure? What is its molecular weight? What is its covalent structure and connectivity? What is its definitive three-dimensional arrangement?

The following workflow diagram illustrates a robust and efficient strategy for the characterization of a novel substituted pyrazole, moving from initial purity checks to absolute structural confirmation.

Analytical_Workflow_for_Pyrazole_Characterization cluster_0 Initial Assessment cluster_1 Purity & Quantification cluster_2 Structural Verification cluster_3 Definitive Confirmation Synthesis Synthesized Pyrazole Derivative TLC Thin Layer Chromatography (TLC) - Reaction Monitoring - Preliminary Purity Synthesis->TLC Initial Check HPLC HPLC / UPLC - Purity Assessment (% Area) - Isomer Separation - Quantification TLC->HPLC Confirm Purity UV_Vis_Quant UV-Vis Spectroscopy - Quantification (Beer's Law) HPLC->UV_Vis_Quant Quantitative Analysis MS Mass Spectrometry (MS / HRMS) - Molecular Weight Confirmation - Elemental Formula HPLC->MS Proceed if Pure NMR NMR Spectroscopy (1H, 13C, 2D) - Connectivity & Covalent Structure MS->NMR Confirm Mass IR FT-IR Spectroscopy - Functional Group ID - Ring Vibrations NMR->IR Corroborate XRay Single Crystal X-Ray Crystallography - Unambiguous 3D Structure - Stereochemistry & Tautomer ID NMR->XRay Seek Absolute Proof Elemental Elemental Analysis - %C, H, N Confirmation XRay->Elemental Final Validation

Caption: A typical analytical workflow for characterizing substituted pyrazoles.

Purity Assessment and Isomer Separation: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Before any detailed structural work is undertaken, establishing the purity of the sample is paramount. HPLC is the workhorse for this task. For pyrazoles, Reverse-Phase HPLC (RP-HPLC) is the most common and effective method. The choice of a C18 column is a robust starting point due to its versatility in handling the range of polarities exhibited by substituted pyrazoles. The key to a successful separation often lies in the mobile phase composition. A mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is standard. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is crucial. This protonates the pyrazole nitrogens, ensuring consistent ionization, preventing peak tailing, and leading to sharp, symmetrical peaks.[1][2]

Data Presentation: Typical HPLC Parameters
ParameterTypical ConditionRationale & Causality
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Excellent retention for a wide range of pyrazole polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the pyrazole analyte. Formic acid is MS-compatible.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound from the non-polar stationary phase.
Detection UV-Vis or PDA Detector (e.g., 210, 254 nm)Pyrazole rings have strong UV absorbance. A PDA detector allows for peak purity analysis.[1]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times.[3]
Column Temp. 25 - 40°CControls retention time and viscosity. Elevated temperatures can improve peak shape.[1]
Protocol: RP-HPLC Purity Analysis of a Substituted Pyrazole

This protocol describes a general method for determining the purity of a synthesized pyrazole derivative.

1. Materials and Reagents:

  • Pyrazole sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic Acid (analytical grade)

2. Solution Preparation:

  • Mobile Phase A: Prepare 0.1% formic acid in water (v/v). Filter through a 0.45 µm membrane and degas.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh ~5 mg of the pyrazole sample and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[4] Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with a suitable starting gradient (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Inject 5-10 µL of the sample solution.

  • Run a gradient elution program. A typical screening gradient might be:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibrate at 5% B

  • Monitor the chromatogram at a wavelength where the analyte absorbs strongly (e.g., 254 nm).

4. Data Analysis & Trustworthiness:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Self-Validation: For a trustworthy result, the method should demonstrate specificity (the ability to separate the main peak from impurities), which is confirmed by sharp, well-resolved peaks.[5] If a Photodiode Array (PDA) detector is used, perform a peak purity analysis on the main peak to ensure it is not co-eluting with an impurity.

Molecular Weight Confirmation: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. Electrospray Ionization (ESI) is the preferred method for most pyrazole derivatives as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, making interpretation straightforward. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which can often distinguish between isomeric structures.[6] The fragmentation pattern of the pyrazole ring is also diagnostic and depends heavily on the nature and position of its substituents.[7]

Protocol: ESI-MS Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the HPLC-purified sample (~10-50 µg/mL) in a suitable solvent, typically methanol or acetonitrile/water. The solvent should be volatile and compatible with the ESI source.

2. Instrument Setup (Direct Infusion):

  • Set the ESI source to positive ion mode. Pyrazole nitrogens are basic and readily accept a proton.

  • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

3. Data Acquisition:

  • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

  • Self-Validation: The observed m/z of the most abundant ion should match the calculated molecular weight of the target compound + 1.0078 (the mass of a proton). For HRMS, the measured mass should be within 5 ppm of the calculated exact mass for the proposed elemental formula.

Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the precise covalent structure and connectivity of a molecule in solution. For substituted pyrazoles, a combination of ¹H, ¹³C, and 2D NMR experiments is usually required for an unambiguous assignment.[8][9][10] A significant challenge in characterizing N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms.[11] This can lead to averaged signals and fewer observed peaks than expected, or significant peak broadening.

Caption: Effect of N-H tautomerism on the NMR spectra of pyrazoles.

Data Presentation: Typical NMR Chemical Shifts
AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
N-H 10.0 - 14.0-Often broad; disappears upon D₂O exchange.[12]
H-3 / H-5 7.5 - 8.5130 - 150Position is highly dependent on substitution and tautomeric form.
H-4 6.3 - 6.8100 - 110Typically the most upfield proton on the pyrazole ring.[13]
Protocol: Comprehensive NMR Analysis

1. ¹H NMR and D₂O Exchange:

  • Objective: Obtain a standard proton spectrum and identify the exchangeable N-H proton.

  • Methodology:

    • Dissolve ~5-10 mg of the pyrazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum. Note the chemical shift and broadness of any potential N-H proton signals, typically found far downfield (>10 ppm).[12]

    • Add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum.

  • Validation: The N-H proton signal will disappear or significantly decrease in intensity after the D₂O exchange, confirming its identity.[11]

2. ¹³C NMR (with DEPT):

  • Objective: Identify all unique carbon environments and determine the number of attached protons (CH, CH₂, CH₃).

  • Methodology:

    • Use a slightly more concentrated sample (~15-20 mg) if needed.

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon.

    • Run DEPT-135 and DEPT-90 experiments. DEPT-135 shows CH/CH₃ peaks as positive and CH₂ peaks as negative. DEPT-90 shows only CH peaks.

  • Validation: The number of observed carbon signals should match the number of unique carbons in the proposed structure. The DEPT experiments validate the assignment of protonated carbons.

3. 2D Correlation Spectroscopy (HSQC & HMBC):

  • Objective: Unambiguously link protons to the carbons they are attached to (HSQC) and map long-range (2-3 bond) correlations to piece together the molecular framework (HMBC).

  • Methodology (HSQC):

    • Use a standard HSQC pulse sequence. The experiment correlates the ¹H and ¹³C nuclei that are directly bonded.

    • Each cross-peak in the 2D spectrum corresponds to a C-H bond.

  • Methodology (HMBC):

    • Use a standard HMBC pulse sequence. This experiment shows correlations between protons and carbons separated by 2 or 3 bonds.

    • Trace the correlations from a known proton signal to nearby carbons to build out the carbon skeleton and confirm the positions of substituents.

  • Validation: A complete and self-consistent set of correlations in the HSQC and HMBC spectra that matches only one possible structure provides the highest level of confidence in the structural assignment.

Complementary Spectroscopic and Analytical Methods

While HPLC, MS, and NMR form the core of the characterization workflow, other techniques provide valuable corroborating evidence.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups. For pyrazoles, it is particularly useful for observing the N-H stretch and characteristic ring vibrations.[8][14]

VibrationTypical Wavenumber (cm⁻¹)Intensity
N-H stretch 3100 - 3300Medium, Broad
C=N stretch 1580 - 1620Medium-Strong
C-N stretch 1280 - 1320Strong[15]
Aromatic C-H stretch > 3000Medium-Weak

Protocol: Acquire a spectrum by preparing a KBr pellet containing a small amount of the sample or by casting a thin film from a volatile solvent onto a salt plate. The presence of the expected absorption bands provides supporting evidence for the proposed structure.

Single-Crystal X-ray Crystallography

This is the "gold standard" for structure determination. When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule, confirming connectivity, stereochemistry, and the exact tautomeric form in the solid state.[16][17][18]

Protocol Outline:

  • Crystal Growth: Grow single crystals of sufficient quality, often by slow evaporation of a solvent, vapor diffusion, or cooling.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.[18]

  • Structure Solution & Refinement: Process the data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[16]

UV-Vis Spectroscopy & Elemental Analysis
  • UV-Vis Spectroscopy: Useful for quantitative analysis using the Beer-Lambert law, especially for samples with a known chromophore. Pyrazole rings typically exhibit strong absorption maxima in the 200-250 nm range.[19][20] The exact wavelength and intensity are dependent on the substitution pattern and solvent.[21][22]

  • Elemental Analysis: Provides the percentage composition of C, H, and N in the sample. The experimental values should agree with the calculated values for the proposed molecular formula to within ±0.4%, providing final confirmation of the elemental composition.[8][23]

Conclusion

The robust characterization of substituted pyrazoles is a critical activity in modern drug discovery that relies on an integrated analytical approach. By systematically combining techniques—starting with HPLC for purity, followed by MS for molecular weight, and NMR for detailed structural elucidation—researchers can build a high-confidence model of their target molecule. Complementary methods like IR, UV-Vis, and elemental analysis provide corroborating data, while single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. Following the workflows and protocols outlined in this guide will enable scientists to generate the reliable, high-quality data necessary to advance their research and development programs.

References

  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available from: [Link].

  • RSC Publishing. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Available from: [Link].

  • ACS Publications. The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry. Available from: [Link].

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link].

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link].

  • ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. Available from: [Link].

  • PubMed. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link].

  • RSC Publishing. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Available from: [Link].

  • R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Available from: [Link].

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available from: [Link].

  • Taylor & Francis Online. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available from: [Link].

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link].

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Available from: [Link].

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link].

  • Malaria World. Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives. Available from: [Link].

  • ResearchGate. UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Available from: [Link].

  • Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available from: [Link].

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link].

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link].

  • ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole... Available from: [Link].

  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial activity of Substituted Pyrazole based Heterocyclic compounds. Available from: [Link].

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link].

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link].

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available from: [Link].

  • NIH. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Available from: [Link].

  • PubMed. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. Available from: [Link].

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available from: [Link].

  • Academia.edu. UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Available from: [Link].

  • MDPI. Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Available from: [Link].

  • Visnav. Synthesis and characterization of highly substituted pyrazoles using silica- phosphoric acid nanoparticles as a recoverable hete. Available from: [Link].

  • JOCPR. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link].

Sources

High-Throughput Screening of Pyrazole Libraries for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and its versatile pharmacological activities.[1][2] This five-membered heterocycle's unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets, including kinases, G-protein coupled receptors, and metabolic enzymes.[3][4][5] High-Throughput Screening (HTS) provides the technological framework to rapidly evaluate large, chemically diverse pyrazole libraries, compressing months of manual work into days and enabling the efficient identification of novel hit compounds.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of HTS campaigns for pyrazole libraries. It details field-proven protocols for assay development, a primary screening workflow, and a robust hit validation cascade designed to eliminate artifacts and confirm on-target activity.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its metabolic stability and ability to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2) make it an ideal bioisosteric replacement for other rings, often enhancing potency and improving physicochemical properties like solubility.[4] This versatility has led to the development of numerous blockbuster drugs containing a pyrazole core, such as the anti-inflammatory agent Celecoxib and the Bruton's tyrosine kinase (BTK) inhibitor Pirtobrutinib.[1][2] The scaffold is particularly prominent in the development of protein kinase inhibitors, with eight such FDA-approved drugs featuring the pyrazole ring.[3] The amenability of the pyrazole core to synthetic modification allows for the creation of vast and diverse chemical libraries, which are essential for successful HTS campaigns.[7][8]

Table 1: Common Biological Targets for Pyrazole-Based Inhibitors

Target ClassSpecific ExamplesRationale for TargetingRepresentative Drugs/Candidates
Protein Kinases Aurora Kinases, CDKs, JAK, BTK, EGFR, VEGFRCentral role in cell signaling, proliferation, and cancer progression.[3][9]Crizotinib, Ruxolitinib, Pirtobrutinib[1][3]
Cyclooxygenases (COX) COX-1, COX-2Key enzymes in the inflammatory pathway.[5]Celecoxib, Lonazolac[10][11]
Phosphodiesterases (PDE) PDE5Involved in signaling pathways regulating cardiovascular function.[4]Sildenafil (Viagra)[1]
Metabolic Enzymes Acetylcholinesterase (AChE), Monoamine Oxidase (MAO)Implicated in neurodegenerative disorders like Alzheimer's disease.[12][13]Investigational Compounds[13]
Microbial Targets Bacterial & Fungal EnzymesEssential for pathogen viability, addressing antibiotic resistance.[1][14]Investigational Compounds[15]

Designing and Sourcing Pyrazole Libraries

The success of an HTS campaign is fundamentally dependent on the quality and diversity of the chemical library.[16] Pyrazole libraries can be sourced commercially or synthesized in-house through combinatorial chemistry.[7]

  • In-house Synthesis: Automated parallel synthesis allows for the rapid generation of novel, structurally diverse pyrazole libraries.[8][17][18] This approach offers control over the chemical space being explored and ensures the novelty of the scaffolds. Multi-component reactions are particularly efficient for building complex pyrazole derivatives in a single step.[19]

  • Commercial Libraries: Numerous vendors offer pre-plated, "ready-to-screen" pyrazole-focused libraries. When selecting a commercial library, it is crucial to assess its diversity, purity, and adherence to drug-like properties (e.g., Lipinski's Rule of Five).[20]

Regardless of the source, the library should be designed to explore a wide range of chemical space around the pyrazole core, with varied substituents at key positions to facilitate the development of structure-activity relationships (SAR) post-screening.[21]

Assay Development and Optimization for HTS

A robust and reliable assay is the engine of any HTS campaign. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the specific scientific question.[6]

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target (e.g., an enzyme or receptor). They are generally simpler to optimize and provide clear, direct evidence of target engagement.

  • Cell-Based Assays: These assays measure a compound's effect on a cellular phenotype (e.g., cell viability, apoptosis, or the activation of a signaling pathway). They provide more physiologically relevant data but can be more complex, with hits requiring subsequent target deconvolution.[22][23]

Causality in Assay Choice: A Kinase Inhibition Example

For this guide, we will focus on a biochemical assay targeting a protein kinase, a common target for pyrazole inhibitors.[3] The rationale for starting with a biochemical assay is to directly identify compounds that inhibit the kinase's enzymatic activity. A positive hit in this format strongly implies direct target binding, which is a crucial first step. A cell-based assay would be an essential secondary step to confirm that the compound can enter cells and engage the target in a physiological context.

Protocol: Development of a Generic Kinase Activity Assay

This protocol describes a generic, fluorescence-based assay suitable for HTS.

Principle: A peptide substrate is phosphorylated by the target kinase using ATP. An antibody specific to the phosphorylated peptide, conjugated to a fluorescent probe, is used for detection. Inhibition of the kinase results in a reduced fluorescence signal.

Materials:

  • Purified, active kinase enzyme.

  • Specific peptide substrate for the kinase.

  • Adenosine triphosphate (ATP).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Phospho-specific detection antibody.

  • Microplates (e.g., 384-well, black, low-volume).

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target).

  • DMSO (for compound dilution).

Optimization Steps:

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal without depleting the substrate too quickly.

  • Substrate & ATP Titration: Determine the Michaelis-Menten constant (Km) for both the peptide substrate and ATP. For an inhibitor screen, it is critical to use ATP at or near its Km value to ensure that the assay is sensitive to competitive inhibitors.

  • Time Course: Run the reaction for various time points to identify the linear phase of the reaction. The HTS endpoint should fall within this linear range.

  • Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative controls.[24] An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.[24]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos/neg: Standard deviation of positive/negative controls.

    • Mean_pos/neg: Mean signal of positive/negative controls.

Table 2: HTS Assay Acceptance Criteria

ParameterAcceptance CriterionRationale
Z'-Factor > 0.5Ensures a statistically significant separation between signals and controls, minimizing false positives/negatives.[24]
Signal-to-Background (S/B) > 5Provides a sufficient dynamic range to confidently detect inhibition.
Coefficient of Variation (%CV) < 15%Indicates good reproducibility and precision of the assay measurements.
DMSO Tolerance < 20% signal inhibition at final concentrationConfirms that the assay is not unduly affected by the compound solvent.

High-Throughput Screening Workflow and Protocol

Once the assay is optimized, the full library screen can be initiated. This process relies heavily on automation and robotics to handle the large number of plates and reactions.[6][25]

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Analysis Compound_Library Pyrazole Library (in DMSO) Dispensing Acoustic Dispensing of Compounds Compound_Library->Dispensing Assay_Plates Assay-Ready Plates (384-well) Assay_Plates->Dispensing Reagent_Addition Addition of Kinase, Substrate, and ATP Dispensing->Reagent_Addition Incubation Incubation (Room Temperature) Reagent_Addition->Incubation Detection Addition of Detection Reagents & Readout Incubation->Detection Data_QC Data Quality Control (Z', S/B) Detection->Data_QC Hit_Selection Primary Hit Selection (e.g., >50% Inhibition) Data_QC->Hit_Selection Hit_Confirmation Hit_Confirmation Hit_Selection->Hit_Confirmation

Caption: Automated HTS workflow from library to primary hits.

Protocol: Primary HTS Campaign

This protocol is for a single 384-well plate and is scaled across the entire library.

  • Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each pyrazole compound from the library source plates to the 384-well assay plates. This results in a final screening concentration (e.g., 10 µM).

  • Control Allocation: Dedicate specific wells on each plate for controls:

    • Negative Controls (0% inhibition): Add DMSO only.

    • Positive Controls (100% inhibition): Add a known, potent inhibitor at a saturating concentration.

  • Reagent Addition: Add the pre-optimized concentrations of kinase, peptide substrate, and assay buffer to all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Reaction: Add ATP to all wells to start the phosphorylation reaction.

  • Reaction Incubation: Incubate for the pre-determined time (e.g., 60 minutes) at room temperature.

  • Stop & Detect: Add the detection reagent containing the phospho-specific antibody. Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the fluorescence signal on a compatible plate reader.

Data Analysis, Hit Identification, and Validation

Raw HTS data contains a high proportion of false positives and artifacts.[16] A rigorous validation cascade is essential to triage the initial hits down to a small number of high-confidence chemical series.[16][26]

Caption: A decision-making workflow for hit validation and triage.

Hit Confirmation and Prioritization
  • Primary Hit Selection: Compounds from the primary screen showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits.[24]

  • Hit Confirmation: These primary hits are "cherry-picked" and re-tested under the same assay conditions to confirm their activity and rule out experimental errors from the initial screen.[24]

  • Compound Integrity: At this stage, it is crucial to procure fresh, dry powder of the confirmed hits to verify their identity and purity via methods like LC-MS and NMR. All subsequent assays must use this validated powder.

Eliminating False Positives
  • Counter-Screening: A counter-screen is designed to identify compounds that interfere with the assay technology itself, rather than the biological target. For our fluorescence-based kinase assay, a counter-screen would involve running the assay without the kinase enzyme. A compound that still shows a change in signal is likely an artifact (e.g., a fluorescent compound or a quencher) and should be eliminated.[26]

  • Orthogonal Assays: An orthogonal assay confirms the biological activity using a different detection technology. This is a critical step to ensure the observed inhibition is not an artifact of the primary assay format. For a kinase, a label-free method like Surface Plasmon Resonance (SPR) could be used to directly measure the compound binding to the kinase, confirming a direct interaction.[24]

Protocol: Cell Viability Assessment (MTT Assay) as a Secondary Screen

This protocol determines the cytotoxicity of validated hits against cancer cell lines, providing an early indication of cellular activity.[23]

Principle: The MTT assay is a colorimetric method where the yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.[23] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the validated pyrazole hits (e.g., from 0.1 to 100 µM). Treat the cells with these concentrations for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value—the concentration required to inhibit cell growth by 50%.[22][27]

Table 3: Hypothetical Hit Triage Summary

Compound IDPrimary Screen (% Inhibition)Confirmed IC₅₀ (µM)Orthogonal Assay (Binding Kₑ)Counter-Screen (Signal)Cell Viability IC₅₀ (µM)Decision
PZ-001 85%1.20.9 µMNo Signal2.5Progress
PZ-002 78%2.5No BindingNo Signal>100Eliminate (Non-binder)
PZ-003 92%0.80.5 µMSignal1.1Progress
PZ-004 65%>50N/ANo Signal>100Eliminate (Low Potency)
PZ-005 99%0.10.08 µMHigh Signal0.2Eliminate (Assay Interference)

Conclusion

High-throughput screening of pyrazole libraries is a powerful and validated strategy for identifying novel starting points in drug discovery. The inherent "drug-like" nature of the pyrazole scaffold, combined with the efficiency of HTS, creates a synergistic approach to exploring vast chemical space against a multitude of disease-relevant targets.[21][28] The success of such a campaign hinges not only on the primary screen but on a meticulously planned and executed hit validation cascade. By systematically confirming on-target activity and eliminating artifacts, researchers can focus their resources on a small number of high-quality, validated hit series, maximizing the potential for translation into a successful lead optimization program.

References

  • (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • (2023). Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online.
  • (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research.
  • (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • (2005). Synthesis of a small library containing substituted pyrazoles. Arkivoc.
  • (2020).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • (2020). Design and synthesis of novel pyrazole based heterotricycles. White Rose Research Online.
  • (2021).
  • (2023).
  • (2026).
  • (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders.
  • (2020). Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews.
  • HTS phenylpyrazole hit series.
  • (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Preprints.org.
  • (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.
  • (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.
  • (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. MDPI.
  • (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
  • (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening.
  • (2017).
  • Early Validation of HTS hits using X-ray Crystallography.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • (2013). High-Throughput Screening (HTS)
  • (2010).
  • (2025). Application Notes and Protocols for Cell-Based Screening of Ethyl 4-(1H-pyrazol-1-YL)
  • Combinatorial Chemistry & High Throughput Screening. Bentham Science.
  • (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • High-Throughput Screening (HTS)

Sources

Strategic C5-Functionalization of Pyrazoles: Precision Methodologies for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the Pyrazole Ring at the C5 Position Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Overview

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Celecoxib, Rimonabant, and Sildenafil. While the pyrazole ring offers three carbon sites for functionalization (C3, C4, C5), the C5 position (adjacent to the N-substituted nitrogen) presents unique synthetic challenges and opportunities.

Unlike C4, which is naturally nucleophilic and amenable to classical Electrophilic Aromatic Substitution (SEAr), C5 is electronically distinct. It is the most acidic position on the ring (pKa ~30-33) but requires specific strategies to overcome competing C3-functionalization or N-deprotonation.

This guide details two high-fidelity workflows for C5-functionalization:

  • Directed Lithiation (The Nucleophilic Approach): Utilizing steric blocking and kinetic acidity for total regiocontrol.

  • Transition-Metal Catalyzed C-H Activation (The Electrophilic Approach): Leveraging Concerted Metalation-Deprotonation (CMD) mechanisms for late-stage functionalization.

Strategic Decision Matrix

Before selecting a protocol, assess the substrate using the following decision tree.

C5_Strategy Start Target: C5-Functionalized Pyrazole N_Status Is N1 Substituted? Start->N_Status Protect Step 1: Install Protecting Group (SEM, THP, or PMB) N_Status->Protect No (N-H free) Route_Select Select Methodology N_Status->Route_Select Yes (N-R, N-Ar) Protect->Route_Select Lithiation Method A: Directed Lithiation (For Electrophile Trapping) Route_Select->Lithiation Need -COR, -SiR3, -Hal, -B(OR)2 CH_Act Method B: TM-Catalyzed C-H Activation (For Biaryl Coupling) Route_Select->CH_Act Need -Ar, -HetAr Knochel Use TMPMgCl·LiCl (High FG Tolerance) Lithiation->Knochel Sensitive FGs (Esters, CN) BuLi Use n-BuLi (Cryogenic, -78°C) Lithiation->BuLi Robust Substrates Pd_Cat Pd-Catalyzed (CMD) (Arylation) CH_Act->Pd_Cat General Arylation Ru_Cat Ru-Catalyzed (Directing Group Required) CH_Act->Ru_Cat Specific DG Available

Figure 1: Strategic decision tree for selecting the optimal C5-functionalization pathway based on substrate substitution and desired functional group (FG).

Method A: Regioselective C5-Lithiation[1]

Principle: The proton at C5 is the most acidic ring proton due to the inductive effect of the adjacent pyrrole-like nitrogen (N1).[1] However, successful lithiation requires blocking the N1 position to prevent N-deprotonation and to direct the base to C5 via coordination (CIPE - Complex Induced Proximity Effect).

Critical Quality Attribute (CQA): The choice of N-protecting group is paramount.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): The Gold Standard. Provides coordination sites for Li/Mg and is easily removable.

  • THP (Tetrahydropyranyl): Good, but less coordinating than SEM.

  • Methyl: prone to lateral lithiation (deprotonation of the methyl group) rather than ring lithiation.

Protocol 1: C5-Functionalization via Knochel-Hauser Base

Recommended for substrates with sensitive functional groups (esters, nitriles) that would not survive n-BuLi.

Materials:

  • Substrate: 1-SEM-pyrazole derivative.

  • Reagent: TMPMgCl[2]·LiCl (Turbo Grignard) [Commercial solution, typically 1.3 M in THF].

  • Solvent: Anhydrous THF (H2O < 50 ppm).[3]

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cool to room temperature under a stream of Argon.

  • Charging: Add the 1-SEM-pyrazole (1.0 mmol) and anhydrous THF (5 mL).

  • Metalation:

    • Cool the solution to -15 °C (ice/salt bath). Note: Unlike n-BuLi, cryogenic -78 °C is rarely needed for Turbo Grignard.

    • Add TMPMgCl[2]·LiCl (1.1 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Stir at -15 °C for 30 minutes.

    • Checkpoint: Withdraw an aliquot, quench with D2O, and check by NMR. >95% Deuteration at C5 indicates complete metalation.

  • Trapping:

    • Add the electrophile (e.g., aldehyde, iodine, acid chloride) (1.2 equiv) dissolved in THF.

    • Allow the mixture to warm to 25 °C over 1 hour.

  • Workup: Quench with sat. aq. NH4Cl. Extract with EtOAc.

Data Summary: Electrophile Scope

ElectrophileProduct TypeTypical YieldNotes
I25-Iodo-pyrazole85-92%Precursor for Suzuki/Sonogashira
DMF5-Formyl-pyrazole78-85%Key intermediate for heterocyclization
PhSSPh5-Thioaryl-pyrazole80%-
CO25-Carboxy-pyrazole90%Bubble gas or add dry ice

Method B: Transition-Metal Catalyzed C-H Arylation

Principle: Direct arylation avoids pre-functionalization (halogenation). Palladium catalysis utilizing the Concerted Metalation-Deprotonation (CMD) mechanism is most effective. In this pathway, a carbonate or pivalate base abstracts the acidic C5 proton while the metal coordinates to the ring.

Regioselectivity Challenge: C5 is electronically favored (more acidic), but C4 is nucleophilic. To guarantee C5 selectivity, one of two strategies is used:

  • C4-Blocking: Using a substituent (e.g., -COOEt) at C4 to physically block the site.

  • Electronic Biasing: Using specific ligands and carboxylate bases to favor the acidic C5-H over the nucleophilic C4-H.

Protocol 2: Pd-Catalyzed Direct C5-Arylation

Best for coupling N-substituted pyrazoles with Aryl Bromides.

Mechanism Visualization (CMD Pathway):

CMD_Mechanism PreCat Pd(OAc)2 + Ligand OxAdd Oxidative Addition (Ar-Pd-Br) PreCat->OxAdd Ar-Br Coord Coordination to Pyrazole OxAdd->Coord Pyrazole CMD_Step CMD Transition State (Base abstracts C5-H) Coord->CMD_Step Pivalate/Carbonate Base RedElim Reductive Elimination (C5-Ar Bond Formation) CMD_Step->RedElim -Base-H RedElim->PreCat Cycle Regenerates

Figure 2: The Concerted Metalation-Deprotonation cycle. The base (PivO-) acts as a proton shuttle, lowering the energy barrier for C5 activation.

Detailed Protocol:

Materials:

  • Substrate: 1-Methyl-1H-pyrazole-4-carboxylate (Ethyl ester blocks C4 for perfect C5 regiocontrol).

  • Coupling Partner: Aryl Bromide (Ar-Br).

  • Catalyst: Pd(OAc)2 (5 mol%).

  • Ligand: P(t-Bu)2Me·HBF4 (Dav-Phos) or SPhos (10 mol%).

  • Base: K2CO3 (2.0 equiv) + Pivalic Acid (30 mol% - Crucial Additive).

  • Solvent: Toluene or DMA (Dimethylacetamide).

Step-by-Step Workflow:

  • Setup: In a glovebox or under strict Argon flow, charge a pressure tube with Pd(OAc)2, Ligand, K2CO3, and Pivalic Acid.

  • Addition: Add the Pyrazole substrate (0.5 mmol) and Aryl Bromide (0.75 mmol).

  • Solvent: Add degassed Toluene (2 mL). Seal the tube.

  • Reaction: Heat to 110 °C for 16 hours.

    • Why Pivalic Acid? It acts as a soluble carboxylate shuttle, significantly accelerating the C-H bond cleavage at the CMD step.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash column chromatography.

Optimization Table: Troubleshooting Regioselectivity

ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inactive CMDSwitch solvent to DMA; Increase Pivalic Acid to 50 mol%.
C4-Arylation (if C4 is H) SEAr mechanism dominatingSwitch to electron-deficient ligands; Ensure conditions favor CMD (Carboxylate base is mandatory).
Homocoupling (Ar-Ar) Oxidation of Ar-BrDegas solvents thoroughly; Reduce catalyst loading.

References & Authoritative Grounding

The protocols defined above are synthesized from high-impact literature focusing on regioselectivity and atom economy.

  • Review of C-H Functionalization: Kang, E., Kim, H. T., & Joo, J. M. (2020).[4][5] Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry.

  • Regioselective Lithiation: Despotopoulou, C., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.

  • C4-Blocking Strategy: Rahali, A., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation. Comptes Rendus Chimie.

  • Ruthenium Catalysis: Ackermann, L., et al. (2016).[6] Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids. Organic Letters.

  • Guided C-H Activation: Gandeepan, P., et al. (2014). Regioselective and guided C-H activation of 4-nitropyrazoles. Journal of Organic Chemistry.

Disclaimer: These protocols involve the use of pyrophoric reagents (organolithiums) and pressurized vessels. All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

Troubleshooting & Optimization

Challenges in the synthesis of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Chemistry Division Topic: Synthesis & Troubleshooting of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine Reference ID: PYR-Guide-4B-N1

Executive Summary

This guide addresses the synthesis of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine , a critical intermediate in the development of kinase inhibitors (e.g., JAK, LRRK2). The synthesis is deceptively simple but fraught with three primary failure modes: regiochemical ambiguity during ring closure, over-bromination , and selectivity issues during exocyclic amine methylation.

This resource is designed for medicinal chemists requiring high-purity material (>98%) and provides self-validating protocols to bypass common synthetic traps.

Module 1: The Regioselectivity Challenge (Ring Formation)

The Problem: When reacting methylhydrazine with 3-aminocrotononitrile (or equivalent nitriles), two isomers are thermodynamically possible: the desired 1,5-isomer (1-methyl-1H-pyrazol-5-amine) and the undesired 1,3-isomer .

Diagnostic:

  • Symptom: Crude NMR shows split methyl peaks.

  • Root Cause: Methylhydrazine has two nucleophilic nitrogens. The internal nitrogen is more nucleophilic due to the inductive effect of the methyl group, but steric hindrance often dictates the attack trajectory based on the electrophile's structure.

Troubleshooting Protocol:

ParameterRecommendationRationale
Solvent Ethanol (Abs.) or t-BuOH Protic solvents stabilize the transition state for the 5-amino isomer formation.
Temperature Reflux (78-85°C) Higher temperatures favor the thermodynamic product (often the 5-amino isomer).
Reagent Order Add Nitrile to Hydrazine Maintaining a high concentration of hydrazine initially favors the kinetic attack at the less hindered carbon, but slow addition controls the exotherm.

Analytical Validation (Isomer Differentiation): You must validate the regioisomer before proceeding to bromination.

  • 1H NMR (DMSO-d6):

    • 1,5-isomer (Desired): N-Me signal typically appears upfield (~3.5-3.6 ppm).

    • 1,3-isomer (Undesired): N-Me signal appears downfield (~3.7-3.8 ppm) due to deshielding from the adjacent C=N bond.

  • NOE Experiment: Irradiate the N-Methyl group.

    • Result: If you see enhancement of the C4-H signal, you have the 1,5-isomer . In the 1,3-isomer, the N-Me is too distant from C4-H.

Module 2: Bromination Protocols

The Problem: The 5-amino group strongly activates the pyrazole ring. Using elemental bromine (


) often leads to uncontrollable exotherms, oxidative coupling (azo formation), or poly-bromination.

The Solution: Controlled NBS Bromination

Protocol:

  • Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in Acetonitrile (MeCN) or DMF . Note: MeCN is preferred for easier workup.

  • Cool to 0°C (Ice bath).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Critical: Do not dump NBS all at once. The reaction is exothermic.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to destroy excess bromine species.
    

Visualizing the Workflow:

BrominationWorkflow Start Start: 5-amino-1-methylpyrazole Solvent Dissolve in MeCN (0°C) Start->Solvent Reagent Add NBS (1.05 eq) Slow Addition Solvent->Reagent Check TLC/LCMS Check (Target m/z ~176/178) Reagent->Check Quench Quench: Na2S2O3 Check->Quench Conversion >98% Product Product: 4-bromo-1-methyl-1H-pyrazol-5-amine Quench->Product

Caption: Step-by-step logic for the regioselective bromination of the activated pyrazole core.

Module 3: Exocyclic N-Methylation (The Critical Bottleneck)

The Problem: This is the most common failure point.

  • Direct Alkylation (MeI): Fails. Produces mixtures of mono-methyl (-NHMe), di-methyl (-NMe2), and quaternary salts.

  • Reductive Amination: Can be tricky to stop at mono-methylation due to the high nucleophilicity of the resulting secondary amine.

Recommended Route: The "Boc-Bridge" Strategy For high-value pharmaceutical intermediates, yield and purity trump raw material cost. Use a protection-deprotection sequence to guarantee mono-methylation.

Step-by-Step Protocol:

  • Boc-Protection:

    • React 4-bromo-1-methyl-1H-pyrazol-5-amine with

      
       (2.5 eq) and DMAP (cat.) in THF.
      
    • Note: This usually forms the Bis-Boc species (

      
      ). This is fine and actually preferred.
      
  • Mono-Deprotection (if Bis-Boc formed):

    • Treat with mild acid (or control the stoichiometry in step 1) to get the Mono-Boc species (

      
      ).
      
    • Alternative: Use NaH/MeI on the Mono-Boc intermediate.

  • Methylation:

    • Substrate: tert-butyl (4-bromo-1-methyl-1H-pyrazol-5-yl)carbamate .

    • Reagents: NaH (1.2 eq, 60% dispersion) in dry DMF at 0°C. Stir 15 min.

    • Electrophile: Add MeI (1.1 eq).

    • Result: Clean formation of the N-Methyl-N-Boc species.

  • Global Deprotection:

    • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1) .

    • Stir at RT for 2 hours.

    • Workup: Neutralize with saturated

      
       to obtain the free base.
      

Data Comparison of Methods:

MethodMono-Methyl YieldPurity ProfileScalability
Direct Alkylation (MeI) < 30%Poor (Mixture of -NH2, -NHMe, -NMe2)High
Reductive Amination 50-65%Moderate (Requires chromatography)High
Boc-Strategy (Recommended) > 85% Excellent (Single spot on TLC) Medium

Module 4: Synthesis Logic Map

The following diagram illustrates the decision matrix for selecting the correct synthetic pathway based on available starting materials and purity requirements.

SynthesisPathways Start Target: 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine Precursor Starting Material: 5-amino-1-methylpyrazole Bromination Bromination Step (NBS/MeCN) (Can be done before or after methylation) Precursor->Bromination Decision Choose Methylation Strategy RouteA Route A: Reductive Amination (Paraformaldehyde / NaOMe / NaBH4) Decision->RouteA Speed Priority RouteB Route B: Boc-Protection Strategy (Boc2O -> NaH/MeI -> TFA) Decision->RouteB Purity Priority RiskA Risk: Over-methylation (-NMe2) Requires careful monitoring RouteA->RiskA BenefitB Benefit: 100% Selectivity for Mono-Me High Purity Output RouteB->BenefitB RiskA->Start Low Yield BenefitB->Start Bromination->Decision

Caption: Decision matrix comparing the "Speed" (Reductive Amination) vs. "Purity" (Boc-Protection) routes.

Frequently Asked Questions (FAQs)

Q1: Why is my product turning purple/brown upon storage? A: Aminopyrazoles are electron-rich and prone to oxidation. The color change indicates the formation of azo-dimers or N-oxides.

  • Fix: Store the free base under Argon at -20°C. For long-term storage, convert it to the HCl or HBr salt , which renders the amine oxidation-resistant.

Q2: I see a peak at 190 ppm in 13C NMR. What is it? A: If you used the Formylation/Reduction route (an alternative to Boc), this is likely a formyl intermediate (–NHCHO) that failed to reduce. Ensure you are using a strong enough reducing agent (e.g.,


 or Borane-DMS) if reducing the amide, though the Boc route avoids this entirely.

Q3: Can I brominate after the methylation? A: Yes, but it is risky. The N-methyl group activates the ring further, potentially leading to faster reactions but also more side products. Furthermore, brominating the secondary amine might lead to N-Br species which are unstable.

  • Verdict: Brominate the primary amine first (Module 2), then methylate.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." Journal of Organic Chemistry, 2008.[1]

    • (General reference for pyrazole regiochemistry).

  • Bromination Protocols

    • Witherington, J., et al. "5-Aryl-pyrazolo[1,5-a]pyridines as p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2003.
  • Monomethylation Strategies

    • Dyson, G., et al. "Selective N-Methylation of Primary Amines." Organic Letters, 2014.
  • Analytical Data (NMR Shifts)

    • Claramunt, R. M., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles."[2] New Journal of Chemistry, 2003.

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine before handling.

Sources

Technical Support Center: Suzuki Coupling with Electron-Rich Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with electron-rich bromopyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet crucial, class of transformations. Due to their electron-rich nature and the presence of Lewis-basic nitrogen atoms, bromopyrazoles present unique hurdles not always encountered with standard aryl halides.[1][2]

This document moves beyond generic protocols to provide in-depth, mechanistically-grounded troubleshooting advice to help you overcome common obstacles such as low yield, incomplete conversion, and competing side reactions.

Core Principles: Why Are Electron-Rich Bromopyrazoles Challenging?

The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction, but its efficiency hinges on a delicate balance within its catalytic cycle.[3] With electron-rich bromopyrazoles, two key steps are often compromised:

  • Sluggish Oxidative Addition: The first and often rate-limiting step involves the insertion of the Pd(0) catalyst into the carbon-bromine bond.[4] The high electron density on the pyrazole ring makes the C-Br bond stronger and less electrophilic, thus impeding this crucial activation step.[1]

  • Catalyst Inhibition/Deactivation: The lone pairs on the pyrazole's nitrogen atoms can coordinate to the electron-deficient palladium center.[5][6][7] This coordination can stabilize the catalyst in an off-cycle state, effectively poisoning it and preventing it from participating in the reaction.[2][6]

Understanding these core challenges is the first step toward rational troubleshooting and successful reaction optimization.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 LₙPd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-X (Lₙ) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)-Ar' (Lₙ) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0  Regenerates  Catalyst product Ar-Ar' red_elim->product sub1 Ar-X (Bromopyrazole) sub1->ox_add sub2 Ar'-B(OR)₂ sub2->transmetal base Base base->transmetal

A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.
References
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Protodeboron
  • Suzuki Coupling. Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • What is the proper way to set up a suzuki coupling? Reddit.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Screening of palladium catalysts for the Suzuki coupling of...
  • Suzuki reaction. Wikipedia.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • Which conditions are favorable for the efficient Suzuki coupling?

Sources

Technical Support Center: Scalable Synthesis of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-SCALE-4BR Subject: Process Safety & Optimization for Multi-Gram to Kilo-Scale Synthesis

Executive Summary & Scale-Up Philosophy

Welcome to the technical support hub for pyrazole functionalization. You are likely accessing this guide because you are transitioning from medicinal chemistry (milligram scale) to process development (gram/kilogram scale).

The synthesis of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine presents two distinct challenges during scale-up:

  • Thermodynamic Hazards: The bromination of electron-rich aminopyrazoles with N-bromosuccinimide (NBS) is highly exothermic. In polar aprotic solvents (like DMF), this can lead to thermal runaway.

  • Regiochemical Purity: Achieving mono-methylation of the exocyclic amine without quaternizing the ring nitrogens or over-alkylating requires precise kinetic control.

The "Golden Route" Recommendation: For scale-up, we recommend a "Bromination Last" strategy where possible, or a "Protect-Brominate-Deprotect" sequence if the amine is sensitive. However, the most direct scalable route involves the bromination of the secondary amine precursor.

Process Workflow & Decision Logic

The following diagram outlines the critical decision nodes for the synthesis, specifically focusing on the safety and purity checkpoints.

G Start Start: N,1-dimethyl-1H-pyrazol-5-amine SolventCheck Solvent Selection (DMF vs. ACN) Start->SolventCheck Cooling Cool to < 5°C (Critical Process Parameter) SolventCheck->Cooling Select ACN (Safer) Addition Controlled Addition of NBS (Solid Dosing or Slurry) Cooling->Addition Exotherm Monitor Internal Temp (Ti) Max ΔT < 10°C Addition->Exotherm IPC IPC: HPLC/UPLC Check for dibromo impurities Exotherm->IPC IPC->Addition Conversion < 98% Add 0.05 eq NBS Quench Quench: NaHSO3 / NaHCO3 (Destroy active bromine) IPC->Quench Conversion > 98% Isolation Isolation: pH Adjustment & Filtration (Avoid Extraction if possible) Quench->Isolation

Caption: Figure 1. Process flow for the safe bromination of aminopyrazoles. Note the critical temperature control loop to prevent thermal runaway.

Troubleshooting Guides (Q&A Format)

Module A: The Bromination Step (Safety & Yield)

User Question: I am scaling up the bromination using NBS in DMF, but the reaction mixture turned black and tarry. The yield dropped to 40%. What happened?

Technical Diagnosis: You likely experienced a thermal excursion or solvent incompatibility.[1]

  • The "DMF Hazard": While DMF is an excellent solvent for solubilizing NBS, it can react exothermically with NBS at elevated temperatures or high concentrations, leading to Vilsmeier-Haack type side reactions and "runaway" decomposition.

  • Radical Polymerization: Aminopyrazoles are electron-rich. If the temperature spikes, you generate radical species that lead to oxidative polymerization (the "black tar").

Corrective Protocol:

  • Switch Solvent: Use Acetonitrile (MeCN) . It is inert to NBS under these conditions and allows for easier solvent swapping later.

  • Temperature Control: The reaction must be initiated at 0°C to 5°C .

  • Dosing Strategy: Do not add NBS in one portion. Use a screw feeder (solids) or a cooled slurry addition over 1-2 hours.

User Question: I see a persistent impurity at RRT 1.2 (approx 5-10%). It looks like the dibromo species. How do I prevent this?

Technical Diagnosis: This is over-bromination . The pyrazole C4 position is the most nucleophilic, but once brominated, the electron density shifts. However, if you have a local excess of NBS (poor mixing), the exocyclic amine or other ring positions can react.

Corrective Protocol:

  • Stoichiometry: Reduce NBS to 0.95 - 0.98 equivalents . It is better to leave 2% starting material (which can be washed out) than to generate 5% dibromo impurity (which requires chromatography).

  • Protonation Strategy: Add 1.0 equivalent of TsOH (p-Toluenesulfonic acid) or H2SO4 before adding NBS. Protonating the amine reduces its nucleophilicity, directing the bromine exclusively to the C4 ring position and protecting the N-methyl group from oxidation.

Module B: The N-Methylation Challenge (Precursor Synthesis)

User Question: I am trying to make the starting material by reacting 4-bromo-1-methyl-1H-pyrazol-5-amine with Methyl Iodide (MeI). I am getting a mixture of starting material, product, and the quaternary salt. How do I fix this?

Technical Diagnosis: Direct alkylation of primary amines with alkyl halides is non-selective (the "Hofmann Alkylation" problem). The product (secondary amine) is often more nucleophilic than the starting material.

Corrective Protocol: Abandon direct alkylation. Adopt the Orthoformate Reductive Amination route, which is self-limiting to mono-methylation.

Recommended Workflow:

  • Condensation: Reflux the primary amine with Triethyl Orthoformate (neat or in EtOH) and a catalytic acid to form the imino ether (imidate).

  • Reduction: Treat the intermediate in situ with NaBH4 in Ethanol.

  • Result: High purity mono-N-methyl amine with no quaternary salts.

Master Protocol: Scalable Synthesis

Target: 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine Scale: 100g Input

Step 1: Preparation of N,1-dimethyl-1H-pyrazol-5-amine (If not purchased)

Use the Orthoformate method described in Module B above.

Step 2: Bromination (The Critical Step)
ParameterSpecificationRationale
Solvent Acetonitrile (10-15 volumes)High NBS solubility, low thermal hazard compared to DMF.
Reagent NBS (0.98 eq)Slight deficit prevents over-bromination.
Temperature 0°C to 5°C (Addition)20°C (Reaction)Controls exotherm; prevents radical side reactions.
Quench NaHSO3 (aq)Instantly neutralizes active bromine species.

Detailed Procedure:

  • Charge a reactor with N,1-dimethyl-1H-pyrazol-5-amine (1.0 eq) and Acetonitrile (12 vol).

  • Cool the solution to 0–5 °C under Nitrogen.

  • Charge NBS (0.98 eq) portion-wise over 2 hours. Warning: Monitor internal temperature (Ti). Stop addition if Ti rises >5°C.

  • Agitate at 0–5 °C for 1 hour, then warm to 20 °C for 2 hours.

  • IPC (HPLC): Target >98% conversion. If SM remains >2%, add NBS (0.02 eq).

  • Quench: Add 10% aqueous Sodium Bisulfite (NaHSO3) solution (5 vol). The solution should turn from orange/red to pale yellow.

  • Workup:

    • Concentrate Acetonitrile under vacuum (keep T < 45°C).

    • Basify the aqueous residue with saturated NaHCO3 to pH 8.

    • Extract with Ethyl Acetate (or filter if solid precipitates—preferred).

    • Wash organics with Brine, dry over Na2SO4, and concentrate.[2]

  • Crystallization: Recrystallize from Heptane/EtOAc or MTBE to remove succinimide residues.

References & Authority

  • NBS Thermal Safety:

    • Reference: Sperry, J. B., et al. "Safe Scale-Up of a NBS-Involved Bromination Reaction." Novartis Institutes for BioMedical Research.

    • Key Insight: Identification of the autocatalytic decomposition of NBS in DMF/THF and the safety of Acetonitrile.

  • Regioselective Bromination:

    • Reference: Smith, M. B., et al. "Regioselective one-pot bromination of aromatic amines."[3] Organic Letters, 2002.[3]

    • Key Insight: Use of protonation or specific solvent effects to direct bromination.

  • Reductive Amination Strategy:

    • Reference: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Foundational text for mono-alkylation).

  • General Pyrazole Synthesis:

    • Reference: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry.

    • Key Insight: Managing N1 vs N2 selectivity during ring formation.

Disclaimer: This guide is for informational purposes for trained chemical professionals. Always review the specific SDS for NBS and Bromoacetonitrile before handling.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis and effectively troubleshoot the formation of unexpected byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your synthetic endeavors.

Introduction

The synthesis of pyrazoles, a cornerstone in medicinal and agrochemical research, is renowned for its versatility. However, the seemingly straightforward condensation of a 1,3-dicarbonyl compound with a hydrazine derivative can often lead to a complex mixture of products, including regioisomers and other unexpected byproducts.[1][2][3] This guide provides a structured approach to identifying, characterizing, and mitigating these impurities, ensuring the regioselective and efficient synthesis of your target pyrazole.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your pyrazole synthesis experiments. Each issue is presented with its likely causes and a step-by-step protocol for resolution.

Issue 1: My reaction produced a mixture of two isomeric pyrazoles that are difficult to separate.

Probable Cause: The most common cause of isomeric byproduct formation is the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, leading to a loss of regioselectivity.[1][2] The reaction's regioselectivity is influenced by several factors, including steric and electronic effects of the substituents, reaction pH, solvent, and temperature.[2]

Solution Workflow:

  • Confirm the Presence of Regioisomers:

    • TLC Analysis: Co-spot your reaction mixture with the starting materials. The presence of two closely eluting spots, distinct from the starting materials, is indicative of an isomeric mixture.

    • ¹H NMR Spectroscopy: Look for duplicate sets of signals for the pyrazole ring protons and the substituents. The integration of these signals can provide the isomeric ratio. For example, in the case of trifluoromethylated pyrazoles, distinct singlets in the ¹⁹F NMR spectrum can confirm the presence of regioisomers.[4][5]

    • Mass Spectrometry: Both isomers will have the same molecular weight. Fragmentation patterns in MS/MS analysis may differ and can aid in identification.

  • Optimize for Regioselectivity:

    • Solvent Selection: The choice of solvent can dramatically influence regioselectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the formation of the desired regioisomer compared to standard solvents like ethanol.[1]

    • pH Control: The initial nucleophilic attack of the hydrazine can be directed by controlling the reaction's acidity or basicity.[2] Under acidic conditions, the reaction may favor one regioisomer, while basic conditions may favor the other. A systematic screen of pH is recommended.

    • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Purification Strategy:

    • Column Chromatography: If optimization is unsuccessful, careful column chromatography is the most common method for separating regioisomers. A shallow solvent gradient and high-resolution silica gel are recommended.

    • Recrystallization: Fractional recrystallization can be effective if the isomers have sufficiently different solubilities in a particular solvent system.[6][7]

Issue 2: My main product appears to be a pyrazoline, not the expected aromatic pyrazole.

Probable Cause: The formation of a pyrazoline (a dihydropyrazole) indicates an incomplete reaction. The final step in many pyrazole syntheses is an oxidation or elimination of water to form the aromatic ring.[8] This can be hindered by mild reaction conditions or the stability of the pyrazoline intermediate.

Solution Workflow:

  • Characterization of the Pyrazoline:

    • ¹H NMR Spectroscopy: Pyrazolines will exhibit signals for sp³-hybridized carbons in the ring, typically seen as aliphatic protons, which are absent in the aromatic pyrazole product.

    • Mass Spectrometry: The pyrazoline will have a molecular weight that is two units higher than the corresponding pyrazole due to the two extra hydrogen atoms.

  • Promoting Aromatization:

    • In-situ Oxidation: If the pyrazoline has been isolated, it can often be converted to the pyrazole by oxidation. Common methods include heating the pyrazoline in DMSO under an oxygen atmosphere or using an oxidizing agent like bromine.[9]

    • Reaction Condition Modification: To favor direct formation of the pyrazole, consider increasing the reaction temperature, extending the reaction time, or adding a dehydrating agent. Microwave-assisted synthesis can also promote the final elimination step.[2]

Issue 3: I've isolated a byproduct with a much higher molecular weight than my expected product.

Probable Cause: A higher molecular weight byproduct could be a result of a di-addition of the hydrazine to the 1,3-dicarbonyl compound or a dimerization of an intermediate.[3][10] This is more likely to occur if an excess of hydrazine is used or under certain reaction conditions.

Solution Workflow:

  • Structural Elucidation:

    • Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to determine the exact molecular formula of the byproduct. This will be crucial in proposing a likely structure.

    • 2D NMR Spectroscopy (COSY, HMBC, HSQC): These experiments will be essential to piece together the connectivity of the unexpected structure.

  • Mitigation Strategies:

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess of the 1,3-dicarbonyl or add the hydrazine slowly to the reaction mixture to avoid a localized excess.

    • Modify Reaction Conditions: Altering the temperature or solvent may disfavor the side reaction leading to the high molecular weight byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in the Knorr pyrazole synthesis?

A1: The primary factors governing regioselectivity in the Knorr pyrazole synthesis are:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack.[2]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl carbon towards nucleophilic attack, while electron-donating groups will have the opposite effect.

  • Reaction pH: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing which one attacks first.[2]

  • Solvent: Solvents can play a crucial role. For instance, fluorinated alcohols have been shown to significantly enhance regioselectivity in certain cases.[1]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic product distribution.[2]

Q2: How can I distinguish between two pyrazole regioisomers using NMR spectroscopy?

A2: Distinguishing between regioisomers is often achieved through a combination of 1D and 2D NMR techniques:

  • ¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons, as well as the substituents, will be different for each isomer.

  • ¹⁹F NMR: If you have a trifluoromethyl group, ¹⁹F NMR is an excellent tool, as the chemical shift of the CF₃ group is highly sensitive to its position on the pyrazole ring.[4][5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can show through-space correlations between protons. For example, a NOE between a substituent on the N1 nitrogen and a substituent at the C5 position would help to confirm that specific regioisomer.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Correlations between the N-substituent and the pyrazole ring carbons (C3 and C5) can definitively establish the connectivity and thus the regiochemistry.

Q3: My pyrazole product is poorly soluble. What are some effective purification strategies?

A3: Poor solubility can make purification challenging. Here are some approaches:

  • Hot Filtration: If your product is sparingly soluble even at high temperatures, you can dissolve it in a minimal amount of a suitable hot solvent and quickly filter it to remove insoluble impurities.[6]

  • Binary Solvent Recrystallization: Dissolve your compound in a "good" solvent (in which it is soluble) at an elevated temperature. Then, while hot, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Slow cooling should then induce crystallization of the purified product.[6]

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated to form water-soluble salts. You can dissolve your crude product in an organic solvent, extract it into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer to precipitate the purified pyrazole.[7][12]

Q4: Can microwave-assisted synthesis help in reducing byproduct formation?

A4: Yes, microwave-assisted synthesis can be a valuable tool. The rapid and uniform heating provided by microwaves can lead to shorter reaction times and sometimes improved yields and selectivity.[2] By quickly reaching the desired reaction temperature, it can minimize the time for side reactions to occur.

Data Presentation & Experimental Protocols

Table 1: Representative ¹H and ¹⁹F NMR Chemical Shifts for Regioisomeric Trifluoromethyl-Pyrazoles
RegioisomerC3-CF₃ IsomerC5-CF₃ Isomer
¹H NMR (δ, ppm)
Pyrazole H~6.3-6.8~6.1-6.6
¹⁹F NMR (δ, ppm) ~ -63 to -64~ -62 to -63

Note: Exact chemical shifts are dependent on the specific substituents and the solvent used.[4]

Protocol 1: General Procedure for Pyrazole Synthesis using a Fluorinated Alcohol to Enhance Regioselectivity
  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, remove the HFIP under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrazole regioisomer.[1]

Visualizations

Diagram 1: Reaction Pathway for the Formation of Regioisomeric Pyrazoles

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate A Intermediate A Unsymmetrical\n1,3-Dicarbonyl->Intermediate A Attack at C1 Intermediate B Intermediate B Unsymmetrical\n1,3-Dicarbonyl->Intermediate B Attack at C3 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Intermediate A Substituted\nHydrazine->Intermediate B Regioisomer 1 Regioisomer 1 Intermediate A->Regioisomer 1 Cyclization & Dehydration Regioisomer 2 Regioisomer 2 Intermediate B->Regioisomer 2 Cyclization & Dehydration Regioisomer 1\n(Major/Minor) Regioisomer 1 (Major/Minor) Regioisomer 2\n(Major/Minor) Regioisomer 2 (Major/Minor)

Caption: Formation of regioisomers in pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Unexpected Byproducts

G Crude Reaction Mixture Crude Reaction Mixture TLC & LC-MS Analysis TLC & LC-MS Analysis Crude Reaction Mixture->TLC & LC-MS Analysis Pure Product Pure Product TLC & LC-MS Analysis->Pure Product Clean Reaction Impurity Detected Impurity Detected TLC & LC-MS Analysis->Impurity Detected Byproduct(s) Present Characterize Impurity\n(NMR, HRMS) Characterize Impurity (NMR, HRMS) Impurity Detected->Characterize Impurity\n(NMR, HRMS) Identify Byproduct Type Identify Byproduct Type Characterize Impurity\n(NMR, HRMS)->Identify Byproduct Type Regioisomer Regioisomer Identify Byproduct Type->Regioisomer Pyrazoline Pyrazoline Identify Byproduct Type->Pyrazoline Other Byproduct Other Byproduct Identify Byproduct Type->Other Byproduct Optimize Reaction\n(Solvent, Temp, pH) Optimize Reaction (Solvent, Temp, pH) Regioisomer->Optimize Reaction\n(Solvent, Temp, pH) Modify Workup/\nPurification Modify Workup/ Purification Pyrazoline->Modify Workup/\nPurification Adjust Stoichiometry Adjust Stoichiometry Other Byproduct->Adjust Stoichiometry

Caption: Systematic approach to byproduct identification.

References

  • Al-dujaili, A. H. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Ebenezer, O., & Sridevi, C. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(45), 29535-29569. [Link]

  • Krasavin, M. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7293. [Link]

  • Balaraman, K., & Gunanathan, C. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 36(18), 3457–3465. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • Saini, M. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • Dömling, A., & Beck, B. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 12, 1847–1871. [Link]

  • Sanna, M., Meleddu, R., Distinto, S., Cottiglia, F., & Maccioni, E. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5857. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Unexpected Pyrazole → 1,2,4Triazole Ring Transformation. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2015). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 20(9), 15994–16024. [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrazole derivatives. [Link]

  • Taylor, C. D., & Bourne, R. A. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2451-2459. [Link]

  • Wang, Y., & Liu, H. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 919-940. [Link]

  • Sari, Y., & Fajri, A. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Applied Pharmaceutical Science, 12(3), 1-10. [Link]

  • Chand, D., & Shree, N. S. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A, 13(10), 5564-5572. [Link]

  • Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]

  • Samoshin, V. V., & Iminov, S. S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9789–9799. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • Nanalysis Corp. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI. [Link]

  • Eremenko, I. L., & Kiskin, M. A. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6549. [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Bolm, C., & Breuers, L. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(21), 5034. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX. [Link]

Sources

Technical Support Center: Strategies to Avoid Oily Products in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of oily or impure pyrazole products. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic routes and obtain clean, crystalline materials.

Troubleshooting Guide: From Oils to Crystals

This section addresses specific, common problems encountered during pyrazole synthesis that often lead to the isolation of oils instead of solid products.

Q1: My pyrazole synthesis reaction worked, but after work-up and solvent removal, I'm left with a persistent, viscous oil. What are the likely causes and how can I induce crystallization?

A1: The formation of an oily product in pyrazole synthesis is a frequent challenge that can often be attributed to several factors, including residual solvent, the presence of impurities, or the intrinsic properties of the target molecule.

Underlying Causes:

  • Residual Solvents: Even trace amounts of high-boiling point solvents (e.g., DMF, DMSO) can prevent crystallization. Ensure your product is dried under high vacuum for a sufficient period.

  • Reaction Byproducts: Incomplete reactions or side reactions can lead to a mixture of compounds, which often have a lower melting point than the pure product. Common byproducts can include unreacted starting materials or regioisomers.[1][2]

  • Hygroscopic Nature: Some pyrazole derivatives readily absorb moisture from the atmosphere, which can inhibit crystallization.

  • Low Melting Point: The desired pyrazole may simply be a low-melting solid or an oil at room temperature.

Troubleshooting Workflow:

start Oily Product Obtained step1 Step 1: Ensure Complete Solvent Removal (High Vacuum, Elevated Temperature) start->step1 step2 Step 2: Attempt Direct Crystallization (Solvent/Anti-Solvent Systems) step1->step2 If oil persists step3 Step 3: Purification via Acid-Base Extraction (Formation of Pyrazole Salt) step2->step3 Failure end_solid Crystalline Product step2->end_solid Success step4 Step 4: Chromatographic Purification (Silica Gel or Alumina) step3->step4 Failure step3->end_solid Success after neutralization step4->end_solid Success end_oil Persistent Oil step4->end_oil If all else fails

Caption: Troubleshooting workflow for oily pyrazole products.

Detailed Protocols:

  • Solvent/Anti-Solvent Crystallization:

    • Dissolve the oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol, ethyl acetate, acetone).[3][4]

    • Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexane, water) until the solution becomes turbid.[4]

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

    • If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Purification via Salt Formation:

    • Many pyrazoles are basic and can be purified by forming an acid addition salt, which is often a crystalline solid.[5][6]

    • Dissolve the crude oily product in a suitable organic solvent (e.g., acetone, ethanol, isopropanol).[5]

    • Add at least an equimolar amount of an inorganic or organic acid (e.g., hydrochloric acid, sulfuric acid, oxalic acid).[3][5]

    • The resulting salt will often precipitate or crystallize out of the solution. This process can be aided by cooling.[3][5]

    • Collect the salt crystals by vacuum filtration and wash with a cold solvent.[3]

    • The pure pyrazole can then be recovered by dissolving the salt in an aqueous solution, neutralizing it with a base, and extracting it with an organic solvent.[3]

Q2: My pyrazole synthesis is yielding a mixture of regioisomers, which is preventing crystallization. How can I improve the regioselectivity of the reaction?

A2: The formation of regioisomers is a common issue in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The reaction conditions and the nature of the substituents play a crucial role in determining the regiochemical outcome.

Controlling Regioselectivity:

  • Reaction Mechanism and pH Control: The initial condensation of the hydrazine with the 1,3-dicarbonyl compound is a key step. The more electrophilic carbonyl group will preferentially react with the hydrazine. The pH of the reaction medium can influence the reactivity of both the carbonyl groups and the hydrazine.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction towards the formation of a specific isomer.

  • Catalyst Choice: The use of specific catalysts, such as Lewis acids or metal catalysts, can enhance the regioselectivity of the cyclization.[1]

Strategies for Improved Regioselectivity:

StrategyDescriptionKey Considerations
pH Optimization Acid catalysis can protonate a carbonyl group, increasing its electrophilicity. Basic conditions can deprotonate the dicarbonyl, forming an enolate.Perform small-scale trials at different pH values to determine the optimal conditions for your specific substrates.
Use of Pre-formed Hydrazones Synthesizing and isolating the hydrazone intermediate before cyclization can sometimes lead to higher regioselectivity.This adds an extra step to the synthesis but can be beneficial for difficult cases.
Catalyst Screening Lewis acids (e.g., LiClO4, nano-ZnO) or transition metal catalysts (e.g., Ru, Rh) can influence the reaction pathway.[1][7]The choice of catalyst is highly substrate-dependent and may require screening.
Solvent Effects The polarity of the solvent can influence the transition state of the reaction and thus the regioselectivity.Test a range of solvents from non-polar (e.g., toluene) to polar (e.g., ethanol, water).

Illustrative Reaction Scheme:

cluster_reactants Reactants R1_CO_CH2_CO_R2 Unsymmetrical 1,3-Diketone Isomer_A Regioisomer A R1_CO_CH2_CO_R2->Isomer_A Pathway A Isomer_B Regioisomer B R1_CO_CH2_CO_R2->Isomer_B Pathway B R3_NHNH2 Substituted Hydrazine R3_NHNH2->Isomer_A R3_NHNH2->Isomer_B

Caption: Formation of regioisomers in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to pyrazoles, and which are more prone to yielding oily products?

A: The Knorr pyrazole synthesis and its variations are among the most common methods. [8] This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8] Syntheses that generate a significant number of byproducts, such as those involving strong oxidizing or reducing agents, can be more prone to yielding oily products due to the difficulty in separating the desired compound from the complex reaction mixture.[9] Multicomponent reactions, while efficient, can also sometimes lead to complex mixtures if not properly optimized.[10][11]

Q: Can the choice of hydrazine salt (e.g., hydrochloride vs. sulfate) impact the purity and physical state of the final product?

A: Yes, the choice of hydrazine salt can be important. The counter-ion can affect the pH of the reaction mixture, which in turn can influence the reaction rate and the formation of byproducts. For instance, using hydrazine monohydrate often requires the addition of an acid catalyst, while using a hydrazine salt like the hydrochloride provides the acid in situ. The choice may also impact the solubility of reactants and intermediates.

Q: Are there any "green" or more environmentally friendly methods for pyrazole synthesis that might also lead to cleaner products?

A: Yes, there has been a significant push towards greener synthetic methods for pyrazoles. These include:

  • Microwave-assisted synthesis: This can lead to shorter reaction times and higher yields, often with fewer byproducts.[12]

  • Solvent-free reactions: Conducting the reaction in the absence of a solvent can simplify purification and reduce waste.[11]

  • Use of recyclable catalysts: Catalysts like nano-ZnO or ionic liquids can be recovered and reused, making the process more sustainable.[1][10] These controlled reaction conditions can often lead to cleaner product formation.

Q: My target pyrazole is inherently an oil at room temperature. What are my options for characterization and downstream use?

A: If your pure compound is an oil, you can still proceed with characterization and further reactions.

  • Characterization: Full characterization can be achieved using techniques like NMR spectroscopy (¹H, ¹³C), mass spectrometry (HRMS), and elemental analysis.

  • Downstream Use: The oil can often be used directly in the next synthetic step, provided it is of sufficient purity. If purification is necessary, column chromatography is the most common method.

  • Derivative Formation: For the purpose of obtaining a solid for X-ray crystallography, you could consider forming a crystalline derivative, such as a salt with a suitable acid or a co-crystal.[13]

References

  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences.
  • Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method - CrystEngComm (RSC Publishing). Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives - ResearchGate.
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH.
  • US4996327A - Preparation of pyrazole and its derivatives - Google Patents.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives - ResearchGate.
  • (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview - ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - Wiley Online Library.

Sources

Validation & Comparative

The Ascendancy of Pyrazole-Based Kinase Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapy, kinase inhibitors have emerged as a cornerstone of precision medicine, transforming the prognosis for patients across a spectrum of diseases, most notably in oncology. Among the diverse chemical scaffolds employed to target the kinome, the pyrazole nucleus has established itself as a "privileged" structure, underpinning the development of numerous FDA-approved and clinical-stage inhibitors. This guide provides an in-depth technical comparison of the efficacy of prominent pyrazole-based kinase inhibitors against their non-pyrazole counterparts, supported by experimental data and detailed methodologies for the discerning researcher.

The Pyrazole Core: A Strategic Advantage in Kinase Inhibition

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of properties that make it an exemplary scaffold for kinase inhibitor design. Its ability to act as both a hydrogen bond donor and acceptor facilitates critical interactions within the ATP-binding pocket of kinases. Furthermore, the pyrazole ring's planarity and potential for diverse substitutions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the successful development of highly effective inhibitors targeting a range of kinases, including Janus kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFRs), and the Bcr-Abl fusion protein.

I. JAK Inhibitors: Ruxolitinib vs. Other JAKi

The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses. Dysregulation of this pathway is central to the pathophysiology of myeloproliferative neoplasms (MPNs) and various inflammatory conditions.

Signaling Pathway: JAK-STAT

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus DNA DNA Nucleus->DNA Binding Gene_Expression Target Gene Expression (e.g., Proliferation, Inflammation) DNA->Gene_Expression Transcription Ruxolitinib Ruxolitinib (Pyrazole-based) Ruxolitinib->JAK Other_JAKi Other JAKi (e.g., Tofacitinib) Other_JAKi->JAK

Caption: The JAK-STAT signaling pathway and points of inhibition.

Comparative Efficacy

Ruxolitinib, a pyrazole-based inhibitor, was the first JAK inhibitor approved for the treatment of myelofibrosis and polycythemia vera. It is often compared to other JAK inhibitors (JAKi) like Tofacitinib, which has a distinct chemical scaffold.

InhibitorClassTarget(s)IC50 (JAK1)IC50 (JAK2)IC50 (JAK3)IC50 (TYK2)
Ruxolitinib Pyrazole-basedJAK1/JAK23.3 nM[1]2.8 nM[1]428 nM[1]19 nM[1]
Tofacitinib Non-pyrazolePan-JAK1 nM20 nM112 nM344 nM

Data compiled from various sources. IC50 values can vary based on assay conditions.

In a retrospective multicenter study on VEXAS syndrome, ruxolitinib demonstrated higher response rates compared to other JAK inhibitors, with complete remission rates at 3 months of 83% for ruxolitinib versus 18% for other JAKi[2]. This superior efficacy in certain contexts may be attributed to its specific JAK1/JAK2 inhibition profile[2].

Mechanisms of Resistance

Resistance to JAK inhibitors can occur through various mechanisms, including the acquisition of mutations in the JAK2 pseudokinase domain. Some studies suggest that certain non-pyrazole inhibitors might overcome resistance to ruxolitinib in specific cellular contexts[3].

II. ALK Inhibitors: Crizotinib vs. Next-Generation ALKi

The discovery of Anaplastic Lymphoma Kinase (ALK) gene rearrangements in a subset of non-small cell lung cancer (NSCLC) patients led to the rapid development of targeted ALK inhibitors.

Signaling Pathway: ALK in NSCLC

ALK_Pathway cluster_membrane Cell Membrane ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Crizotinib Crizotinib (Pyrazole-based) Crizotinib->ALK Alectinib Alectinib (Non-pyrazole) Alectinib->ALK

Caption: Key downstream signaling pathways of the EML4-ALK fusion protein.

Comparative Efficacy

Crizotinib, a pyrazole-based inhibitor, was the first-in-class ALK inhibitor. However, next-generation inhibitors like Alectinib and Brigatinib have since been developed.

InhibitorClassMedian PFS (vs. Crizotinib)Intracranial Response Rate
Crizotinib Pyrazole-based10.9 months29%[4]
Alectinib Non-pyrazole34.8 months[5]78%[4]
Brigatinib Non-pyrazoleNot Reached (vs. 9.8 months)[4]78%[4]

PFS: Progression-Free Survival. Data from head-to-head clinical trials.

Clinical trials have demonstrated the superiority of next-generation ALK inhibitors over crizotinib. The ALEX study showed that alectinib significantly improved progression-free survival compared to crizotinib[5]. Similarly, the ALTA-1L trial showed brigatinib significantly prolonged survival compared to crizotinib[4]. A key advantage of the newer agents is their improved central nervous system (CNS) penetration and activity against intracranial metastases[5][6].

Mechanisms of Resistance

Resistance to crizotinib often develops within a year and can be mediated by secondary mutations in the ALK kinase domain or activation of bypass signaling pathways[6][7]. Next-generation inhibitors were designed to overcome many of these resistance mechanisms[7].

III. FGFR Inhibitors: Erdafitinib vs. Other FGFRi

Fibroblast Growth Factor Receptor (FGFR) aberrations are implicated in various cancers, including urothelial carcinoma.

Signaling Pathway: FGFR in Urothelial Carcinoma

FGFR_Pathway cluster_membrane Cell Membrane FGFR FGFR (with activating mutation) FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg FGF FGF FGF->FGFR Binding GRB2 GRB2 FRS2->GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Erdafitinib Erdafitinib (Pyrazole-based) Erdafitinib->FGFR Other_FGFRi Other FGFRi (e.g., Pemigatinib) Other_FGFRi->FGFR

Caption: FGFR signaling cascade and downstream effector pathways.

Comparative Efficacy

Erdafitinib is an oral pan-FGFR inhibitor with a pyrazole moiety. It is approved for patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.

InhibitorClassTarget(s)ORR (Urothelial Carcinoma)
Erdafitinib Pyrazole-basedPan-FGFR~40%[8]
Pemigatinib Non-pyrazoleFGFR1-3Not directly compared in urothelial carcinoma
Infigratinib Non-pyrazoleFGFR1-3~25%[9]

ORR: Objective Response Rate. Data from separate clinical trials.

Direct head-to-head trials are limited. However, in the Phase III THOR trial, erdafitinib showed improved overall survival compared to standard chemotherapy in patients with metastatic urothelial cancer with FGFR alterations[10].

Mechanisms of Resistance

Resistance to FGFR inhibitors can arise from on-target mechanisms, such as the acquisition of secondary mutations in the FGFR kinase domain (e.g., gatekeeper mutations), or off-target mechanisms, including the activation of bypass signaling pathways like PI3K/AKT/mTOR[11][12].

IV. Bcr-Abl Inhibitors: Asciminib vs. ATP-Competitive TKIs

The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). Tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl have revolutionized CML treatment.

Signaling Pathway: Bcr-Abl in CML

BCR_ABL_Pathway cluster_downstream Downstream Pathways BCR_ABL BCR-ABL Fusion Protein RAS_MAPK RAS/MAPK BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT BCR_ABL->JAK_STAT Proliferation Uncontrolled Cell Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition JAK_STAT->Proliferation Asciminib Asciminib (Allosteric) (Pyrazole-based) Asciminib->BCR_ABL Myristoyl Pocket ATP_TKIs ATP-Competitive TKIs (e.g., Imatinib, Dasatinib) ATP_TKIs->BCR_ABL ATP-binding Site

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Study of Strategic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals.[1] The strategic selection of a synthetic route is a critical decision that profoundly impacts yield, purity, cost, and the ultimate scalability of the process. This guide provides an objective, data-driven comparison of the most prevalent and effective methods for constructing substituted pyrazoles, offering detailed experimental protocols and insights into the causality behind methodological choices.

The Foundational Workhorse: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most straightforward and frequently employed methods for pyrazole synthesis.[2][3][4] Its enduring popularity stems from the ready availability of starting materials and the generally high yields.

Mechanistic Rationale

The reaction proceeds via an initial condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine to form a hydrazone intermediate.[5][6] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step then yields the aromatic pyrazole ring.[4] The entire process is typically catalyzed by a small amount of acid.[6][7]

The primary strategic consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][8] The outcome is governed by the relative electrophilicity of the two carbonyls; the more electrophilic ketone will typically react first with the more nucleophilic nitrogen of the substituted hydrazine.[9]

Knorr Pyrazole Synthesis cluster_0 Knorr Pyrazole Synthesis 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine (R'-NHNH₂) Hydrazine->Hydrazone Cyclized_Int Cyclized Intermediate Hydrazone->Cyclized_Int Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclized_Int->Pyrazole Dehydration (- H₂O) Unsaturated Carbonyl Route cluster_1 Synthesis from α,β-Unsaturated Carbonyls Unsat_Carbonyl α,β-Unsaturated Carbonyl (e.g., Chalcone) Michael_Adduct Michael Adduct Unsat_Carbonyl->Michael_Adduct Michael Addition Hydrazine_2 Hydrazine Hydrazine_2->Michael_Adduct Pyrazoline Pyrazoline Intermediate Michael_Adduct->Pyrazoline Intramolecular Cyclization Pyrazole_2 Substituted Pyrazole Pyrazoline->Pyrazole_2 Oxidation / Dehydration 1_3_Dipolar_Cycloaddition cluster_2 1,3-Dipolar Cycloaddition Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine - H-Base⁺X⁻ Base Base (e.g., Et₃N) Base->Nitrile_Imine Pyrazole_3 Regiospecific Pyrazole Nitrile_Imine->Pyrazole_3 [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Pyrazole_3 Synthesis_Decision_Tree Start Target Pyrazole Defined Q_Regio Is Regioselectivity a Critical Concern? Start->Q_Regio Q_Precursor Is the Required 1,3-Dicarbonyl Symmetrical or Readily Available? Q_Regio->Q_Precursor  No Use_Dipolar PRIORITIZE: 1,3-Dipolar Cycloaddition Q_Regio->Use_Dipolar  Yes Use_Knorr CONSIDER: Knorr Synthesis Q_Precursor->Use_Knorr  Yes Check_Chalcone Is Target a 3,5-Diaryl (or similar) Pyrazole? Q_Precursor->Check_Chalcone  No Reassess Re-evaluate Precursor Availability for All Routes Use_Knorr->Reassess If regio-isomers are problematic Use_Chalcone CONSIDER: Synthesis from α,β-Unsaturated Carbonyl (Chalcone) Check_Chalcone->Use_Chalcone  Yes Check_Chalcone->Reassess  No

Sources

Benchmarking new pyrazole synthesis methods against traditional approaches

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Pyrazole Synthesis: Traditional Knorr vs. Next-Gen Copper Catalysis

Executive Summary

For over a century, the Knorr pyrazole synthesis has been the industrial standard for constructing the pyrazole nucleus—a pharmacophore essential to drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, this classical condensation method suffers from a critical flaw: poor regioselectivity when using unsymmetrical 1,3-dicarbonyls, often necessitating cumbersome separation of isomers.

This guide benchmarks the traditional Knorr Synthesis against a modern Copper-Catalyzed Oxidative Coupling protocol. While the Knorr method remains robust for symmetrical substrates, the copper-catalyzed approach offers a superior alternative for unsymmetrical targets, delivering high regiocontrol, milder conditions, and improved atom economy.

The Benchmark: Traditional Knorr Synthesis

Mechanism & Logic

The Knorr synthesis relies on the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3][4][5][6] The reaction proceeds through a hydrazone intermediate, followed by acid-catalyzed cyclization and dehydration.[4]

  • Causality: The initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon is the determining step. In unsymmetrical diketones, this attack is non-selective, leading to a mixture of regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles).

  • Limitation: Achieving high purity often requires recrystallization or chromatography, reducing overall process efficiency (E-factor).

Experimental Protocol A: Synthesis of 3,5-Dimethyl-1-phenylpyrazole

A standardized baseline protocol adapted from Organic Syntheses (Coll. Vol. 1, p. 309).[7]

Reagents:

  • Phenylhydrazine (10.8 g, 0.10 mol)

  • Acetylacetone (2,4-Pentanedione) (10.0 g, 0.10 mol)

  • Ethanol (Solvent)[8]

  • Glacial Acetic Acid (Catalyst, trace)[9]

Step-by-Step Workflow:

  • Preparation: In a 250 mL round-bottom flask, dissolve phenylhydrazine (10.8 g) in 50 mL of ethanol.

  • Controlled Addition: Cool the solution to 15°C in an ice bath. Add acetylacetone (10.0 g) dropwise over 30 minutes.

    • Note: Exothermic reaction.[10][11] Temperature control is critical to minimize side reactions.

  • Cyclization: Stir the mixture at room temperature for 1 hour. If precipitation does not occur, heat to reflux for 30 minutes to drive dehydration.

  • Workup: Pour the mixture into 200 mL of ice-water. The product typically precipitates as a solid.

  • Purification: Filter the solid and recrystallize from aqueous ethanol.

    • Typical Yield: 75–85%

    • Regioselectivity: N/A (Symmetrical substrate). Note: If using benzoylacetone, a ~1:1 mixture of isomers would result.

The Challenger: Copper-Catalyzed Regioselective Synthesis

Mechanism & Logic

Modern oxidative dehydrogenative coupling (ODC) utilizes copper catalysis to construct the pyrazole ring from hydrazones or by coupling aldehydes/ketones with hydrazines in situ.

  • Causality: The copper catalyst (often Cu(II)) coordinates with the hydrazone, directing the cyclization to a specific position via a radical or organometallic intermediate. This coordination "locks" the geometry, enforcing regioselectivity that the thermal Knorr method lacks.

  • Advantage: Operates at room temperature without strong acids, preserving sensitive functional groups.

Experimental Protocol B: Regioselective Synthesis via Cu(NO3)2

Based on recent advancements in catalytic oxidative coupling (e.g., Wang et al., Synlett 2018).

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • Unsymmetrical 1,3-diketone (e.g., Benzoylacetone) (1.0 equiv)

  • Cu(NO3)2·3H2O (10 mol% catalyst)

  • Acetonitrile (CH3CN) (Solvent)

Step-by-Step Workflow:

  • Catalyst Loading: In a reaction vial, dissolve the 1,3-diketone (1.0 mmol) and phenylhydrazine (1.0 mmol) in 3 mL of acetonitrile.

  • Activation: Add Cu(NO3)2·3H2O (24 mg, 0.1 mmol). The solution may change color (blue/green) indicating complexation.

  • Reaction: Stir open to air (or under O2 balloon for faster kinetics) at room temperature for 1–2 hours.

    • Self-Validation: Monitoring by TLC will show the disappearance of the hydrazone intermediate and the formation of a single spot (regioisomer).

  • Workup: Dilute with ethyl acetate, wash with water/brine to remove the copper salt.

  • Purification: Evaporate solvent. Flash chromatography (often not needed due to high conversion) yields the pure product.

    • Typical Yield: 88–95%

    • Regioselectivity: >98:2 (favoring the sterically dictated isomer).

Head-to-Head Analysis

The following table benchmarks the performance of both methods when applied to an unsymmetrical substrate (e.g., Benzoylacetone + Phenylhydrazine).

MetricTraditional Knorr SynthesisCopper-Catalyzed (ODC)
Regioselectivity Poor (~1:1 to 3:1 mixture)Excellent (>98:1)
Yield (Isolated) 70–80% (combined isomers)90–95% (single isomer)
Reaction Temp Reflux (80–100°C)Room Temperature (25°C)
Catalyst/Additives Strong Acid (HCl/AcOH)Cu salt (neutral/mild)
Atom Economy Moderate (Loss of H2O)High (Oxidative H2 removal)
Purification Difficult (Isomer separation req.)Simple (Filtration/Wash)

Visualizations

Figure 1: Comparative Workflow Landscape

This diagram illustrates the divergence in complexity and selectivity between the two methodologies.

PyrazoleSynthesis Start Starting Materials (1,3-Dicarbonyl + Hydrazine) Knorr_Cond Acid Condensation (Reflux, 80°C) Start->Knorr_Cond Traditional Cu_Cat Cu(II) Catalysis (Room Temp, Air) Start->Cu_Cat Modern Knorr_Inter Hydrazone Intermediate (Mixture E/Z) Knorr_Cond->Knorr_Inter Knorr_Prod Product Mixture (Regioisomers A + B) Knorr_Inter->Knorr_Prod Non-selective Cyclization Knorr_Purify Complex Purification (Chromatography/Crystallization) Knorr_Prod->Knorr_Purify Cu_Complex Cu-Coordinated Intermediate (Geometry Locked) Cu_Cat->Cu_Complex Cu_Prod Single Regioisomer (High Purity) Cu_Complex->Cu_Prod Directed Cyclization

Caption: Workflow comparison showing the "fork" where Copper Catalysis bypasses the isomer mixture problem inherent to the Knorr method.

Figure 2: Mechanistic Logic of Regiocontrol

Detailed view of why the Copper method achieves selectivity.

Mechanism cluster_Cu Copper Cycle Substrate Unsymmetrical 1,3-Diketone Step1 Imine Formation Substrate->Step1 Hydrazine Aryl Hydrazine Hydrazine->Step1 Cu_Coord Cu(II)-Hydrazone Complex Step1->Cu_Coord + Cu(II) Oxidation Oxidative Cyclization Cu_Coord->Oxidation Steric Control Product Regioselective Pyrazole Oxidation->Product - H2O / - 2H

Caption: The copper center coordinates the intermediate, enforcing a specific steric conformation that dictates the site of cyclization.

References

  • Knorr, L. (1883).[4][5] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1][5]

  • Wang, H., et al. (2018). "Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature". Synlett, 29, 2689-2692.

  • Wiley, R. H., & Hexner, P. E. (1951).[7] "3,5-Dimethylpyrazole".[7][9][12] Organic Syntheses, 31, 43.

  • Karimi-Jaberi, Z., & Pooladian, B. (2012). "A Green and One-Pot Synthesis of Pyrazoles". Green Chemistry Letters and Reviews, 5(2), 163-166.

  • Fustero, S., et al. (2011). "Recent advances in the regioselective synthesis of pyrazoles". Current Organic Chemistry, 15(5), 657-674.

Sources

A Senior Application Scientist's Guide to the Analytical Validation of Methods for Pyrazole Derivative Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Pyrazole Derivatives and the Imperative for Rigorous Quantification

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] These five-membered heterocyclic compounds are lauded for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Prominent drugs such as the selective COX-2 inhibitor Celecoxib (Celebrex) and the anti-obesity agent Rimonabant highlight the therapeutic significance of this scaffold. Given their potency and specific mechanisms of action, the ability to accurately and reliably quantify these derivatives in bulk drug substances, pharmaceutical formulations, and biological matrices is not merely a procedural step—it is a fundamental requirement for ensuring product quality, safety, and efficacy.[3]

This guide provides an in-depth comparison of common analytical techniques for the quantification of pyrazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory compliance as mandated by global standards like the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Choosing the Right Tool: A Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision dictated by the analyte's properties, the sample matrix, and the intended purpose of the analysis, such as quality control, stability testing, or pharmacokinetic studies.[7] For pyrazole derivatives, the most prevalent and robust techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Validation ParameterHPLC-UVLC-MS/MSGas Chromatography (GC)
Linearity (R²) > 0.999[4]> 0.999[4]> 0.99
Accuracy (% Recovery) 98.0 - 102.0%[4][8]99.0 - 101.0%[4]95 - 105%
Precision (%RSD) < 2.0%[4][9]< 1.5%[4]< 5.0%
Limit of Detection (LOD) ~10-100 ng/mL[4]~0.1-1 ng/mL[4]~1-10 ng/mL
Limit of Quantitation (LOQ) ~50-200 ng/mL[4]~0.5-5 ng/mL[4]~5-50 ng/mL
Selectivity/Specificity GoodExcellent[4]Good to Excellent
Typical Run Time 5-15 minutes[4]3-10 minutes[4]10-30 minutes
Instrumentation Complexity ModerateHighModerate to High
Primary Application Routine QC, Assay, PurityTrace-level quantification, Metabolite ID, BioanalysisVolatile derivatives/impurities
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quality Control

Reversed-Phase HPLC (RP-HPLC) with UV detection is the most widely adopted method for the routine analysis of pyrazole derivatives in pharmaceutical dosage forms.[4][8] Its popularity stems from its robustness, cost-effectiveness, and simplicity.[8]

  • Expertise & Experience: The choice of a C18 column is common for pyrazole derivatives due to their moderate polarity, allowing for effective separation from both polar and non-polar impurities.[4] The mobile phase typically consists of an organic modifier (like acetonitrile or methanol) and an aqueous buffer.[10][11] The buffer's pH is a critical parameter; for pyrazole derivatives, which can have basic nitrogen atoms, a slightly acidic mobile phase (e.g., using 0.1% formic or trifluoroacetic acid) ensures consistent protonation and sharp, symmetrical peaks by minimizing secondary interactions with the silica support.[4][12]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

For bioanalytical applications, such as quantifying a pyrazole-based drug in plasma, or for detecting trace-level impurities, LC-MS/MS is the undisputed method of choice.[13] It combines the powerful separation capabilities of HPLC with the definitive identification and quantification provided by tandem mass spectrometry.[14][15]

  • Expertise & Experience: The key advantage of LC-MS/MS is its exceptional selectivity.[13] By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring - SRM), the analyte can be quantified with high confidence, even in the presence of co-eluting matrix components that would interfere with a UV detector.[13] This is crucial in complex matrices like blood or urine.[16][17] When transitioning a method from HPLC-UV to LC-MS, it is imperative to replace non-volatile buffers like phosphate with volatile alternatives like ammonium formate or acetate to prevent contamination of the mass spectrometer source.[13]

Gas Chromatography (GC): A Niche Application

While less common for the analysis of intact, high-molecular-weight pyrazole drugs, GC can be a valuable tool for analyzing volatile impurities or for specific applications where the analyte can be derivatized to increase its volatility. For instance, GC has been used for the determination of hydrazine, a potential starting material in pyrazole synthesis.[18]

The Blueprint for Trustworthiness: A Step-by-Step Validation Protocol

An analytical method is only as reliable as its validation.[5] The validation process provides documented evidence that the procedure is suitable for its intended purpose.[3][19] The following protocol is a comprehensive guide for validating an RP-HPLC method for the quantification of a pyrazole derivative, grounded in the ICH Q2(R2) guidelines.[5][6][20]

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Dev Analytical Procedure Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Risk Risk Assessment (ICH Q9) ATP->Risk Protocol Develop Validation Protocol Risk->Protocol Params Define Parameters (Accuracy, Precision, etc.) Protocol->Params Criteria Set Acceptance Criteria Params->Criteria Linearity Linearity & Range Criteria->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability SST System Suitability Stability->SST Report Validation Report SST->Report Lifecycle Continuous Monitoring (Lifecycle Management) Report->Lifecycle

Caption: Workflow for analytical method validation based on ICH guidelines.

Experimental Protocol: Validation of an RP-HPLC Method for Celecoxib Assay

This protocol outlines the validation of a method for quantifying Celecoxib, a well-known pyrazole derivative, in a capsule formulation.[8]

1. Chromatographic System:

  • System: Agilent HPLC or equivalent with a UV-Vis detector.[10]

  • Column: C18 (e.g., 4.6 x 250mm, 5 µm).[10]

  • Mobile Phase: A mixture of acetonitrile, water, triethylamine, and orthophosphoric acid (600:400:1:1 v/v/v/v).[8]

    • Scientist's Note: Triethylamine is added as a "tailing inhibitor." It's a basic amine that competitively binds to active silanol sites on the silica packing, preventing the basic analyte from interacting with them and thus improving peak shape.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 220 nm.[8]

  • Injection Volume: 10 µL.[4]

2. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Celecoxib reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.[21]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected working range.[21]

  • Sample Preparation: For capsule analysis, accurately weigh the contents of several capsules, calculate the average weight, and prepare a sample solution of a target concentration (e.g., 100 µg/mL) in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter.

3. Validation Parameters & Acceptance Criteria:

  • A. System Suitability:

    • Procedure: Inject the working standard solution five or six times.[8][10]

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas should be ≤2.0%.[8][9] The tailing factor should be ≤2, and the theoretical plates should be >2000.

    • Trustworthiness: This is a self-validating check performed before every analytical run to ensure the chromatographic system is performing adequately.[22]

  • B. Specificity:

    • Procedure: Inject a blank (mobile phase), a placebo solution (containing all capsule excipients except Celecoxib), and a spiked sample.[4]

    • Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of Celecoxib, demonstrating that the method is free from interference.[4][8]

    • Scientist's Note: This is arguably the most critical parameter. An assay is useless if it's measuring something other than the intended analyte.

  • C. Linearity:

    • Procedure: Prepare and inject a series of at least five concentrations across a range (e.g., 80% to 120% of the target assay concentration).[9] Plot a graph of peak area versus concentration.[4][23]

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[4][24]

  • D. Accuracy (Recovery):

    • Procedure: Perform recovery studies by spiking a placebo with known amounts of Celecoxib at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.[4][8]

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[4][8]

  • E. Precision:

    • i. Repeatability (Intra-day Precision):

      • Procedure: Analyze a minimum of six replicate sample preparations on the same day, by the same analyst, on the same instrument.[9]

      • Acceptance Criteria: %RSD should be ≤2.0%.[9]

    • ii. Intermediate Precision (Inter-day/Ruggedness):

      • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

      • Acceptance Criteria: %RSD should be ≤2.0%.

  • F. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Procedure: These are typically determined based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Acceptance Criteria: While not critical for an assay method, these parameters are essential for impurity quantification methods.[5] For Celecoxib, reported values are around 0.69 µg/mL (LOD) and 2.12 µg/mL (LOQ).[11]

  • G. Robustness:

    • Procedure: Deliberately introduce small variations to the method parameters and assess the impact on the results.[8] Examples include changing the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±5 °C).[8]

    • Acceptance Criteria: The results should remain within the system suitability criteria, demonstrating the method's reliability during normal usage.[12]

Conclusion: From Validation to Lifecycle Management

The analytical validation of methods for pyrazole derivative quantification is a rigorous, multi-faceted process that underpins the quality and reliability of pharmaceutical data. As demonstrated, techniques like HPLC and LC-MS/MS provide robust platforms for this analysis, but their utility is only realized through a comprehensive validation strategy guided by the principles of the ICH.

It is crucial to recognize that method validation is not a singular event but part of a continuous lifecycle.[5][6] As outlined in the newer ICH Q14 guideline, a well-developed and validated analytical procedure, coupled with ongoing monitoring, ensures that the method remains fit for its purpose throughout the product's lifespan.[6][20] By embracing this scientific, risk-based approach, researchers and drug developers can maintain the highest standards of data integrity, ultimately safeguarding patient health.

References

  • Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Key Parameters for Analytical Method Valid
  • Development and validation of RP-HPLC method for the assay of Celecoxib capsule. Metfop.
  • Analytical method validation: A brief review. Journal of Pharmaceutical and Allied Sciences.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. GxP-CC.
  • A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. Benchchem.
  • Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • A Validated RP-HPLC Method For The Determination of Celecoxib in Bulk and Pharmaceutical Dosage Form. Scribd.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Research Square.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Characterization of in vivo plasma metabolites of tepoxalin in horses using LC-MS-MS.
  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry.
  • Q2(R2) Validation of Analytical Procedures.
  • ICH and FDA Guidelines for Analytical Method Valid
  • New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
  • ICH Q2(R2)
  • HPLC vs. LC-MS: Critical Transition in Methodology & Consumables.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Basic Principles of HPLC, MS & LC-MS. Chemyx Inc.
  • Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. Journal of Pharmaceutical and Biomedical Analysis.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.

Sources

Technical Guide: Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Paradox

The pyrazole scaffold represents one of the most "privileged" structures in kinase medicinal chemistry, serving as the core pharmacophore for FDA-approved heavyweights like Crizotinib , Ruxolitinib , and Avapritinib .[1] Its success stems from its ability to function as a potent ATP-mimetic, where the pyrazole nitrogen acts as a critical hydrogen bond acceptor/donor pair with the kinase hinge region.

However, this potency comes at a cost: Promiscuity . Because the ATP-binding cleft is highly conserved across the human kinome (518+ kinases), pyrazole-based inhibitors frequently exhibit "off-target" cross-reactivity. This can lead to unexpected toxicity (e.g., cardiotoxicity via non-kinase off-targets) or paradoxical pathway activation.

This guide objectively compares the three primary methodologies for profiling this cross-reactivity—Biochemical Screening , Cellular Target Engagement , and Chemoproteomics —providing a roadmap to de-risk pyrazole lead compounds effectively.

Structural Basis of Cross-Reactivity

To understand how to profile these inhibitors, one must understand why they cross-react.

Pyrazoles typically bind in the ATP-binding pocket (Type I or Type I½ binding). The pyrazole ring mimics the adenine ring of ATP.

  • Mechanism: The nitrogen at position 2 (N2) often accepts a hydrogen bond from the backbone amide of the "Hinge Region" (e.g., Met318 in ABL, Glu1197 in ALK).

  • The Liability: Since the hinge region architecture is conserved, a pyrazole optimized for Kinase A often retains residual affinity for Kinase B, C, and D unless specific "gatekeeper" or "solvent-front" substituents are added to enforce steric selectivity.

Visualization: The Pyrazole-Hinge Interaction

The following diagram illustrates the canonical binding mode that drives both potency and cross-reactivity.

PyrazoleBinding cluster_Kinase Kinase ATP Pocket Hinge Hinge Region (Backbone Amides) Gatekeeper Gatekeeper Residue (Steric Filter) DFG DFG Motif (Activation Loop) Inhibitor Pyrazole-Based Inhibitor Inhibitor->Hinge H-Bond (Primary Anchor) Inhibitor->Gatekeeper Steric Clash/Fit (Determines Selectivity) Inhibitor->DFG Van der Waals

Figure 1: Canonical interaction map of a pyrazole inhibitor within the kinase ATP pocket. The H-bond to the hinge is the primary driver of affinity, while the Gatekeeper interaction dictates selectivity.

Comparative Profiling Methodologies

A single assay is insufficient to validate a pyrazole inhibitor. We compare the three industry-standard tiers of profiling.

Table 1: Methodology Comparison Matrix
FeatureBiochemical Binding (e.g., KINOMEscan) Cellular Target Engagement (e.g., NanoBRET) Chemoproteomics (e.g., KiNativ/Kinobeads)
Principle Competition binding (phage display or TR-FRET) in cell-free lysate.BRET signal transfer between tracer and kinase-luciferase fusion in live cells.Mass Spec ID of kinases pulled down by broad-spectrum probes from native lysate.
Physiological Relevance Low. No ATP competition; no membranes; isolated domains.High. Intact cell membrane; physiological ATP concentrations.Medium-High. Native proteome, but usually lysed (unless in-situ probe used).
Throughput Ultra-High (400+ kinases in days).Medium (Selected panels or specific targets).Low (Complex workflow, data-heavy).
Primary Utility The "Sieve": Rapidly filtering out promiscuous hits.The "Truth": Verifying if biochemical potency translates to intracellular occupancy.The "Deep Dive": Identifying non-kinase off-targets and proteome-wide selectivity.
Cost $


$
Detailed Analysis
1. Biochemical Profiling (The "Sieve")
  • Method: Competitive binding assays (e.g., DiscoverX KINOMEscan).

  • Pros: Covers ~90% of the kinome. Excellent for generating Selectivity Scores (S-scores) and Gini coefficients.

  • Cons: False Positives. Pyrazoles often appear more potent in these assays because they do not have to compete with millimolar concentrations of intracellular ATP. A compound might show 10 nM affinity biochemically but fail to engage the target at 1 µM in cells.

2. Cellular Target Engagement (The "Truth")
  • Method: NanoBRET (Promega) or CETSA (Cellular Thermal Shift).

  • Pros: Accounts for ATP competition and membrane permeability .

  • Critical Insight: As demonstrated by Vasta et al. and Promega data, Type II inhibitors often show divergent profiles here compared to biochemical screens. For pyrazoles, this step is non-negotiable to confirm that "off-targets" identified in Tier 1 are relevant in a cellular context.

3. Chemoproteomics (The "Deep Dive")
  • Method: Activity-Based Protein Profiling (ABPP) using KiNativ or Kinobeads.

  • Pros: The only method that identifies non-kinase off-targets (e.g., transporters, metabolic enzymes) which pyrazoles frequently hit.

  • Reference: Klaeger et al. (2017) used this to map the landscape of 243 kinase inhibitors, revealing that many "selective" inhibitors actually hit targets like Ferrochelatase.[2]

Experimental Protocol: The "Hybrid" Profiling Workflow

Phase 1: The Biochemical Filter (KINOMEscan)
  • Objective: Determine the Selectivity Score (S35) at 1 µM.

  • Threshold: If S(35) > 0.4 (hits >40% of kinases), the scaffold requires chemical optimization before further profiling.

Phase 2: Cellular Validation (NanoBRET Protocol)

This is the critical step to validate "true" cross-reactivity.

Materials:

  • HEK293 cells transfected with Kinase-NanoLuc fusion vectors (Target + Top 5 Off-targets from Phase 1).

  • Cell-permeable fluorescent tracer (Tracer K-4 or K-5).

  • Test Compound (Pyrazole derivative).[3]

Step-by-Step Protocol:

  • Transfection: Plate HEK293 cells (20,000/well) in 384-well plates. Transfect with NanoLuc-Kinase plasmid using FuGENE HD. Incubate 24h.

  • Tracer Addition: Exchange medium. Add NanoBRET Tracer at a concentration determined by its

    
     (typically 0.5–1.0 µM).
    
  • Compound Treatment: Add the pyrazole inhibitor in a dose-response format (e.g., 0 nM to 10 µM).

    • Control A (Positive): 10 µM Staurosporine (ensures system responsiveness).

    • Control B (Negative): DMSO vehicle (establishes baseline BRET signal).

  • Equilibration: Incubate for 2 hours at 37°C. (Pyrazoles are generally fast-on/fast-off, so 2 hours is sufficient).

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Calculation: Calculate MilliBRET units (mBU).

    
    
    Convert to % Occupancy relative to DMSO controls.
    
Phase 3: Workflow Visualization

The following diagram outlines the decision logic for profiling a pyrazole lead.

ProfilingWorkflow Start Pyrazole Lead Candidate Biochem Phase 1: Biochemical Screen (KINOMEscan @ 1µM) Start->Biochem Decision1 S(35) Score < 0.2? Biochem->Decision1 Refine Refine Chemistry (Add Steric Bulk) Decision1->Refine No (Promiscuous) Cellular Phase 2: Cellular Engagement (NanoBRET on Top Hits) Decision1->Cellular Yes (Selective) Refine->Biochem Validation IC50 Shift < 10x (Biochem vs Cell)? Cellular->Validation Validation->Refine No (Permeability Issue) Proteomics Phase 3: Chemoproteomics (Mass Spec / ABPP) Validation->Proteomics Yes (Valid Hit) Final Validated Selective Candidate Proteomics->Final

Figure 2: Strategic profiling funnel. Note the feedback loop: failing cellular validation often requires structural refinement to improve permeability or residence time.

Data Interpretation & Causality

When analyzing your data, look for the "ATP Gap."

  • Observation: Your pyrazole has a

    
     of 5 nM in the biochemical assay but an 
    
    
    
    of 500 nM in the cellular NanoBRET assay.
  • Causality: This 100-fold shift usually indicates that your inhibitor is a Type I binder competing directly with intracellular ATP (approx. 1-5 mM).

  • Action: To improve this, modify the pyrazole scaffold to access the "back pocket" (Type II binding) or form a covalent bond (e.g., with a cysteine), which reduces ATP competition dependence.

References

  • Davis, M. I., et al. (2011).[4][5][6] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[5] [Link]

  • Klaeger, S., et al. (2017).[2] The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214. [Link]

  • Robers, M. B., et al. (2011). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.